molecular formula C10H8F6O B140412 (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol CAS No. 225920-05-8

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Cat. No.: B140412
CAS No.: 225920-05-8
M. Wt: 258.16 g/mol
InChI Key: MMSCIQKQJVBPIR-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, also known as this compound, is a useful research compound. Its molecular formula is C10H8F6O and its molecular weight is 258.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5,17H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSCIQKQJVBPIR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431239
Record name (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225920-05-8
Record name (αS)-α-Methyl-3,5-bis(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225920-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WG6WYZ6K3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, synthesis, and analysis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. This chiral alcohol is a critical intermediate in the pharmaceutical industry, most notably in the synthesis of the antiemetic drug Aprepitant.[1][2] This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visualizations to elucidate experimental workflows.

Core Chemical and Physical Properties

This compound, also known by its CAS Number 127852-28-2 for the (R)-enantiomer and 225920-05-8 for the (S)-enantiomer, is a white to off-white solid at room temperature.[2] Its chemical structure features a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, and a chiral secondary alcohol at the benzylic position. These trifluoromethyl groups significantly influence the molecule's electronic properties and stability.

Physical and Chemical Data Summary

The following tables summarize the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₀H₈F₆O[1]
Molecular Weight 258.16 g/mol [1]
Appearance White to off-white solid/crystalline powder[2]
Melting Point 53.0 to 57.0 °C[1]
Boiling Point 223.5 °C at 760 mmHg[1]
Density 1.457 g/cm³[1]
Solubility Slightly soluble in Chloroform and Methanol[1]
pKa (Predicted) 13.99 ± 0.20[1]
Spectral Data Summary
Spectral Data TypeKey Peaks/Signals
¹H NMR (CDCl₃, 300 MHz) δ 7.84-7.78 (m, 3H, Ar-H), 5.04 (q, J = 6.6 Hz, 1H, CH-OH), 2.1 (br, s, 1H, OH), 1.50 (d, J = 6.3 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 75 MHz) δ 148.2 (C), 131.9 (C), 125.6 (CH), 125.1 (CH), 121.2 (C), 69.2 (CH), 25.6 (CH₃)
IR (KBr, cm⁻¹) ~3400 (O-H stretch, broad), ~2980 (C-H stretch), ~1620 (C=C aromatic stretch), ~1280, 1140 (C-F stretch)
Mass Spectrometry (EI) m/z 258 (M⁺), 243 (M⁺ - CH₃), 195

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development. Two primary methods for obtaining the enantiomerically pure compound are asymmetric transfer hydrogenation of the corresponding ketone and enzymatic resolution of the racemic alcohol.

Synthesis via Asymmetric Transfer Hydrogenation

This method involves the reduction of 3',5'-Bis(trifluoromethyl)acetophenone using a chiral catalyst.

Materials:

  • 3',5'-Bis(trifluoromethyl)acetophenone

  • Ruthenium catalyst (e.g., Ru(OTf)--INVALID-LINK--)

  • Potassium formate

  • Methanol

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • Under an inert atmosphere (Argon), add the ruthenium complex, potassium formate, and 3',5'-bis(trifluoromethyl)acetophenone to a Schlenk reaction tube.

  • Add methanol to the reaction tube.

  • Stir the reaction mixture at 50 °C for 24 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Upon completion, the this compound is obtained.

  • The product can be purified by column chromatography on silica gel.

Enantioselective Synthesis via Enzymatic Resolution

This protocol utilizes a lipase to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the desired (S)-enantiomer.

Materials:

  • Racemic 1-[3,5-bis(trifluoromethyl)phenyl]ethanol

  • Lipase (e.g., Candida antarctica lipase B - CAL-B)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., toluene)

  • Molecular sieves (optional, to remove water)

Procedure:

  • Dissolve the racemic 1-[3,5-bis(trifluoromethyl)phenyl]ethanol in the organic solvent.

  • Add the lipase and the acyl donor to the solution.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction for the conversion of one enantiomer to the corresponding ester.

  • Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.

  • Separate the unreacted (S)-alcohol from the acylated (R)-ester using column chromatography.

Visualizations

The following diagrams illustrate key experimental and logical workflows related to this compound.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_product Product Ketone 3',5'-Bis(trifluoromethyl)acetophenone Asymmetric_Hydrogenation Asymmetric Transfer Hydrogenation Ketone->Asymmetric_Hydrogenation [Ru] catalyst, HCO₂K, MeOH S_Alcohol This compound Asymmetric_Hydrogenation->S_Alcohol

Caption: Asymmetric synthesis of this compound.

Resolution_Workflow cluster_racemate Racemic Mixture cluster_resolution Enzymatic Resolution cluster_separation Separation cluster_products Separated Products Racemic_Alcohol Racemic 1-[3,5-Bis(trifluoromethyl) phenyl]ethanol Enzymatic_Reaction Lipase (CAL-B), Vinyl Acetate Racemic_Alcohol->Enzymatic_Reaction Chromatography Column Chromatography Enzymatic_Reaction->Chromatography Mixture of (S)-Alcohol and (R)-Ester S_Alcohol (S)-Alcohol Chromatography->S_Alcohol R_Ester (R)-Ester Chromatography->R_Ester

Caption: Enzymatic resolution workflow for isolating the (S)-enantiomer.

Application in Drug Development

The primary application of enantiomerically pure this compound is as a key chiral building block in the synthesis of Aprepitant.[1][2] Aprepitant is a selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The specific stereochemistry of this alcohol is crucial for the biological activity of the final drug molecule.

Aprepitant_Synthesis_Pathway S_Alcohol (S)-1-[3,5-Bis(trifluoromethyl) phenyl]ethanol Intermediate_1 Intermediate Morpholine Derivative S_Alcohol->Intermediate_1 Multi-step synthesis Aprepitant Aprepitant Intermediate_1->Aprepitant Coupling and Cyclization

Caption: Role of the (S)-alcohol in the synthesis of Aprepitant.

References

An In-depth Technical Guide to (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 225920-05-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, a chiral alcohol that serves as a critical intermediate in the synthesis of advanced pharmaceutical compounds. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, its primary applications, and relevant biological pathways associated with its end-use.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its chemical structure is characterized by a phenyl ring substituted with two trifluoromethyl groups and a chiral ethanol moiety. These trifluoromethyl groups significantly influence the molecule's properties, enhancing its chemical stability and lipophilicity.[1]

PropertyValueReferences
Molecular Formula C₁₀H₈F₆O[2][3]
Molecular Weight 258.16 g/mol [2][3]
Melting Point 53.0 to 57.0 °C[2][3][4]
Boiling Point 223.5 °C at 760 mmHg[2][3]
Density 1.457 g/cm³[3]
Refractive Index 1.418[3]
Vapor Pressure 0.746 mmHg at 25°C[3]
Solubility Slightly soluble in chloroform and methanol.[2][4]
Appearance White solid.[3]
Storage Keep in a dark place, sealed in dry, at room temperature.[2][4]

Synthesis of this compound

The enantiomerically pure this compound is primarily synthesized through the asymmetric reduction of its corresponding ketone, 3,5-bis(trifluoromethyl)acetophenone. Both chemical and biocatalytic methods have been developed for this transformation.

Biocatalytic Synthesis using Candida tropicalis

A highly efficient method for the production of this compound utilizes a whole-cell catalyst, Candida tropicalis 104, in a deep-eutectic solvent-containing micro-aerobic medium system.[5] This method offers high enantioselectivity and yield.

Experimental Protocol: Asymmetric Reduction of 3,5-Bis(trifluoromethyl)acetophenone

This protocol is based on the findings of Zhu et al. (2020).[5]

1. Materials and Equipment:

  • 3,5-bis(trifluoromethyl)acetophenone (BTAP)

  • Candida tropicalis 104 cells (wet weight)

  • Potassium phosphate buffer (0.2 M, pH 8.0)

  • Maltose

  • Choline chloride

  • Trehalose

  • Shaking incubator

  • Centrifuge

  • Gas chromatography (GC) system with a chiral column for enantiomeric excess (ee) analysis

2. Procedure:

  • Reaction Setup: In a 50 mL Erlenmeyer flask, prepare a 10 mL reaction mixture containing:
  • Potassium phosphate buffer (0.2 M, pH 8.0)
  • 300 g/L Candida tropicalis cells (wet weight)
  • 50 mM 3,5-bis(trifluoromethyl)acetophenone (BTAP)
  • 50 g/L maltose
  • Incubation: Place the flask in a shaking incubator at 30°C with agitation at 200 rpm for 30 hours.[6]
  • Optimization with Deep-Eutectic Solvent (DES): To enhance the yield, introduce a choline chloride:trehalose (ChCl:T, 1:1 molar ratio) natural deep-eutectic solvent (NADES) to the reaction system.[5]
  • Micro-aerobic Conditions: To increase the substrate to catalyst ratio, the reaction can be performed under oxygen-deficient conditions (e.g., by using a stoppered flask). Under these conditions, the substrate load can be increased up to 200 mM.[5]
  • Analysis: After the reaction, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic phase is analyzed by GC to determine the yield and enantiomeric excess of this compound.[5]

Expected Outcome: Under optimized conditions with the NADES and micro-aerobic environment, yields of up to 86.2% at 200 mM BTAP can be achieved with an enantiomeric excess of over 99.9%.[5]

Applications in Drug Development

The primary and most well-documented application of this compound is as a key chiral intermediate in the synthesis of the neurokinin-1 (NK-1) receptor antagonist, Aprepitant . Aprepitant is an antiemetic medication used to prevent nausea and vomiting associated with chemotherapy and post-operative procedures.[7]

The synthesis of Aprepitant has undergone significant improvements to be more environmentally friendly, and the use of enantiopure this compound is a cornerstone of this greener synthetic route.[7][8]

G cluster_synthesis Synthesis of this compound cluster_aprepitant Synthesis of Aprepitant 3,5-Bis(trifluoromethyl)acetophenone 3,5-Bis(trifluoromethyl)acetophenone Asymmetric Reduction Asymmetric Reduction 3,5-Bis(trifluoromethyl)acetophenone->Asymmetric Reduction This compound This compound Asymmetric Reduction->this compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Racemic Morpholine Precursor Racemic Morpholine Precursor Racemic Morpholine Precursor->Coupling Reaction Intermediate Intermediate Coupling Reaction->Intermediate Further Steps Further Steps Intermediate->Further Steps Aprepitant Aprepitant Further Steps->Aprepitant

Workflow for the Synthesis of Aprepitant
The Neurokinin-1 (NK-1) Receptor Signaling Pathway

This compound is a precursor to Aprepitant, which exerts its therapeutic effect by blocking the neurokinin-1 (NK-1) receptor. The endogenous ligand for this receptor is Substance P. The binding of Substance P to the NK-1 receptor initiates a signaling cascade that is implicated in the vomiting reflex.

G Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor binds Gq/11 Protein Gq/11 Protein NK-1 Receptor->Gq/11 Protein activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) activates Ca2+ Release Ca2+ Release IP3->Ca2+ Release induces Downstream Effects (Emesis) Downstream Effects (Emesis) Protein Kinase C (PKC)->Downstream Effects (Emesis) Ca2+ Release->Downstream Effects (Emesis) Aprepitant Aprepitant Aprepitant->NK-1 Receptor blocks

Simplified NK-1 Receptor Signaling Pathway

Other Potential Applications

Materials Science

The presence of trifluoromethyl groups imparts unique properties such as high thermal stability, chemical resistance, and low surface energy.[1] While specific applications of this compound in materials science are not extensively documented in publicly available literature, it is plausible that it could be used as a monomer or an additive in the synthesis of specialty polymers and coatings where such properties are desirable. Fluorinated polymers, in general, are used in a variety of high-performance applications.

Agrochemicals

Similarly, in the agrochemical industry, the introduction of trifluoromethyl groups can enhance the efficacy and stability of active ingredients.[1] this compound could potentially serve as a building block in the synthesis of novel pesticides or herbicides. However, specific examples of its use in commercial agrochemical products are not readily found in the literature.

Safety and Handling

This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[9]

GHS Hazard Statements:

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

In-Depth Technical Guide: Physical Properties of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, a key chiral intermediate in the synthesis of pharmaceutically active compounds such as Aprepitant, a potent neurokinin-1 (NK-1) receptor antagonist.[1][2] This document summarizes essential physicochemical data, outlines general experimental methodologies for the characterization of chiral alcohols, and presents a logical workflow for such characterization.

Core Physical and Chemical Data

This compound is a white solid at room temperature.[3][4] Key identification and structural information are provided below for reference.

IdentifierValue
CAS Number 225920-05-8[3][5]
Molecular Formula C₁₀H₈F₆O[3][5]
Molecular Weight 258.16 g/mol [3][6]
Appearance White solid[3] / White to Almost white powder to crystal[4]
Storage Room temperature, sealed in a dry, dark place.[5][7]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound that have been reported.

PropertyValueNotes
Melting Point 53.0 to 57.0 °C[3][5][7][8]A specific value of 54 °C has also been reported.[4][9]
Boiling Point 223.5 °C at 760 mmHg[3][5][8]A predicted value of 175.8 ± 35.0 °C is also available.[7][10]
Density 1.457 g/cm³[3][5]Predicted values of 1.376 ± 0.06 g/cm³ and 1.4 ± 0.1 g/cm³ have also been noted.[7][8][10]
Refractive Index 1.418[3][5][8]
Vapor Pressure 0.746 mmHg at 25 °C[3][5][8]
Specific Optical Rotation [α]D = -28° (c=1, CH₃CN)[4][9]This value confirms the levorotatory nature of the (S)-enantiomer.
Solubility Slightly soluble in Chloroform and Methanol.[5][7][10]
Maximum Absorption Wavelength 254 nm[9][11]
Flash Point 60.1 °C[10] to 86.6 °C[5]
pKa 13.99 ± 0.20 (Predicted)[5]

Experimental Protocols for Property Determination

While specific experimental protocols for the determination of each physical property of this compound are not detailed in the reviewed literature, standard pharmacopeial and organic chemistry methodologies would be employed. Below are general approaches for determining key properties of chiral alcohols.

Melting Point Determination

A calibrated melting point apparatus would be used. A small, dry sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Boiling Point Determination

Given the relatively high boiling point, vacuum distillation would be the preferred method to prevent decomposition. The boiling point is measured at a reduced pressure and then extrapolated to atmospheric pressure using a nomograph.

Optical Rotation Measurement

A polarimeter is used to measure the specific rotation. A solution of known concentration (e.g., 1 g/100 mL in acetonitrile) is prepared and placed in a sample tube of a defined path length.[4][9] The angle of rotation of plane-polarized light (at the sodium D-line, 589 nm) is measured at a specific temperature. The specific rotation is then calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Enantiomeric Purity (Optical Purity) Determination

The enantiomeric excess (% ee) is a critical parameter for chiral compounds. A common method involves the derivatization of the alcohol followed by analysis using chiral chromatography.

  • Derivatization : The alcohol can be acylated, for instance, using an acid anhydride in the presence of a catalyst, to form a diastereomeric ester.[12]

  • Chiral GC/HPLC Analysis : The resulting derivative is then analyzed on a chiral stationary phase column (e.g., a cyclodextrin-based column for Gas Chromatography).[12] The two enantiomers (or their derivatives) will exhibit different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Absolute Configuration Determination

While the "(S)" designation defines the absolute configuration, experimental verification is crucial. Methods for this include:

  • X-ray Crystallography : This is the most definitive method, providing an unambiguous determination of the three-dimensional structure of the molecule in a crystalline state.[13]

  • Vibrational Circular Dichroism (VCD) : This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to that predicted by quantum chemical calculations for a known configuration (e.g., the S-enantiomer), the absolute configuration can be confirmed.[14]

  • NMR Spectroscopy with Chiral Solvating Agents : In the presence of a chiral solvating agent, the enantiomers of a chiral compound can form diastereomeric complexes that are distinguishable by NMR spectroscopy, which can aid in determining the absolute configuration.[15]

Characterization Workflow

The following diagram illustrates a general workflow for the physical and optical characterization of a chiral alcohol like this compound.

G start Synthesis & Purification of This compound basic_props Basic Physical Property Measurement start->basic_props chiral_props Chiral Property Characterization start->chiral_props melting Melting Point basic_props->melting boiling Boiling Point basic_props->boiling density Density basic_props->density solubility Solubility basic_props->solubility final_spec Final Specification Sheet & Certificate of Analysis melting->final_spec boiling->final_spec density->final_spec solubility->final_spec optical_rotation Optical Rotation (Polarimetry) chiral_props->optical_rotation ee_determination Enantiomeric Excess (% ee) (Chiral GC/HPLC) chiral_props->ee_determination abs_config Absolute Configuration (VCD, X-ray, etc.) chiral_props->abs_config optical_rotation->final_spec ee_determination->final_spec abs_config->final_spec

Workflow for Physicochemical Characterization.

This guide provides a detailed summary of the physical properties of this compound based on currently available data. For drug development and research applications, it is recommended that these properties be independently verified using established analytical protocols.

References

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a chiral alcohol that serves as a critical building block in the synthesis of various pharmaceuticals. Its unique structure, featuring a phenyl ring substituted with two trifluoromethyl groups, imparts specific properties that are highly valued in medicinal chemistry. This technical guide provides an in-depth overview of the structure, molecular weight, synthesis, and applications of this important chiral intermediate, with a particular focus on its role in the development of neurokinin-1 (NK-1) receptor antagonists.

Chemical Structure and Properties

This compound is a white solid at room temperature. The trifluoromethyl groups significantly influence its electronic properties and lipophilicity.

Structure:

Chemical Structure of this compound

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₈F₆O
Molecular Weight 258.16 g/mol [1][2][3]
CAS Number 225920-05-8
Appearance White to off-white solid
Melting Point 53.0 to 57.0 °C
Boiling Point 223.5 °C at 760 mmHg
Density 1.457 g/cm³

Synthesis of this compound

The enantiomerically pure (S)-alcohol is primarily synthesized through the asymmetric reduction of the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone. Both chemical and biocatalytic methods have been successfully employed.

Biocatalytic Synthesis using Candida tropicalis

A highly efficient and stereoselective method for the synthesis of this compound is the whole-cell biocatalytic reduction of 3',5'-bis(trifluoromethyl)acetophenone using the yeast Candida tropicalis. This method offers high enantiomeric excess (ee) and operates under mild reaction conditions.

Experimental Protocol:

A detailed experimental protocol for the biocatalytic reduction is as follows:

  • Cultivation of Candida tropicalis : Candida tropicalis is cultured in a suitable medium (e.g., YPD broth) at 30°C with shaking until the late logarithmic growth phase. The cells are then harvested by centrifugation and washed with a phosphate buffer (e.g., 0.2 M, pH 8.0).

  • Bioreduction Reaction : In a reaction vessel, the harvested Candida tropicalis cells (e.g., 300 g/L wet weight) are suspended in a phosphate buffer (0.2 M, pH 8.0).[4] A co-substrate for cofactor regeneration, such as maltose (e.g., 50 g/L), is added.[4] The substrate, 3',5'-bis(trifluoromethyl)acetophenone, is then added to a final concentration of 50 mM.[4]

  • Reaction Conditions : The reaction mixture is incubated at 30°C with shaking (e.g., 200 rpm) for a specified period (e.g., 30-36 hours) to allow for the complete conversion of the ketone to the alcohol.[4]

  • Extraction and Purification : After the reaction, the mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure this compound.

Workflow of Biocatalytic Synthesis:

G cluster_0 Biocatalytic Reduction Process A Candida tropicalis Culture B Cell Harvesting & Washing A->B C Bioreduction Reaction (Substrate, Co-substrate, Cells in Buffer) B->C D Incubation (30°C, 200 rpm) C->D E Extraction with Ethyl Acetate D->E F Purification (Column Chromatography) E->F G Pure this compound F->G

Workflow for the biocatalytic synthesis of this compound.

Application in Drug Development: Synthesis of Aprepitant

This compound is a key chiral intermediate in the synthesis of Aprepitant, a potent and selective NK-1 receptor antagonist. Aprepitant is used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV).[5]

The synthesis of Aprepitant involves the coupling of the (S)-alcohol with a morpholine derivative. The chirality of the alcohol is crucial for the stereochemistry and ultimately the biological activity of the final drug molecule.

Logical Relationship in Aprepitant Synthesis:

G cluster_0 Role in Aprepitant Synthesis A This compound (Key Chiral Building Block) C Coupling Reaction A->C B Morpholine Derivative B->C D Aprepitant Precursor C->D E Further Synthetic Steps D->E F Aprepitant (NK-1 Receptor Antagonist) E->F

Role of this compound in the synthesis of Aprepitant.

Conclusion

This compound is a valuable chiral building block with significant applications in the pharmaceutical industry. Its efficient synthesis, particularly through biocatalytic methods, provides a green and sustainable route to this important intermediate. Its critical role in the synthesis of the antiemetic drug Aprepitant highlights the importance of this molecule in modern drug development. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, which will be of value to researchers and scientists working in the field of medicinal chemistry and drug discovery.

References

A Guide to the Enantioselective Synthesis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a pivotal chiral intermediate in the synthesis of various pharmaceuticals, most notably the neurokinin-1 (NK-1) receptor antagonist, Aprepitant. The stereochemistry of this alcohol is crucial for the biological activity of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the primary synthetic routes to obtain the (S)-enantiomer with high optical purity, focusing on biocatalytic and chemocatalytic asymmetric reduction methods.

Synthetic Strategies

The most prevalent and efficient method for the synthesis of this compound is the asymmetric reduction of the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone. This can be achieved through two main approaches: biocatalysis using ketoreductases (KREDs) or whole-cell systems, and chemical catalysis, primarily through asymmetric transfer hydrogenation.

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective route to the desired chiral alcohol. This method utilizes enzymes, either as isolated ketoreductases (KREDs) or within whole microbial cells, to catalyze the enantioselective reduction of the ketone.

Various microorganisms, such as Candida tropicalis and Leifsonia xyli, have been identified for their ability to stereoselectively reduce 3',5'-bis(trifluoromethyl)acetophenone to the (S)- or (R)-alcohol, respectively. For the synthesis of the (S)-enantiomer, strains like Candida tropicalis have demonstrated excellent performance.

Experimental Protocol: Whole-Cell Reduction with Candida tropicalis 104 [1][2][3]

  • Cultivation of Biocatalyst: Candida tropicalis 104 is cultivated in a suitable growth medium until a desired cell density is reached.

  • Reaction Setup: In a reaction vessel, a phosphate buffer (0.2 M, pH 8.0) is prepared.

  • Addition of Components: Wet cells of Candida tropicalis 104 (e.g., 300 g/L) and a co-substrate for cofactor regeneration, such as maltose (e.g., 50 g/L), are added to the buffer.

  • Substrate Addition: 3',5'-Bis(trifluoromethyl)acetophenone (BTAP) is added to the reaction mixture (e.g., 50 mM).

  • Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm) for a specified duration (e.g., 30 hours). To enhance efficiency, the reaction can be conducted under micro-aerobic conditions.[1][2][3]

  • Work-up and Purification: After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated. The crude product can be purified by column chromatography.

Quantitative Data for Whole-Cell Biocatalysis

ParameterValueReference
BiocatalystCandida tropicalis 104[1][2][3]
Substrate Concentration50 mM - 300 mM[1][2][3]
Cell Concentration (wet)300 g/L[3]
Co-substrateMaltose (50 g/L)[3]
pH8.0[1][2]
Temperature30°C[1][2][3]
Reaction Time30 - 36 hours[3]
Yield70.3% - 90.5%[1][4]
Enantiomeric Excess (ee)>99.9%[1]
Asymmetric Transfer Hydrogenation

Chemical methods, particularly asymmetric transfer hydrogenation (ATH), provide a robust and scalable alternative to biocatalysis. This approach typically employs a ruthenium catalyst with a chiral ligand.

Experimental Protocol: Asymmetric Transfer Hydrogenation with a Ruthenium Catalyst

A common catalytic system for this transformation involves a ruthenium precursor and a chiral diphosphine ligand in the presence of a hydrogen donor.

  • Catalyst Preparation: A ruthenium catalyst, such as one derived from RuCl2(PPh3)3 and a chiral ligand like (4R,5R)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane (DIOP) and a benzimidazole-based ligand, is prepared in situ.[5]

  • Reaction Setup: In a suitable reactor, 3',5'-bis(trifluoromethyl)acetophenone is dissolved in a solvent such as toluene.

  • Addition of Catalyst and Base: The ruthenium catalyst and a base (e.g., potassium t-butoxide) are added to the solution.

  • Hydrogenation: The reaction is carried out under a hydrogen atmosphere (e.g., 30 atm) at a controlled temperature (e.g., 25°C).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude alcohol is then purified, often through crystallization, which can also serve to upgrade the enantiomeric excess.

Quantitative Data for Asymmetric Transfer Hydrogenation

ParameterValueReference
Catalyst SystemRu/(R,R-Diop)-(R-D-Me-BIMAH)[5]
Substrate/Catalyst Ratio20,000[5]
SolventToluene[5]
BasePotassium t-butoxide[5]
Pressure30 atm[5]
Temperature25°C[5]
Enantiomeric Excess (ee)>89%[5]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via asymmetric reduction.

Synthesis_Workflow cluster_start Starting Material cluster_methods Asymmetric Reduction Methods cluster_end Final Product Start 3',5'-Bis(trifluoromethyl)acetophenone Biocatalysis Biocatalysis (e.g., Candida tropicalis) Start->Biocatalysis Chemocatalysis Asymmetric Transfer Hydrogenation (e.g., Ru-catalyst) Start->Chemocatalysis Product This compound Biocatalysis->Product Chemocatalysis->Product

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of enantiomerically pure this compound is well-established, with both biocatalytic and chemocatalytic methods offering high yields and excellent enantioselectivity. The choice of method will depend on factors such as scale, cost, and available equipment. Whole-cell biocatalysis presents an environmentally friendly option with very high enantiomeric excess, while asymmetric transfer hydrogenation offers a highly scalable process suitable for industrial production. Both routes provide access to this crucial intermediate for the development of important pharmaceuticals.

References

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol as a chiral building block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

This compound is a crucial chiral building block in the synthesis of various biologically active molecules, most notably in the pharmaceutical industry.[1][2] Its unique structure, featuring a chiral secondary alcohol and a phenyl ring substituted with two trifluoromethyl groups, imparts desirable properties such as enhanced chemical stability, reactivity, solubility, and bioavailability to the target molecules.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug development.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

PropertyValueReferences
CAS Number 225920-05-8[3][4]
Molecular Formula C₁₀H₈F₆O[4]
Molecular Weight 258.16 g/mol [4][5]
Appearance White to off-white solid[6][7][8]
Melting Point 53.0 to 57.0 °C[4][6][7][9]
Boiling Point 223.5 °C at 760 mmHg[4][6][9]
Density 1.457 g/cm³[4][6]
Flash Point 86.6 °C[4]
Refractive Index 1.418[4][9]
Solubility Slightly soluble in Chloroform and Methanol[4][7]
Storage Keep in a dark place, sealed in dry, room temperature.[4][7]

Synthesis Methodologies

The enantioselective synthesis of this compound is primarily achieved through the asymmetric reduction of its prochiral ketone precursor, 3',5'-bis(trifluoromethyl)acetophenone. Both chemical and biocatalytic methods have been developed to achieve high yield and enantiomeric excess.

Chemical Synthesis: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation using chiral ruthenium complexes is a common and effective method for producing this chiral alcohol.

Experimental Protocol: A general procedure involves the following steps:

  • Under an argon atmosphere, a ruthenium complex such as Ru(OTf)--INVALID-LINK-- (0.002 mmol), potassium formate (12 mmol), and 3',5'-bis(trifluoromethyl)acetophenone (10 mmol) are added to a Schlenk reaction tube.[3][7]

  • Methanol (6 mL) is added as the solvent.[3][7]

  • The reaction mixture is stirred at 50 °C for 24 hours.[3][7]

  • Upon completion, the product, this compound, is isolated.[3][7]

This method can achieve a high yield and good enantiomeric excess.[3][7]

Biocatalytic Synthesis: Whole-Cell Reduction

Biocatalysis using whole microbial cells, such as Candida tropicalis, offers an environmentally friendly alternative for the synthesis.[10][11][12] This method takes advantage of the stereoselective reductases present in the microorganisms.

Experimental Protocol: A representative whole-cell bioreduction process is as follows:

  • A culture of Candida tropicalis 104 is prepared.

  • The reaction is carried out in a phosphate buffer (0.2 M, pH 8.0) at 30 °C with shaking (200 rpm).[11][12]

  • The reaction mixture contains the whole cells (e.g., 79.5 g Dry Cell Weight/L), the substrate 3',5'-bis(trifluoromethyl)acetophenone (BTAP), and a co-substrate like maltose (50 g/L).[11][12]

  • The reaction can be performed under micro-aerobic conditions to improve the substrate-to-catalyst ratio.[11][12]

  • Additives like natural deep eutectic solvents (NADES), such as choline chloride:trehalose, can be used to enhance cell membrane permeability and reduce substrate cytotoxicity, thereby increasing the yield.[11][12]

  • After the reaction period (e.g., 36 hours), the product is extracted and purified.[11]

Quantitative Data on Synthesis

The following table summarizes and compares the quantitative data for different synthesis methods of this compound.

MethodCatalystSubstrate Conc.YieldEnantiomeric Excess (ee)Key ConditionsReferences
Asymmetric Transfer Hydrogenation Ru(OTf)--INVALID-LINK--10 mmol100%87.7%50 °C, 24 h, Methanol, KCOOH[3][7]
Whole-Cell Bioreduction Candida tropicalis 10450 mM73.7%>99%30 °C, 30 h, PBS buffer, Maltose[11]
Whole-Cell Bioreduction (Optimized) Candida tropicalis 104200 mM86.2%>99%30 °C, 36 h, with Choline chloride:trehalose[11][12]

Applications in Drug Development

This compound is a key intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists.[10][13][14][15] These antagonists have therapeutic applications in treating chemotherapy-induced nausea and vomiting, as well as other conditions linked to the NK-1 receptor system.[14][16][17]

The most prominent application is in the synthesis of Aprepitant , a potent and selective NK-1 receptor antagonist.[14][15][16] The (S)-enantiomer of the alcohol is crucial for the stereochemistry and biological activity of the final drug molecule.

The general synthetic pathway to Aprepitant involves the use of this compound as a chiral precursor.

G cluster_workflow Aprepitant Synthesis Pathway node_A 3',5'-Bis(trifluoromethyl)acetophenone node_B This compound node_A->node_B Asymmetric Reduction node_C Key Chiral Intermediate node_B->node_C Formation of node_D Further Synthetic Steps node_C->node_D node_E Aprepitant (NK-1 Receptor Antagonist) node_D->node_E G cluster_workflow Chemical Synthesis Workflow node_start Start node_reactants Charge Reactor: - 3',5'-Bis(trifluoromethyl)acetophenone - Ru-catalyst - Potassium Formate - Methanol node_start->node_reactants node_reaction Reaction: Stir at 50°C for 24h under Argon node_reactants->node_reaction node_workup Workup: - Quench Reaction - Extraction - Solvent Evaporation node_reaction->node_workup node_purification Purification: (e.g., Chromatography) node_workup->node_purification node_product Final Product: This compound node_purification->node_product node_end End node_product->node_end G cluster_workflow Biocatalytic Synthesis Workflow node_start Start node_biocatalyst Prepare Biocatalyst: Culture Candida tropicalis cells node_start->node_biocatalyst node_reaction Bioreduction: - Add Substrate & Co-substrate - Incubate at 30°C, 200 rpm node_biocatalyst->node_reaction node_extraction Product Extraction: - Centrifuge cells - Extract supernatant with organic solvent node_reaction->node_extraction node_purification Purification: - Solvent Removal - Chromatography node_extraction->node_purification node_product Final Product: This compound node_purification->node_product node_end End node_product->node_end

References

The Pivotal Role of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a chiral alcohol of significant interest in the field of asymmetric synthesis. Its primary importance lies in its role as a key chiral building block for the synthesis of pharmacologically active molecules, most notably neurokinin-1 (NK-1) receptor antagonists such as Aprepitant. This technical guide provides an in-depth analysis of its synthesis, applications, and the methodologies employed to leverage its chirality in creating stereochemically defined molecules.

Synthesis of this compound

The enantioselective synthesis of this compound is predominantly achieved through the asymmetric reduction of its prochiral ketone precursor, 3',5'-bis(trifluoromethyl)acetophenone. Both biocatalytic and chemical methods have been effectively employed.

Biocatalytic Asymmetric Reduction

Whole-cell biocatalysis has emerged as a green and highly efficient method for producing this compound with excellent enantiopurity. Various microorganisms, particularly yeast strains like Candida tropicalis, have been shown to catalyze this reduction with high stereoselectivity.[1][2]

Quantitative Data from Biocatalytic Reductions

MicroorganismSubstrate ConcentrationCo-substrateYield (%)Enantiomeric Excess (ee%)Reference
Candida tropicalis 10450 mmol·L⁻¹Maltose (50 g·L⁻¹)70.3>99.9[1][2]
Candida tropicalis 10470 mmol·L⁻¹Isopropanol (60 g·L⁻¹)82.5>99.9[1]
Leifsonia xyli HS090470 mMGlucose (100 g l⁻¹)6299.4[3]

Experimental Protocol: Whole-Cell Bioreduction with Candida tropicalis

This protocol is a representative example based on published procedures.[1][2]

  • Cultivation of Biocatalyst: Candida tropicalis 104 is cultivated in a suitable growth medium (e.g., YM broth) with shaking at a controlled temperature (e.g., 30°C) for a specified period (e.g., 48 hours) to generate sufficient biomass.

  • Cell Harvesting: The cells are harvested by centrifugation, washed with a buffer solution (e.g., phosphate-buffered saline, pH 7.4), and can be used as resting cells.

  • Bioreduction:

    • In a reaction vessel, the wet cells (e.g., 300 g·L⁻¹) are suspended in a buffer solution (e.g., 0.2 M PBS, pH 8.0).

    • The co-substrate (e.g., maltose at 50 g·L⁻¹) is added to facilitate cofactor regeneration (NADH).

    • The substrate, 3',5'-bis(trifluoromethyl)acetophenone, is added to the desired concentration (e.g., 50 mmol·L⁻¹).

    • The reaction mixture is incubated with agitation (e.g., 200 rpm) at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 30 hours).

  • Work-up and Analysis:

    • The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

    • The yield and enantiomeric excess of the resulting this compound are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Workflow for Biocatalytic Reduction

G Biocatalytic Reduction Workflow cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_analysis Product Isolation & Analysis Cultivation Cultivation of Candida tropicalis Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Washing Cell Washing Harvesting->Washing Reaction Reaction Setup: - Resting Cells - Buffer - Co-substrate (Maltose) - Substrate Washing->Reaction Incubation Incubation (30°C, 200 rpm, 30h) Reaction->Incubation Extraction Extraction with Ethyl Acetate Incubation->Extraction Drying Drying and Concentration Extraction->Drying Analysis Chiral GC/HPLC Analysis Drying->Analysis Product Product Analysis->Product (S)-Alcohol Product

Caption: Workflow for the biocatalytic synthesis of this compound.

Chemical Asymmetric Reduction: The Corey-Itsuno Reduction

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a powerful chemical method for the enantioselective reduction of prochiral ketones.[4][5] This reaction utilizes a chiral oxazaborolidine catalyst, which, in the presence of a borane source, delivers a hydride to one face of the ketone with high stereoselectivity.[6][7]

Experimental Protocol: Corey-Itsuno Reduction

This is a general protocol that can be adapted for the synthesis of this compound.

  • Catalyst Preparation (in situ):

    • To a stirred solution of the chiral catalyst precursor, (R)-2-Methyl-CBS-oxazaborolidine (e.g., 5-10 mol%), in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon), a borane source (e.g., borane-dimethyl sulfide complex or BH₃·THF) is added dropwise at a low temperature (e.g., 0°C).

    • The mixture is stirred for a short period (e.g., 15 minutes) to allow for the formation of the active catalyst-borane complex.

  • Reduction:

    • A solution of 3',5'-bis(trifluoromethyl)acetophenone in anhydrous THF is added dropwise to the catalyst solution at a low temperature (e.g., -30°C to -78°C).

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of methanol, followed by an acidic work-up (e.g., 1 M HCl).

    • The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated.

    • The crude product is purified by column chromatography to yield the desired (S)-alcohol.

Mechanism of the Corey-Itsuno Reduction

G Corey-Itsuno Reduction Mechanism Catalyst (S)-CBS Catalyst Oxazaborolidine Complex Catalyst-Borane Complex Activated Hydride Donor Catalyst->Complex Borane BH₃ Borane Source Borane->Complex TS Six-membered Transition State Face-selective Hydride Transfer Complex->TS Ketone Prochiral Ketone 3',5'-Bis(trifluoromethyl)acetophenone Ketone->TS ProductComplex Alkoxyborane Intermediate TS->ProductComplex ProductComplex->Catalyst Catalyst Regeneration Product {(R)-Alcohol Product} ProductComplex->Product Work-up

Caption: Mechanism of the Corey-Itsuno (CBS) reduction for asymmetric ketone reduction.

Role as a Chiral Building Block

The primary application of this compound is as a chiral precursor in multi-step syntheses. The stereocenter established in the alcohol is carried through subsequent reactions to define the stereochemistry of the final product. A prime example is the synthesis of the NK-1 receptor antagonist Aprepitant, where the chirality of this alcohol is crucial for the drug's efficacy.

Derivatives as Chiral Solvating Agents for NMR Spectroscopy

Derivatives of 1-[3,5-bis(trifluoromethyl)phenyl]ethanol have been successfully employed as chiral solvating agents (CSAs) for the determination of enantiomeric purity by NMR spectroscopy.[8][9] The principle behind this application is the formation of transient diastereomeric complexes between the chiral solvating agent and the enantiomers of a racemic analyte. These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers.

The 3,5-bis(trifluoromethyl)phenyl group in these derivatives often plays a key role in the enantiodiscrimination process through π-π stacking and other non-covalent interactions with the analyte.[8]

Principle of Chiral Solvating Agents

G Principle of Chiral Solvating Agents in NMR cluster_racemate Racemic Analyte cluster_complexes Diastereomeric Complexes R_Analyte (R)-Analyte Complex1 (S)-CSA : (R)-Analyte R_Analyte->Complex1 S_Analyte (S)-Analyte Complex2 (S)-CSA : (S)-Analyte S_Analyte->Complex2 CSA (S)-Chiral Solvating Agent (Derivative of the title alcohol) CSA->Complex1 CSA->Complex2 NMR {NMR Spectrum | Distinct signals for each diastereomer} Complex1->NMR Complex2->NMR

References

The Crucial Role of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol in the Synthesis of Aprepitant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and utilization of the pivotal intermediate, (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, in the manufacturing of Aprepitant. Aprepitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist, widely used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2] The stereochemistry of Aprepitant is critical for its pharmacological activity, making the efficient and stereoselective synthesis of its chiral building blocks, particularly this compound, a subject of significant interest in pharmaceutical process development.

Synthesis of this compound: A Comparative Analysis of Key Methodologies

The asymmetric synthesis of this compound is paramount to the overall efficiency of Aprepitant production. Several innovative methods have been developed to achieve high enantioselectivity and yield. This section details the most prominent and effective strategies, presenting a comparative analysis of their performance.

Asymmetric Synthesis Methods for this compound
MethodCatalyst/EnzymeSubstrateKey Reagents/ConditionsYield (%)Enantiomeric Excess (e.e.) (%)Reference
Biocatalytic Asymmetric Reduction Ketoreductase (KRED)3',5'-Bis(trifluoromethyl)acetophenoneIsopropanol (IPA), Water>98>99.9[3]
Immobilized Ketoreductase3',5'-Bis(trifluoromethyl)acetophenoneHexanes, IPA, Water98>99[4]
Candida tropicalis 104 (Whole Cells)3',5'-Bis(trifluoromethyl)acetophenoneMaltose, Phosphate Buffer (pH 8.0), 30°C73.7>99[5][6]
Asymmetric Transfer Hydrogenation Dichloro(p-cymene)Ru(II) dimer / (1S,2R)-cis-1-aminoindan-2-ol3',5'-Bis(trifluoromethyl)acetophenoneIsopropanol, BaseHigh90-92 (can be upgraded to >99)[7]
Lipase-Catalyzed Kinetic Resolution Candida antarctica lipase-B (CAL-B)(RS)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanolVinyl acetate, Toluene~43 (for the desired enantiomer)>99[8]
Experimental Protocols

This protocol is based on the highly efficient reduction of the prochiral ketone using a ketoreductase.

Materials:

  • 3',5'-Bis(trifluoromethyl)acetophenone (BTAP)

  • Ketoreductase (KRED) enzyme

  • Isopropanol (IPA)

  • Water

  • Buffer solution (e.g., potassium phosphate buffer)

  • Cofactor (e.g., NADPH), if using an isolated enzyme system

Procedure:

  • In a temperature-controlled reactor, prepare a biphasic solvent system, typically a mixture of isopropanol and an aqueous buffer (e.g., 90:10 v/v IPA:water).[3]

  • Dissolve the 3',5'-Bis(trifluoromethyl)acetophenone substrate in the solvent mixture.

  • Introduce the ketoreductase enzyme (either as a whole-cell biocatalyst or an isolated enzyme). If using an isolated enzyme, ensure the presence of a cofactor regeneration system, often achieved by using isopropanol as a co-substrate.

  • Maintain the reaction at a controlled temperature, typically around 30°C.[3]

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the substrate is consumed.

  • Upon completion, the product can be easily recovered by simple solvent evaporation, followed by standard workup procedures.[3]

This chemical method utilizes a chiral ruthenium catalyst to achieve enantioselective reduction.

Materials:

  • 3',5'-Bis(trifluoromethyl)acetophenone

  • Dichloro(p-cymene)Ru(II) dimer

  • (1S,2R)-cis-1-aminoindan-2-ol

  • Isopropanol (IPA)

  • A suitable base (e.g., sodium hydroxide)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) for purification

Procedure:

  • In an inert atmosphere, dissolve the dichloro(p-cymene)Ru(II) dimer and the chiral ligand, (1S,2R)-cis-1-aminoindan-2-ol, in isopropanol.

  • Add the 3',5'-Bis(trifluoromethyl)acetophenone substrate to the catalyst solution.

  • Introduce the base to initiate the transfer hydrogenation reaction.

  • Maintain the reaction at a controlled temperature and monitor for completion.

  • After the reaction is complete, quench with an acidic solution (e.g., 1 N HCl) and extract the product with a suitable organic solvent like heptane.[9]

  • To upgrade the enantiomeric excess, the crude product can be treated with DABCO to form a crystalline 2:1 inclusion complex, which can be isolated and then dissociated to yield the highly enantiopure alcohol.[7]

Conversion of this compound to Aprepitant

The enantiopure this compound is a critical building block for the stereoselective construction of the morpholine core of Aprepitant. The synthesis proceeds through a series of key transformations that establish the three contiguous stereocenters of the final drug molecule.

Key Synthetic Steps from the Chiral Alcohol Intermediate
StepReactantsKey Reagents/ConditionsProductYield (%)Reference
1. Acetal Formation This compound, Racemic morpholine precursorLewis Acid (e.g., BF₃·OEt₂)Diastereomeric mixture of acetalsHigh[1]
2. Crystallization-Induced Asymmetric Transformation Diastereomeric mixture of acetalsSuitable solvent systemDesired diastereomerHigh[1]
3. Fluorophenyl Group Introduction Desired acetal diastereomerNot specified in detail in the provided resultsMorpholine ring with fluorophenyl groupNot specified[1]
4. Triazolinone Side Chain Addition Morpholine intermediate3-Chloromethyl-1,2,4-triazolin-5-one, Base (e.g., K₂CO₃), DMFAprepitant55 (overall)[2][10]
Experimental Protocol: Synthesis of Aprepitant from this compound (Illustrative)

The following is a generalized protocol based on the green synthesis approach developed for Aprepitant.[1][11]

Materials:

  • This compound

  • A racemic morpholine precursor

  • A Lewis acid catalyst

  • Reagents for the introduction of the fluorophenyl group

  • 3-Chloromethyl-1,2,4-triazolin-5-one

  • A suitable base (e.g., potassium carbonate)

  • Organic solvents (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • Acetal Formation and Asymmetric Transformation: The enantiopure this compound is coupled with a racemic morpholine precursor in the presence of a Lewis acid catalyst. This reaction initially forms a mixture of diastereomers. Through a crystallization-induced asymmetric transformation, the undesired isomer is converted in situ to the desired isomer, which crystallizes from the solution.[1]

  • Fluorophenyl Group Attachment: The second step involves the attachment of the fluorophenyl group to the morpholine ring.

  • Triazolinone Side Chain Addition: The final step is the alkylation of the morpholine nitrogen with the triazolinone side chain. This is typically achieved by reacting the morpholine intermediate with 3-chloromethyl-1,2,4-triazolin-5-one in the presence of a base like potassium carbonate in a solvent such as DMF.[10]

  • Purification: The final Aprepitant product is then purified using standard techniques such as crystallization to yield the active pharmaceutical ingredient.

Visualizing the Synthesis: Workflows and Pathways

To better illustrate the synthetic strategies, the following diagrams, generated using the DOT language, outline the key transformations.

Aprepitant_Synthesis_Overview start 3',5'-Bis(trifluoromethyl)acetophenone intermediate This compound start->intermediate Asymmetric Reduction diastereomers Diastereomeric Acetals intermediate->diastereomers morpholine_precursor Racemic Morpholine Precursor morpholine_precursor->diastereomers aprepitant Aprepitant desired_diastereomer Desired Diastereomer diastereomers->desired_diastereomer Crystallization-Induced Asymmetric Transformation final_intermediate Morpholine Intermediate with Fluorophenyl Group desired_diastereomer->final_intermediate Fluorophenyl Group Addition final_intermediate->aprepitant Triazolinone Side Chain Addition

Caption: Overview of the synthetic pathway to Aprepitant.

Asymmetric_Reduction_Methods cluster_methods Asymmetric Reduction Methodologies substrate 3',5'-Bis(trifluoromethyl)acetophenone biocatalysis Biocatalytic Reduction (e.g., KRED) substrate->biocatalysis transfer_hydrogenation Asymmetric Transfer Hydrogenation (e.g., Ru-catalyst) substrate->transfer_hydrogenation kinetic_resolution Kinetic Resolution (e.g., Lipase) substrate->kinetic_resolution (from racemic alcohol) product This compound biocatalysis->product transfer_hydrogenation->product kinetic_resolution->product

Caption: Methods for synthesizing the chiral intermediate.

Conclusion

The synthesis of Aprepitant showcases the power of modern synthetic chemistry, where the strategic selection of an asymmetric synthesis method for a key intermediate like this compound can significantly impact the overall efficiency, sustainability, and cost-effectiveness of the process. Biocatalytic methods, in particular, offer a green and highly selective route to this crucial chiral alcohol. The subsequent stereocontrolled construction of the morpholine ring and final elaboration to Aprepitant highlights the intricate and elegant solutions developed by process chemists to deliver this important therapeutic agent. This guide provides a foundational understanding for researchers and professionals in the field to appreciate and potentially innovate upon these established synthetic routes.

References

Navigating the Solubility Landscape of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, a key chiral intermediate in the synthesis of the antiemetic drug Aprepitant, presents a solubility profile that is critical for its effective use in pharmaceutical manufacturing and research.[1][2] This technical guide provides a comprehensive overview of the current understanding of its solubility in organic solvents, outlines detailed experimental protocols for quantitative solubility determination, and presents a logical workflow for such analyses.

Core Physicochemical Properties

Understanding the fundamental physical and chemical properties of this compound is essential before delving into its solubility. This white, crystalline solid possesses a molecular formula of C₁₀H₈F₆O and a molecular weight of 258.16 g/mol .[3][4][5] Its melting point is consistently reported in the range of 53.0 to 57.0 °C.[3][4][5][6]

Solubility Profile: A Qualitative Overview

Currently, publicly available quantitative solubility data for this compound in a range of organic solvents is limited. However, qualitative assessments from various chemical suppliers and databases provide a foundational understanding of its solubility characteristics. The compound is generally described as having slight solubility in several common organic solvents.

Table 1: Qualitative Solubility of this compound

SolventReported Solubility
ChloroformSlightly Soluble[3][4][6]
MethanolSlightly Soluble[3][4][6]
AcetonitrileSlightly Soluble

Note: The solubility of the (R)-enantiomer is reported as slightly soluble in acetonitrile, and it is inferred that the (S)-enantiomer exhibits similar behavior.

Experimental Protocol for Quantitative Solubility Determination

To address the absence of precise solubility data, the following detailed experimental protocol, based on the equilibrium shake-flask method, is provided. This method is a reliable and widely accepted technique for determining the saturation solubility of a compound in a given solvent.

Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (purity >99%)

  • Selected organic solvent (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled orbital shaker or incubator

  • Analytical balance (readable to ±0.01 mg)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Gravimetric Analysis (Optional but Recommended):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dissolved solid is achieved.

    • Calculate the solubility in g/L based on the mass of the solid and the initial volume of the solvent.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

    • Calculate the original solubility, accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

    • Report the temperature at which the solubility was determined.

    • Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be effectively visualized. The following diagram, generated using Graphviz, outlines the key steps from preparation to final data analysis.

Solubility_Determination_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Filtration cluster_analysis 4. Quantitative Analysis cluster_results 5. Data Calculation & Reporting A Add excess solute to vials B Add known volume of solvent A->B C Seal vials B->C D Agitate at constant temperature (e.g., 24-48 hours) C->D E Allow solids to settle D->E F Withdraw supernatant E->F G Filter supernatant (0.22 µm) F->G J Dilute filtered sample G->J H Prepare standard solutions I Generate HPLC calibration curve H->I L Calculate concentration from calibration curve K Analyze sample by HPLC J->K K->L M Account for dilution factor L->M N Report solubility (g/L or mol/L) with temperature and SD M->N

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, its qualitative profile indicates slight solubility in key organic solvents such as chloroform, methanol, and acetonitrile. For drug development professionals and researchers requiring precise solubility values for process optimization, crystallization studies, and formulation development, the detailed experimental protocol provided in this guide offers a robust methodology for in-house determination. The systematic application of such standardized methods will contribute to a more comprehensive understanding of this critical pharmaceutical intermediate's behavior in various solvent systems.

References

stability and storage conditions for (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its stability profile and optimal storage conditions is critical to ensure its quality, purity, and performance in downstream applications. This technical guide provides a comprehensive overview of the available stability and storage information for this compound, as well as generalized protocols for conducting stability assessments.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 225920-05-8
Molecular Formula C₁₀H₈F₆O
Molecular Weight 258.16 g/mol
Appearance White to almost white powder or crystal
Melting Point 53.0 to 57.0 °C[1]
Boiling Point 175.8 ± 35.0 °C (Predicted)[1]
Solubility Slightly soluble in Chloroform and Methanol[1]

Stability Profile

General Stability

The compound is described as stable under normal conditions.[2] No specific reactivity has been reported, and hazardous polymerization is not an expected issue.[1][2]

Incompatibilities

To maintain stability, contact with strong oxidizing agents should be avoided.[1]

Degradation

The compound may decompose at high temperatures or upon combustion.[1] Hazardous decomposition products include:

  • Carbon monoxide (CO)[2]

  • Carbon dioxide (CO₂)[2]

  • Hydrogen fluoride (HF)[1][2]

It is important to note that hydrogen fluoride is a highly toxic gas.[1]

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. A summary of recommended storage conditions from various suppliers is provided in Table 2.

Table 2: Summary of Recommended Storage Conditions

ParameterRecommendationSource(s)
Temperature - Room Temperature- 4°C- 2 to 8°C- <15°C (Recommended)- 15 to 25°C[1][2]
Atmosphere Sealed in a dry environment.[1]
Light Keep in a dark place.[1]
Container Keep container tightly closed.[1]

Given the range of recommended temperatures, a conservative approach would be to store the material under refrigerated conditions (2 to 8°C), protected from light and moisture in a tightly sealed container.

Experimental Protocols for Stability Assessment

While specific validated stability-indicating methods for this compound are not published, this section provides detailed, generalized methodologies for researchers to conduct their own stability assessments.

Proposed Forced Degradation Study Protocol

Forced degradation studies are designed to identify potential degradation products and pathways by subjecting the compound to stress conditions more severe than accelerated stability testing.[3] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Table 3: Proposed Conditions for a Forced Degradation Study

Stress ConditionProposed Method
Acid Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 N HCl at 60°C for 24-48 hours. Samples should be taken at various time points, neutralized, and analyzed.
Base Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 N NaOH at 60°C for 24-48 hours. Samples should be taken at various time points, neutralized, and analyzed.
Oxidative Degradation Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours. Protect from light. Samples should be taken at various time points and analyzed.
Thermal Degradation Expose the solid compound to dry heat at 70°C for 48 hours in a calibrated oven. Samples should be analyzed at the end of the exposure period.
Photostability Expose the solid compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions to evaluate the contribution of thermal degradation.[5]
Proposed Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating the parent compound from any potential degradation products.

Table 4: Proposed Starting Parameters for a Stability-Indicating HPLC Method

ParameterProposed Condition
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A gradient of Acetonitrile and Water (with 0.1% formic acid) could be a good starting point. For example:- Start with 40% Acetonitrile, hold for 5 minutes.- Ramp to 90% Acetonitrile over 15 minutes.- Hold at 90% Acetonitrile for 5 minutes.- Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Detection UV detection at a suitable wavelength (e.g., 210 nm or 254 nm, to be determined by UV scan). A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µL
Column Temperature 30°C

Visualized Workflows and Logic

The following diagrams illustrate the logical flow for stability testing and determining appropriate storage conditions.

G cluster_0 Forced Degradation Workflow start Prepare Solutions of This compound stress Subject to Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sampling Sample at Time Points stress->sampling analysis Analyze via Stability-Indicating HPLC-UV/MS sampling->analysis evaluation Evaluate Degradation Profile & Identify Degradants analysis->evaluation

Caption: Workflow for a Forced Degradation Study.

G cluster_yes_no cluster_actions storage_logic Start: Assess Compound Properties Is the compound sensitive to light? Is the compound sensitive to moisture/humidity? Is there a specific temperature range recommended by suppliers? Final Storage Recommendation yes1 Yes storage_logic:f1->yes1 no1 No storage_logic:f1->no1 yes2 Yes storage_logic:f2->yes2 no2 No storage_logic:f2->no2 yes3 Yes storage_logic:f3->yes3 no3 No storage_logic:f3->no3 action1 Store in amber vials or protect from light. yes1->action1 no1->storage_logic:f2 action2 Store in a tightly sealed container with desiccant. yes2->action2 no2->storage_logic:f3 action3 Follow supplier recommendation (e.g., 2-8°C). yes3->action3 action4 Default to cool, dry place (e.g., Room Temperature). no3->action4 action1->storage_logic:f2 action2->storage_logic:f3 action3->storage_logic:f4 action4->storage_logic:f4

Caption: Logic for Determining Storage Conditions.

References

An In-depth Technical Guide on the Safe Handling of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, a key chiral building block in organic synthesis, notably in the preparation of pharmaceutical intermediates.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential health and environmental risks.

Section 1: Chemical Identification and Physical Properties

This compound is a solid at room temperature.[3] Key identification and physical data are summarized below.

IdentifierValueReference
IUPAC Name (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol[4]
Synonyms (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl Alcohol, (S)-3,5-Bis(trifluoromethyl)-α-methylbenzyl Alcohol[1]
CAS Number 225920-05-8[4]
Molecular Formula C10H8F6O[3]
Molecular Weight 258.16 g/mol [3]
Appearance Crystals or powder or crystalline powder, Pale yellow[5]
Melting Point 53.0 to 57.0 °C[6]
Boiling Point 223.5°C at 760 mmHg[6]
Flash Point 60.1±25.9 °C[6]
Density 1.4±0.1 g/cm3 [6]

Section 2: Hazard Identification and Classification

This chemical is classified as hazardous. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are as follows:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning[3]

Hazard Pictogram:

GHS GHS07

GHS07: Exclamation Mark

Section 3: Handling and Storage Precautions

Proper handling and storage are essential to minimize exposure and maintain the chemical's integrity.

Handling:

  • Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Avoid contact with skin and eyes.[6]

  • Prevent dust formation.[3]

  • Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[7]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8][9]

  • Store locked up.[7]

Handling_and_Storage cluster_handling Handling Protocol cluster_storage Storage Protocol Ventilation Use in Well-Ventilated Area / Fume Hood PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation->PPE AvoidContact Avoid Skin and Eye Contact PPE->AvoidContact Dust Prevent Dust Formation AvoidContact->Dust HandlingPractice Good Laboratory Practices (No Eating, Drinking, Smoking) Dust->HandlingPractice Container Tightly Closed Container Location Dry, Cool, Well-Ventilated Area Container->Location Incompatibles Away from Incompatible Materials Location->Incompatibles Security Store Locked Up Incompatibles->Security

Key Handling and Storage Protocols.

Section 4: Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[3]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures:

  • Ensure adequate ventilation and remove all sources of ignition.[3][8]

  • Wear personal protective equipment.[3]

  • For solids, sweep up and shovel into suitable containers for disposal. Avoid creating dust.[3]

  • For liquids, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[7]

  • Prevent the chemical from entering drains or waterways.[3]

Emergency_Response cluster_exposure Exposure Event cluster_first_aid First-Aid Response cluster_spill Accidental Release cluster_cleanup Spill Cleanup Protocol Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash with Soap and Water Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes with Water Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth, Drink Water Ingestion->Rinse_Mouth Spill Chemical Spill Ventilate Ensure Ventilation Spill->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition Contain Contain Spill Ignition->Contain Collect Collect with Inert Material Contain->Collect Dispose Dispose in Suitable Container Collect->Dispose

Emergency Response Workflow.

Section 5: Toxicological and Ecological Information

Toxicological Information:

  • Acute Toxicity: No specific data is available for LD50/LC50 values. However, the substance is classified as causing skin, eye, and respiratory irritation.[3]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available to indicate carcinogenic, mutagenic, or reproductive effects.[3]

Ecological Information:

Section 6: Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by licensed waste disposal contractors. Do not allow the product to enter drains or waterways.

This technical guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and ensure that a proper risk assessment is conducted for your specific experimental procedures.

References

Commercial Sourcing and Synthesis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a chiral alcohol of significant interest in the pharmaceutical industry. Its primary application lies as a crucial building block in the synthesis of various therapeutic agents. Notably, its enantiomer, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is a key intermediate in the manufacture of the antiemetic drug Aprepitant. The (S)-enantiomer is also explored in the development of other bioactive molecules, including potential lipid-lowering agents. This guide provides an in-depth overview of the commercial availability of this compound, along with detailed experimental protocols for its synthesis.

Commercial Suppliers

A number of chemical suppliers offer this compound, primarily for research and development purposes. The compound is available in various purities and quantities, though pricing and bulk availability often require direct inquiry. Below is a summary of some prominent suppliers.

Supplier Data
SupplierProduct NameCAS NumberPurityAvailable QuantitiesPrice (USD)
TCI America This compound225920-05-8>98.0% (GC)1g, 5g~
40for1g,40 for 1g, ~40for1g,
200 for 5g
Sigma-Aldrich (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol225920-05-8≥98.0% (GC)InquireInquire
Fisher Scientific This compound 98.0+%, TCI America™225920-05-898.0+%1gInquire
Biosynth (S)-3',5'-Bis(trifluoromethyl)-1-phenethanol225920-05-8Not specifiedInquireInquire
Echemi This compound225920-05-8Pharmaceutical Grade/99%Inquire$1,111 - $9,999/UNIT EXW (range)
Home Sunshine Pharma This compound225920-05-8Not specifiedInquireInquire

Note: Pricing and availability are subject to change and may vary based on region and institutional contracts. For bulk quantities, it is recommended to contact the suppliers directly for a quote.

Synthesis of this compound

The most common and efficient method for producing enantiomerically pure this compound is through the asymmetric reduction of the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone. Biocatalysis, employing either whole microbial cells or isolated enzymes, has emerged as a highly effective and environmentally friendly approach.

General Synthesis Pathway

The synthesis involves a single-step reduction of the ketone precursor.

G ketone 3',5'-Bis(trifluoromethyl)acetophenone enzyme Asymmetric Reduction (e.g., Ketoreductase, Candida tropicalis) ketone->enzyme alcohol This compound enzyme->alcohol

Figure 1. General reaction scheme for the synthesis of this compound.

Experimental Protocols

Biocatalytic Reduction using Candida tropicalis

This protocol is based on the methodology described for the high-yield production of the (S)-enantiomer using whole cells of Candida tropicalis.[1][2][3]

1. Materials and Reagents:

  • Candida tropicalis (e.g., strain 104)

  • 3',5'-Bis(trifluoromethyl)acetophenone (substrate)

  • Maltose (co-substrate)

  • Phosphate buffer (0.2 M, pH 8.0)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Centrifuge

2. Cultivation of Candida tropicalis:

  • Inoculate Candida tropicalis into a suitable growth medium (e.g., YPD broth) and incubate at 30°C with shaking (e.g., 200 rpm) until the desired cell density is reached.

  • Harvest the cells by centrifugation and wash with phosphate buffer. The resulting wet cells are used as the whole-cell biocatalyst.

3. Asymmetric Reduction Reaction:

  • In a reaction vessel, prepare a mixture of 0.2 M phosphate buffer (pH 8.0).

  • Add the wet Candida tropicalis cells to a final concentration of, for example, 300 g/L.

  • Add maltose as a co-substrate to a final concentration of, for example, 50 g/L.

  • Add the substrate, 3',5'-bis(trifluoromethyl)acetophenone, to a final concentration of, for example, 50 mM.

  • Incubate the reaction mixture at 30°C with shaking at 200 rpm for a specified duration (e.g., 30 hours).[1]

4. Product Extraction and Analysis:

  • After the reaction, centrifuge the mixture to separate the cells.

  • Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction process.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Analyze the product for yield and enantiomeric excess (e.e.) using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Experimental Workflow

The following diagram illustrates the general workflow for the biocatalytic synthesis.

G cluster_prep Preparation cluster_reaction Bioreduction cluster_downstream Downstream Processing cluster_analysis Analysis culture Cultivate Candida tropicalis harvest Harvest & Wash Cells culture->harvest setup Set up Reaction Mixture (Buffer, Cells, Substrate, Co-substrate) harvest->setup incubate Incubate with Shaking (e.g., 30°C, 200 rpm) setup->incubate extract Extract with Ethyl Acetate incubate->extract dry Dry Organic Phase extract->dry evaporate Evaporate Solvent dry->evaporate analyze Analyze Yield & e.e. (Chiral GC/HPLC) evaporate->analyze

Figure 2. Experimental workflow for the biocatalytic synthesis of this compound.

Conclusion

This compound is a readily available chiral intermediate from several commercial suppliers, although pricing for larger quantities typically requires direct consultation. For researchers and drug development professionals interested in its synthesis, biocatalytic asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone offers a highly efficient and stereoselective route. The use of whole-cell catalysts like Candida tropicalis provides a practical and environmentally benign method for producing this valuable compound with high enantiomeric purity. The provided protocols and workflows serve as a foundational guide for the laboratory-scale synthesis of this compound.

References

Methodological & Application

Asymmetric Reduction of 3',5'-Bis(trifluoromethyl)acetophenone: A Detailed Guide to Catalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical synthesis, the production of chiral alcohols with high enantiopurity is a critical step. The asymmetric reduction of prochiral ketones, such as 3',5'-bis(trifluoromethyl)acetophenone, to their corresponding chiral alcohols is a key transformation in the synthesis of several active pharmaceutical ingredients. This application note provides a comprehensive overview of various catalytic methods for this reduction, including detailed protocols and comparative data to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic route.

The primary methods explored herein are biocatalytic reduction using whole-cell systems, Corey-Bakshi-Shibata (CBS) reduction, and Noyori-type asymmetric hydrogenation. Each method offers distinct advantages in terms of stereoselectivity, yield, and operational simplicity.

Data Presentation

The following table summarizes the quantitative data for the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone using different catalytic systems.

Catalyst/MethodCatalyst SystemReducing Agent/Co-substrateSolventTemp. (°C)Time (h)Yield (%)ee (%)Product
Biocatalytic Whole cells of Leifsonia xyli HS0904GlucoseBuffer (pH 8.0)303062>99.4(R)-alcohol
Biocatalytic Whole cells of Leifsonia xyli CCTCC M 2010241IsopropanolNot Specified303091.8>99.9(R)-alcohol
Biocatalytic Whole cells of Candida tropicalis 104Isopropanol[BMIM]PF6/BufferNot Specified2482.5>99.9(S)-alcohol[1]
Noyori Asymmetric Hydrogenation Ru/(R,R)-Diop/(R)-D-Me-BIMAHH₂ (30 atm)Toluene25Not Specified>89 (after crystallization)>89(R)-alcohol
Asymmetric Transfer Hydrogenation (R,R)- or (S,S)-Ts-DENEB-RuHCOOH/Et₃NMeOH232456 (KR)99 (for alcohol)cis-3-arylindanol derivative
CBS Reduction (R)-2-Methyl-CBS-oxazaborolidineBH₃·SMe₂THF-2019796.5(R)-alcohol

Experimental Protocols

Biocatalytic Reduction using Leifsonia xyli HS0904 Whole Cells

This protocol is based on the work of Wang et al. (2011).[2]

a. Microorganism and Cultivation:

  • Leifsonia xyli HS0904 is cultured in a suitable medium to obtain sufficient cell biomass.

b. Resting Cell Preparation:

  • Harvest the cells from the culture medium by centrifugation.

  • Wash the cell pellet twice with a phosphate buffer (pH 8.0).

  • Resuspend the cells in the same buffer to the desired concentration (e.g., 200 g/L wet cells).

c. Asymmetric Reduction:

  • In a reaction vessel, combine the resting cell suspension, 3',5'-bis(trifluoromethyl)acetophenone (70 mM), and glucose (100 g/L) as the co-substrate.

  • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 30 hours.

  • Monitor the reaction progress by techniques such as TLC or HPLC.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography to obtain (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This is a general protocol that can be adapted for 3',5'-bis(trifluoromethyl)acetophenone.

a. Materials:

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • 3',5'-Bis(trifluoromethyl)acetophenone

b. Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

  • Cool the flask to -20°C in a suitable cooling bath.

  • Slowly add the borane dimethyl sulfide complex (1.0 eq) to the flask.

  • Stir the mixture for 10 minutes at -20°C.

  • Add a solution of 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -20°C.

  • Stir the reaction mixture at -20°C for 1 hour, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Noyori-Type Asymmetric Hydrogenation

This protocol is based on the pilot-scale synthesis described by Szolcsányi et al.

a. Catalyst Preparation:

  • The catalyst is formed in situ from a ruthenium precursor and a chiral diphosphine-diamine ligand, such as Ru/(4R,5R)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane-(R,R-Diop)-2R-(α-methylmethanamine)-4,7-dimethyl-1H-benzo[d]imidazole (R-D-Me-BIMAH).

b. Hydrogenation Procedure:

  • In a high-pressure reactor, charge a solution of 3',5'-bis(trifluoromethyl)acetophenone in toluene.

  • Add the chiral ruthenium catalyst (with a substrate-to-catalyst ratio of up to 20,000:1) and potassium t-butoxide.

  • Pressurize the reactor with hydrogen gas to 30 atm.

  • Stir the reaction mixture at 25°C until the uptake of hydrogen ceases.

  • Carefully depressurize the reactor.

  • Work up the reaction mixture to isolate the crude product.

  • Purify the (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol by crystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Catalyst System (Biocatalyst/Chemocatalyst) D Mix and React (Controlled Temperature and Time) A->D B Substrate (3',5'-bis(trifluoromethyl)acetophenone) B->D C Reagents (Reducing Agent/Co-substrate, Solvent) C->D E Quenching/Extraction D->E Reaction Completion F Purification (Chromatography/Crystallization) E->F G Product Characterization (Yield, ee%) F->G

Figure 1. General experimental workflow for the asymmetric reduction.

biocatalytic_reduction cluster_cell Whole Cell Biocatalyst (e.g., Leifsonia xyli) cluster_cofactor Cofactor Regeneration cluster_reduction Ketone Reduction Glucose Glucose G6P Glucose-6-P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP NADP NADP+ NADPH NADPH NADP->NADPH e- CR Carbonyl Reductase NADPH->CR Hydride Donor Ketone 3',5'-bis(trifluoromethyl)acetophenone Ketone->CR Alcohol (R)-Chiral Alcohol CR->NADP Cofactor Recycling CR->Alcohol

Figure 2. Simplified metabolic pathway for whole-cell biocatalytic reduction.

References

Application Notes and Protocols for the Biocatalytic Synthesis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a critical chiral intermediate in the synthesis of various pharmaceuticals, including the antiemetic drug Aprepitant.[1][2] The trifluoromethyl groups in its structure can enhance the metabolic stability and binding affinity of drug candidates.[3][4] Traditional chemical synthesis of this chiral alcohol often requires harsh conditions and may produce undesirable byproducts. Biocatalysis offers a green and highly selective alternative, utilizing enzymes or whole-cell systems to achieve high yields and excellent enantioselectivity under mild reaction conditions.[5] This document provides detailed application notes and protocols for the biocatalytic synthesis of this compound using various biocatalysts.

The asymmetric reduction of the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone (BTAP), is the key reaction in this synthesis. This can be achieved using isolated ketoreductases (KREDs) or whole-cell biocatalysts.[6][7]

Biocatalytic Approaches:

Two primary biocatalytic strategies have been successfully employed for the synthesis of this compound:

  • Whole-Cell Biocatalysis: This approach utilizes living microorganisms, such as bacteria or yeast, that naturally express or are engineered to overexpress ketoreductases. The key advantage of whole-cell systems is the in-situ regeneration of cofactors (e.g., NADPH), which is essential for the reductase activity.[7]

  • Isolated Enzyme Biocatalysis: This method involves the use of purified ketoreductases (KREDs). While this approach offers higher purity and specificity, it often requires the addition of a cofactor regeneration system.[8] Enzyme immobilization can be employed to enhance stability and enable reuse of the biocatalyst.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative data from various biocatalytic systems for the synthesis of this compound.

Table 1: Whole-Cell Biocatalysis Performance

BiocatalystSubstrate (BTAP) ConcentrationCo-substrate/SolventReaction Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
Sphingomonas sp. LZ170 mM30 g/L glucose249499.6[6]
Candida tropicalis 10450 mM-690.5>99.9[11][12]
Candida tropicalis 104200 mM50 g/L maltose, Choline chloride:trehalose-86.2>99.9[11][12]
Candida tropicalis 104300 mM50 g/L maltose, Choline chloride:trehalose-72.9>99.9[11][12]

Table 2: Isolated/Immobilized Ketoreductase (KRED) Performance

BiocatalystSubstrate (BTAP) ConcentrationCo-substrate/SolventReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
Immobilized commercial KRED-2-propanol:water (90:10 v/v)24Complete>99.9[9]
Zygosaccharomyces rouxii SDR (ZRK)---22 (Yield)>98 (S)[13]

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Sphingomonas sp. LZ1

This protocol is based on the methodology described for the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone using Sphingomonas sp. LZ1.[6]

1. Materials and Equipment:

  • Sphingomonas sp. LZ1 strain

  • Growth medium (e.g., Luria-Bertani broth)

  • Phosphate buffer (pH 7.5)

  • 3,5-bis(trifluoromethyl)acetophenone (BTAP)

  • Glucose

  • Orbital shaker

  • Centrifuge

  • Ethyl acetate

  • Gas chromatograph (GC) with a chiral column for analysis

2. Cell Cultivation and Harvest:

  • Inoculate a sterile growth medium with Sphingomonas sp. LZ1 from a stock culture.

  • Incubate the culture at 30°C with shaking at 180 rpm until it reaches the desired cell density.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with phosphate buffer (pH 7.5) to obtain resting cells.

3. Bioreduction Reaction:

  • Prepare the reaction mixture in a suitable flask containing:

    • Phosphate buffer (pH 7.5)

    • 300 g/L (wet weight) of Sphingomonas sp. LZ1 resting cells

    • 70 mM of 3,5-bis(trifluoromethyl)acetophenone (BTAP)

    • 30 g/L of glucose as a co-substrate for cofactor regeneration.

  • Incubate the reaction mixture at 30°C with shaking at 180 rpm for 24 hours.

4. Product Extraction and Analysis:

  • After the reaction, extract the product from the mixture using an equal volume of ethyl acetate.

  • Separate the organic phase.

  • Analyze the yield and enantiomeric excess of this compound in the organic extract by gas chromatography (GC) using a chiral column.

Protocol 2: Whole-Cell Bioreduction using Candida tropicalis 104 in a Deep-Eutectic Solvent System

This protocol is adapted from a study on the high-efficiency production of this compound using Candida tropicalis 104.[11][12][14] This method employs a natural deep-eutectic solvent (NADES) to enhance substrate loading and yield.

1. Materials and Equipment:

  • Candida tropicalis 104 strain

  • Growth medium

  • Phosphate buffer (0.2 M, pH 8.0)

  • 3,5-bis(trifluoromethyl)acetophenone (BTAP)

  • Maltose

  • Choline chloride and trehalose (for NADES preparation)

  • Orbital shaker with temperature control

  • Centrifuge

  • Ethyl acetate

  • Analytical equipment (GC or HPLC) with a chiral column

2. Cell Preparation:

  • Cultivate Candida tropicalis 104 in a suitable growth medium.

  • Harvest the cells by centrifugation to obtain a wet cell paste.

3. Bioreduction Reaction:

  • Prepare the reaction medium in a flask:

    • Phosphate buffer (0.2 M, pH 8.0)

    • 79.5 g/L (Dry Cell Weight) of C. tropicalis 104 cells

    • 200 mM to 300 mM of 3,5-bis(trifluoromethyl)acetophenone (BTAP)

    • 50 g/L of maltose as a co-substrate

    • Choline chloride:trehalose (1:1 molar ratio) as the NADES.

  • Incubate the reaction at 30°C with shaking at 200 rpm. To create micro-aerobic conditions, which can enhance yield, the flask can be sealed with a stopper.[11][12]

4. Product Extraction and Analysis:

  • Extract the product from the reaction mixture with ethyl acetate.

  • Analyze the organic extract for yield and enantiomeric excess using GC or HPLC with a suitable chiral column.

Protocol 3: Bioreduction using an Immobilized Ketoreductase in a Flow System

This protocol is a generalized procedure based on the use of an immobilized commercial ketoreductase for the synthesis of this compound.[9]

1. Materials and Equipment:

  • Immobilized ketoreductase (KRED) on a suitable support (e.g., amino-functionalized resin)

  • 3,5-bis(trifluoromethyl)acetophenone (BTAP)

  • 2-propanol (IPA)

  • Water

  • Flow reactor setup (e.g., a packed-bed reactor)

  • Pump

  • Thermostated column

  • Product collection vessel

  • Analytical equipment (HPLC or GC) with a chiral column

2. Immobilization of Ketoreductase (if starting with a soluble enzyme):

  • Select a suitable support material (e.g., commercially available resin).

  • Follow the manufacturer's protocol or a literature procedure for covalent attachment of the KRED to the support.[9]

3. Flow Reaction Setup and Operation:

  • Pack a column with the immobilized KRED.

  • Prepare the substrate solution: Dissolve 3,5-bis(trifluoromethyl)acetophenone (BTAP) in a 90:10 (v/v) mixture of 2-propanol and water. 2-propanol also serves as the co-substrate for cofactor regeneration.

  • Pump the substrate solution through the packed-bed reactor at a controlled flow rate and a constant temperature (e.g., 30°C).

  • Collect the effluent from the reactor. The reaction time can be controlled by adjusting the flow rate.

  • The immobilized enzyme can be reused for multiple cycles.[9]

4. Product Analysis:

  • Analyze the collected product solution for substrate conversion and enantiomeric excess of the (S)-alcohol product using HPLC or GC with a chiral column.

  • The product can be recovered by evaporation of the solvent.[9]

Visualizations

Biocatalytic Reaction Pathway

Biocatalytic_Reduction cluster_reactants Reactants cluster_enzyme Biocatalyst cluster_products Products BTAP 3',5'-Bis(trifluoromethyl)acetophenone (BTAP) KRED Ketoreductase (KRED) or Whole Cell BTAP->KRED NADPH NADPH + H+ NADPH->KRED S_alcohol This compound KRED->S_alcohol NADP NADP+ KRED->NADP

Caption: Asymmetric reduction of BTAP to the (S)-alcohol.

Experimental Workflow for Whole-Cell Biocatalysis

Whole_Cell_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Downstream Processing A Cell Cultivation B Cell Harvesting & Washing A->B C Bioreduction Reaction (Substrate + Cells + Co-substrate) B->C D Product Extraction C->D E Analysis (GC/HPLC) D->E

Caption: General workflow for whole-cell biocatalysis.

Experimental Workflow for Immobilized Enzyme in Flow

Flow_System_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Downstream Processing A Enzyme Immobilization B Pack Column A->B D Pump Solution Through Reactor B->D C Prepare Substrate Solution C->D E Collect Product D->E F Analysis & Purification E->F

Caption: Workflow for continuous flow biocatalysis.

References

Application Notes and Protocols for the Ketoreductase-Catalyzed Synthesis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone (BTAP) to (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-BTPE) using ketoreductases (KREDs). (S)-BTPE is a key chiral intermediate in the synthesis of various pharmaceuticals. Biocatalytic reduction using KREDs offers a highly selective, efficient, and environmentally benign alternative to traditional chemical methods. These notes cover the selection of KREDs, reaction optimization, and analytical methods for determining conversion and enantiomeric excess.

Introduction

The synthesis of enantiomerically pure chiral alcohols is of paramount importance in the pharmaceutical industry. This compound is a critical building block for the synthesis of active pharmaceutical ingredients (APIs), including the antiemetic drug Aprepitant.[1] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols, utilizing a cofactor such as NADPH or NADH.[2] The use of KREDs for the synthesis of (S)-BTPE from the prochiral ketone 3',5'-bis(trifluoromethyl)acetophenone offers several advantages, including high enantioselectivity (often >99% e.e.), mild reaction conditions, and reduced environmental impact compared to chemical synthesis routes.[3][4]

Reaction Pathway

The enzymatic reduction of 3',5'-bis(trifluoromethyl)acetophenone to this compound is a two-step process involving the KRED and a cofactor regeneration system.

Reaction_Pathway sub 3',5'-Bis(trifluoromethyl)acetophenone (BTAP) prod This compound ((S)-BTPE) sub->prod KRED kred Ketoreductase (KRED) nadph NADPH nadp NADP+ nadph->nadp H+ nadp->nadph H+ regen Cofactor Regeneration System (e.g., GDH/Glucose) nadp->regen regen->nadph gluconolactone Glucono-δ-lactone regen->gluconolactone glucose Glucose glucose->regen

Figure 1: Enzymatic reduction of BTAP to (S)-BTPE with cofactor regeneration.

Performance of Various Ketoreductases

The selection of the appropriate KRED is crucial for achieving high conversion and enantioselectivity. A variety of commercially available and proprietary KREDs have been successfully employed for the synthesis of (S)-BTPE. The following table summarizes the performance of different KREDs under various reaction conditions.

KRED Source/NameSubstrate (BTAP) Conc.Co-solventTemp. (°C)pHConversion (%)e.e. (%)Reference
Immobilized Commercial KREDNot Specified2-Propanol (IPA):Water (90:10 v/v)30Not Specified>99>99.9[3]
Sphingomonas sp. LZ1 (whole cells)70 mMNone (Phosphate Buffer)307.59499.6[3]
Candida tropicalis 104 (whole cells)200 mMCholine chloride:trehalose308.086.2>99.9[5]
Engineered KREDsNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh>99[2]

Experimental Protocols

This section provides detailed protocols for the screening of KREDs and a typical batch reaction for the synthesis of (S)-BTPE.

KRED Screening Protocol

This protocol is designed for the rapid screening of multiple KREDs to identify the most effective biocatalyst.

Materials:

  • Ketoreductase (KRED) library (lyophilized powders or solutions)

  • 3',5'-bis(trifluoromethyl)acetophenone (BTAP)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, methyl tert-butyl ether)

  • 96-well microtiter plates or 1.5 mL microcentrifuge tubes

  • Incubator shaker

Procedure:

  • Prepare a stock solution of the substrate (BTAP) in a suitable water-miscible co-solvent like isopropanol (IPA) or DMSO.

  • Prepare a master mix containing the buffer, NADP⁺, glucose, and GDH. A typical master mix might contain:

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 1 mM NADP⁺

    • 100 mM D-Glucose

    • 1-2 U/mL GDH

  • Dispense the KREDs into individual wells of a 96-well plate or microcentrifuge tubes (e.g., 1-5 mg of lyophilized powder).

  • Add the master mix to each well/tube.

  • Initiate the reaction by adding the BTAP stock solution to each well/tube to a final concentration of 10-50 mM.

  • Seal the plate/tubes and incubate at a controlled temperature (e.g., 30°C) with shaking (e.g., 200-800 rpm) for a set period (e.g., 24 hours).

  • Quench the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extract the product by vigorous mixing, followed by centrifugation to separate the phases.

  • Analyze the organic phase by chiral GC or HPLC to determine the conversion and enantiomeric excess.

Batch Reaction Protocol for (S)-BTPE Synthesis

This protocol describes a typical lab-scale batch reaction using an immobilized KRED.

Materials:

  • Immobilized Ketoreductase (e.g., covalently bound to a resin)[3]

  • 3',5'-bis(trifluoromethyl)acetophenone (BTAP)

  • 2-Propanol (IPA)

  • Deionized water

  • Reaction vessel with temperature and stirring control

  • Filtration apparatus

Procedure:

  • Prepare the reaction mixture: In a reaction vessel, combine 2-propanol and water in a 90:10 (v/v) ratio.[3]

  • Add the substrate: Dissolve the BTAP in the solvent mixture to the desired concentration (e.g., 50-100 mM).

  • Add the immobilized KRED: Add the immobilized enzyme to the reaction mixture (e.g., 10-50 mg/mL).

  • Set the reaction conditions: Maintain the reaction temperature at 30°C with constant stirring.[3]

  • Monitor the reaction progress: Periodically take samples from the reaction mixture, filter to remove the enzyme, and analyze by chiral GC or HPLC to determine the conversion of BTAP and the enantiomeric excess of (S)-BTPE.

  • Reaction completion and work-up: Once the desired conversion is reached (typically >99%), stop the reaction.

  • Recover the biocatalyst: Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused for subsequent batches.[3]

  • Product isolation: The product can be recovered from the filtrate by evaporation of the solvent.[3] Further purification can be achieved by chromatography if necessary.

Analytical Methods

Accurate determination of conversion and enantiomeric excess is critical. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases are the most common methods.

Typical GC Method:

  • Column: Chiral GC column (e.g., Chirasil-DEX CB)

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 250°C

  • Detector: Flame Ionization Detector (FID) at 280°C

  • Oven Program: A temperature gradient program is typically used to achieve good separation of the substrate and the two enantiomers of the product. For example, start at 100°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.

  • Retention Times: The retention times for BTAP, (R)-BTPE, and (S)-BTPE will need to be determined using standards.

Typical HPLC Method:

  • Column: Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • Mobile Phase: A mixture of hexanes and isopropanol (e.g., 98:2 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 25°C

Experimental Workflow

The following diagram illustrates a typical workflow for the KRED-catalyzed synthesis of (S)-BTPE.

Experimental_Workflow start Start kred_selection KRED Screening start->kred_selection reaction_setup Batch Reaction Setup kred_selection->reaction_setup reaction Enzymatic Reaction reaction_setup->reaction monitoring Reaction Monitoring (GC/HPLC) reaction->monitoring Sampling workup Work-up & Product Isolation reaction->workup Completion monitoring->reaction Continue analysis Final Product Analysis (Purity & e.e.) workup->analysis end End analysis->end

Figure 2: General experimental workflow for (S)-BTPE synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Inactive enzyme- Sub-optimal reaction conditions (pH, temp)- Insufficient cofactor or regeneration system- Substrate/product inhibition- Use a fresh batch of enzyme- Optimize pH and temperature- Increase cofactor and/or GDH concentration- Lower initial substrate concentration
Low Enantiomeric Excess (e.e.) - Incorrect KRED selected- Presence of contaminating enzymes in whole-cell systems- Racemization of the product- Screen for a more selective KRED- Use a purified enzyme or a different whole-cell host- Check for pH or temperature-induced racemization
Poor Reproducibility - Inaccurate measurement of reagents- Inconsistent reaction conditions- Calibrate pipettes and balances- Ensure precise control of temperature, pH, and stirring

Conclusion

The use of ketoreductases provides a powerful and sustainable method for the synthesis of enantiomerically pure this compound. By carefully selecting the appropriate KRED and optimizing reaction conditions, high conversions and excellent enantioselectivities can be achieved. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing.

References

Application Notes and Protocols for the Synthesis of Chiral Alcohols using Alcohol Dehydrogenase (ADH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[1][2] In the context of organic synthesis, the reverse reaction—the stereoselective reduction of prochiral ketones to chiral alcohols—is of immense value, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety.[3][4] The use of ADHs as biocatalysts offers several advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and environmental sustainability.[2]

This document provides detailed application notes and experimental protocols for the synthesis of chiral alcohols using ADHs. It covers the general workflow, specific protocols for ketone reduction and cofactor regeneration, and methods for product analysis.

Key Considerations for ADH-Catalyzed Reactions

Several factors influence the success of an ADH-catalyzed reduction:

  • Enzyme Selection: ADHs exhibit varying substrate specificities and stereoselectivities.[5][6] Some ADHs follow Prelog's rule, delivering the hydride to the re-face of the carbonyl to produce the (S)-alcohol, while others are anti-Prelog specific, yielding the (R)-alcohol.[7] The choice of ADH is therefore critical for obtaining the desired enantiomer.

  • Substrate Scope: While many ADHs have a broad substrate scope, their activity can be influenced by the steric and electronic properties of the ketone substrate.[6][8]

  • Cofactor Regeneration: ADH-catalyzed reductions require a stoichiometric amount of a nicotinamide cofactor, typically NADH or NADPH.[6][9] Due to the high cost of these cofactors, an in situ regeneration system is essential for the economic viability of the process on a preparative scale.[2][10] Common regeneration systems involve a secondary enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), and a sacrificial co-substrate (e.g., glucose or formate).[6][11]

  • Reaction Conditions: Factors such as pH, temperature, and the presence of organic co-solvents can significantly impact enzyme activity and stability.[6][12] Optimization of these parameters is often necessary to achieve high conversion and enantioselectivity.

Experimental Workflows and Signaling Pathways

General Workflow for ADH-Catalyzed Ketone Reduction

G cluster_prep Reaction Setup cluster_reaction Biocatalytic Reduction cluster_workup Work-up & Purification cluster_analysis Analysis Ketone Prochiral Ketone ReactionVessel Reaction Vessel (Incubation with stirring) Ketone->ReactionVessel ADH Alcohol Dehydrogenase (ADH) ADH->ReactionVessel Cofactor NAD(P)H Cofactor->ReactionVessel Buffer Buffer Solution Buffer->ReactionVessel RegenSystem Cofactor Regeneration System (e.g., GDH + Glucose) RegenSystem->ReactionVessel Extraction Organic Solvent Extraction ReactionVessel->Extraction Purification Column Chromatography Extraction->Purification Analysis Chiral GC/HPLC Analysis Purification->Analysis Product Enantiopure Chiral Alcohol Analysis->Product

Caption: General workflow for the enzymatic synthesis of chiral alcohols.

Enzymatic Cascade for Ketone Reduction with Cofactor Regeneration

G cluster_main Main Reaction cluster_regen Cofactor Regeneration Ketone Prochiral Ketone ADH ADH Ketone->ADH Substrate Alcohol Chiral Alcohol NADPH NAD(P)H NADPH->ADH NADP NAD(P)+ GDH GDH NADP->GDH ADH->Alcohol Product ADH->NADP Glucose Glucose Glucose->GDH Co-substrate Gluconolactone Gluconolactone GDH->NADPH GDH->Gluconolactone By-product

Caption: ADH-catalyzed reduction coupled with GDH-mediated cofactor regeneration.

Experimental Protocols

Protocol 1: Asymmetric Reduction of Acetophenone to (S)-1-Phenylethanol

This protocol describes the reduction of acetophenone using an (S)-selective ADH with a glucose dehydrogenase (GDH) system for NADH regeneration.

Materials:

  • (S)-selective Alcohol Dehydrogenase (e.g., from Rhodococcus ruber, ADH-A)

  • Glucose Dehydrogenase (GDH) (e.g., from Bacillus subtilis)

  • Acetophenone

  • D-Glucose

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a 50 mL flask, dissolve 1.2 g of D-glucose (6.67 mmol) and 5 mg of NAD⁺ in 20 mL of 100 mM potassium phosphate buffer (pH 7.0).

  • Add 200 µL of acetophenone (1.71 mmol) to the buffered solution.

  • Add 10 U of ADH and 20 U of GDH to the reaction mixture.

  • Reaction: Seal the flask and incubate the reaction at 30°C with gentle shaking (e.g., 150 rpm) for 24 hours.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or GC.

  • Work-up: After completion of the reaction (as determined by monitoring), quench the reaction by adding 20 mL of ethyl acetate.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with 20 mL of ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (S)-1-phenylethanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Cofactor Regeneration using Glucose Dehydrogenase (GDH)

This protocol details the setup of the enzymatic cofactor regeneration system that can be coupled with any NAD(P)H-dependent ADH.

Materials:

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • NAD⁺ or NADP⁺

  • Buffer solution appropriate for the primary ADH reaction (e.g., potassium phosphate buffer, pH 7.0-8.0)

Procedure:

  • For a typical reaction, use a molar excess of glucose relative to the ketone substrate (e.g., 1.5 to 5 equivalents).

  • The concentration of the NAD(P)⁺ cofactor is typically in the range of 0.1 to 1 mM.

  • The amount of GDH used should be sufficient to ensure that the rate of cofactor regeneration is not the rate-limiting step of the overall reaction. A common starting point is to use a 1:1 or 2:1 activity ratio (U) of GDH to ADH.

  • Combine the buffer, D-glucose, and NAD(P)⁺ in the reaction vessel and ensure complete dissolution before adding the primary substrate and enzymes.

Protocol 3: Analysis of Enantiomeric Excess (ee) by Chiral Gas Chromatography (GC)

This protocol outlines a general procedure for determining the enantiomeric excess of the chiral alcohol product.

Materials:

  • Chiral GC column (e.g., CP Chirasil-DEX CB)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Standards of the racemic alcohol and, if available, the pure enantiomers

  • Appropriate solvent for sample dilution (e.g., ethyl acetate or dichloromethane)

Procedure:

  • Sample Preparation: Prepare a solution of the purified chiral alcohol product in a suitable solvent at a concentration of approximately 1 mg/mL. Also prepare solutions of the racemic standard and pure enantiomer standards (if available) at the same concentration.

  • GC Method Development:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas: Hydrogen or Helium

    • Oven Temperature Program: Start with an isothermal period at a temperature that provides good separation of the enantiomers (e.g., 100-150°C), followed by a temperature ramp to elute any less volatile components. The exact program will need to be optimized for the specific alcohol.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers and to confirm baseline separation.

    • If pure enantiomer standards are available, inject them to assign the peaks in the racemate chromatogram to the (R) and (S) enantiomers.

    • Inject the sample of the synthesized chiral alcohol.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers in the chromatogram of the synthesized product.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

The following tables summarize quantitative data for the synthesis of various chiral alcohols using different alcohol dehydrogenases.

Table 1: Asymmetric Reduction of Various Ketones by Alcohol Dehydrogenases

SubstrateEnzyme SourceProductConversion (%)Enantiomeric Excess (ee, %)StereochemistryReference
AcetophenoneLactobacillus brevis (LbADH)1-Phenylethanol>99>99(R)[10]
AcetophenoneRhodococcus ruber (ADH-A)1-Phenylethanol>95>99(S)[13]
2-OctanoneLactobacillus brevis (LbADH)2-Octanol88>99(R)[10]
Ethyl 4-chloro-3-oxobutanoateAcinetobacter aceti ADHEthyl (R)-4-chloro-3-hydroxybutanoate98>99(R)[11]
2-ButanoneLactobacillus brevis (LbADH)2-Butanol>99>96(R)[10]
Methyl acetoacetateLactobacillus brevis (LbADH)Methyl (R)-3-hydroxybutanoate100>99(R)
2-HaloacetophenonesThermoanaerobacter pseudethanolicus (TeSADH) mutants2-Halo-1-arylethanols-High(S) or (R)[14]

Table 2: Substrate Scope of Lactobacillus brevis ADH (LbADH)

Substrate ClassExample SubstrateProduct ConfigurationEnantiomeric Excess (ee, %)Reference
Aromatic KetonesAcetophenone(R)>99[10]
Aliphatic Ketones2-Octanone(R)>99[10]
Keto-estersEthyl benzoylacetate(R)>99[6]
α-Halogenated Ketones2-Chloroacetophenone(R)>99[6]

Note: The conversion and enantiomeric excess values are highly dependent on the specific reaction conditions, including enzyme and substrate concentrations, cofactor regeneration system, pH, and temperature. The data presented here are representative examples from the cited literature.

Conclusion

The use of alcohol dehydrogenases provides a powerful and versatile platform for the synthesis of enantiomerically pure chiral alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries. By selecting the appropriate enzyme and optimizing the reaction conditions, including an efficient cofactor regeneration system, high conversions and excellent enantioselectivities can be achieved. The protocols and data provided in these application notes serve as a valuable resource for researchers and professionals in the field of biocatalysis and drug development.

References

Application Notes and Protocols for Whole-Cell Biocatalytic Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a crucial chiral intermediate in the synthesis of various pharmaceuticals, including lipid-lowering agents.[1] Whole-cell biocatalysis offers a green and efficient alternative to traditional chemical synthesis methods for producing this enantiomerically pure alcohol. This approach utilizes microorganisms containing carbonyl reductases that catalyze the asymmetric reduction of the prochiral ketone, 3,5-bis(trifluoromethyl)acetophenone (BTAP). The use of whole cells is advantageous as it circumvents the need for costly cofactor regeneration. This document provides detailed application notes and protocols for the production of this compound using different whole-cell biocatalysts.

Biocatalytic Approaches

Several microbial strains have demonstrated high efficiency and stereoselectivity in the reduction of BTAP to the corresponding (S)-alcohol. This document focuses on two primary approaches: the use of a native yeast strain, Candida tropicalis 104, and a bacterial strain, Sphingomonas sp. LZ1.

Data Presentation

The following tables summarize the key quantitative data from studies on the whole-cell biocatalytic production of this compound.

Table 1: Performance of Candida tropicalis 104 in the Bioreduction of BTAP

ParameterValueReference
BiocatalystCandida tropicalis 104[1][2]
Substrate (BTAP) Concentration50 mM - 300 mM[1][2]
Biocatalyst Loading (DCW)79.5 g/L[1][2]
Co-substrate50 g/L Maltose[1][2]
Reaction Medium0.2 M PBS buffer (pH 8.0)[1][2]
AdditiveCholine chloride:trehalose (1:1 molar ratio)[1][2]
Temperature30 °C[1][2]
Agitation200 rpm[1][2]
Reaction Time6 h[1]
Yield (at 200 mM BTAP)86.2%[2]
Enantiomeric Excess (ee)> 99.9% for (S)-isomer[1]
Special ConditionMicro-aerobic[1][2]

Table 2: Performance of Sphingomonas sp. LZ1 in the Bioreduction of BTAP

ParameterValueReference
BiocatalystSphingomonas sp. LZ1[3]
Substrate (BTAP) Concentration70 mM[3]
Biocatalyst Loading (wet weight)300 g/L[3]
Co-substrate30 g/L Glucose[3]
Reaction MediumPhosphate buffer (pH 7.5)[3]
Temperature30 °C[3]
Agitation180 rpm[3]
Reaction Time24 h[3]
Yield94%[3]
Enantiomeric Excess (ee)99.6% for (S)-isomer[3]

Experimental Protocols

Protocol 1: Biocatalysis using Candida tropicalis 104

1. Microorganism and Cultivation:

  • Inoculate Candida tropicalis 104 into a seed medium (e.g., YPD medium: 1% yeast extract, 2% peptone, 2% dextrose).

  • Incubate at 30 °C with shaking at 200 rpm for 24 hours.

  • Transfer the seed culture to a fermentation medium and incubate for an additional 48-72 hours under the same conditions.

2. Preparation of Whole-Cell Biocatalyst (Resting Cells):

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet twice with sterile phosphate buffer (0.2 M, pH 8.0).

  • The resulting cell paste can be used directly or stored at -20 °C. Determine the dry cell weight (DCW) by drying a small sample at 105 °C to a constant weight.

3. Biocatalytic Reduction of BTAP:

  • In a sealed reaction vessel, prepare a reaction mixture containing:

    • 0.2 M PBS buffer (pH 8.0)

    • 79.5 g/L (DCW) of Candida tropicalis 104 resting cells

    • 50 g/L maltose (as co-substrate for cofactor regeneration)

    • 200 mM 3,5-bis(trifluoromethyl)acetophenone (BTAP)

    • Choline chloride:trehalose (1:1 molar ratio) as a deep eutectic solvent to enhance substrate tolerance and cell permeability.[2]

  • Seal the vessel to create a micro-aerobic environment.[1][2]

  • Incubate the reaction at 30 °C with agitation at 200 rpm for up to 24 hours.

4. Product Extraction and Analysis:

  • Monitor the reaction progress by taking samples at regular intervals.

  • For analysis, extract the sample with an equal volume of ethyl acetate.

  • Centrifuge to separate the organic and aqueous phases.

  • Analyze the organic phase by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the yield and enantiomeric excess of this compound.

Protocol 2: Biocatalysis using Sphingomonas sp. LZ1

1. Microorganism and Cultivation:

  • Cultivate Sphingomonas sp. LZ1 in a suitable nutrient-rich medium (e.g., Luria-Bertani broth).

  • Incubate at 30 °C with shaking at 180 rpm until the late logarithmic growth phase is reached.

2. Preparation of Whole-Cell Biocatalyst (Resting Cells):

  • Harvest the cells by centrifugation.

  • Wash the cells with phosphate buffer (pH 7.5).

  • The wet cell paste is used as the biocatalyst.

3. Biocatalytic Reduction of BTAP:

  • Prepare the reaction mixture in a suitable vessel:

    • Phosphate buffer (pH 7.5)

    • 300 g/L (wet weight) of Sphingomonas sp. LZ1 resting cells[3]

    • 30 g/L glucose (as co-substrate)[3]

    • 70 mM 3,5-bis(trifluoromethyl)acetophenone (BTAP)[3]

  • Incubate the reaction at 30 °C with agitation at 180 rpm for 24 hours.[3]

4. Product Extraction and Analysis:

  • Follow the same procedure as described in Protocol 1, section 4 for product extraction and analysis.

Visualizations

Experimental_Workflow cluster_preparation Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis Cultivation Microorganism Cultivation (e.g., C. tropicalis or S. sp. LZ1) Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Washing Cell Washing (Buffer) Harvesting->Washing RestingCells Whole-Cell Biocatalyst (Resting Cells) Washing->RestingCells ReactionSetup Reaction Mixture Preparation (Substrate, Co-substrate, Buffer) RestingCells->ReactionSetup Addition of Biocatalyst Bioreduction Asymmetric Bioreduction (Controlled Temp. & Agitation) ReactionSetup->Bioreduction Extraction Product Extraction (Ethyl Acetate) Bioreduction->Extraction Reaction Quenching & Sampling Analysis Chromatographic Analysis (GC/HPLC on Chiral Column) Extraction->Analysis Quantification Yield & Enantiomeric Excess (>99% ee) Analysis->Quantification

Caption: Workflow for whole-cell biocatalysis.

Signaling_Pathway cluster_cell Whole Cell cluster_cofactor Cofactor Regeneration cluster_reduction Asymmetric Reduction Glucose Glucose / Maltose NADPH NADPH Glucose->NADPH Metabolic Pathways NADP NADP+ NADPH->NADP KRED Carbonyl Reductase NADPH->KRED Provides Reducing Power BTAP 3,5-Bis(trifluoromethyl) acetophenone S_Alcohol (S)-1-[3,5-Bis(trifluoromethyl) phenyl]ethanol BTAP->S_Alcohol Reduction BTAP->KRED Substrate Binding KRED->NADP KRED->S_Alcohol Product Release

Caption: Biocatalytic reduction pathway.

References

Application Note: Enzymatic Reduction of 3',5'-Bis(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective reduction of prochiral ketones to form optically active alcohols is a critical transformation in the synthesis of pharmaceutical intermediates. 3',5'-Bis(trifluoromethyl)acetophenone is a key starting material for the synthesis of several active pharmaceutical ingredients (APIs), including the neurokinin-1 (NK1) receptor antagonist Aprepitant. The stereochemistry of the resulting alcohol, 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, is crucial for the efficacy of the final drug molecule. Biocatalytic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers a highly efficient and environmentally friendly alternative to traditional chemical methods, providing excellent enantioselectivity and high yields under mild reaction conditions.[1][2] This application note provides a detailed protocol for the enzymatic reduction of 3',5'-bis(trifluoromethyl)acetophenone.

Signaling Pathway and Experimental Workflow

The enzymatic reduction of 3',5'-bis(trifluoromethyl)acetophenone involves the transfer of a hydride ion from a nicotinamide cofactor (NADH or NADPH) to the carbonyl group of the substrate, catalyzed by a ketoreductase. To make the process economically viable, the expensive cofactor is continuously regenerated. A common method for cofactor regeneration is to use a coupled enzymatic system, such as glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone while reducing the oxidized cofactor (NAD⁺ or NADP⁺) back to its active form (NADH or NADPH).

Enzymatic_Reduction_Workflow cluster_main Enzymatic Reduction cluster_cofactor Cofactor Regeneration Ketone 3',5'-Bis(trifluoromethyl)acetophenone KRED Ketoreductase (KRED) Ketone->KRED Substrate NADPH NADPH Alcohol Chiral Alcohol Product KRED->Alcohol Product NADP NADP+ KRED->NADP Gluconolactone Gluconolactone NADPH->KRED NADPH->NADP GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Workflow of the KRED-catalyzed reduction with cofactor regeneration.

Experimental Protocols

This section details the methodology for the enzymatic reduction of 3',5'-bis(trifluoromethyl)acetophenone using a ketoreductase with a glucose dehydrogenase-based cofactor regeneration system.

Materials
  • 3',5'-Bis(trifluoromethyl)acetophenone (Substrate)

  • Ketoreductase (e.g., from Lactobacillus kefir or a commercially available engineered KRED)[3]

  • Glucose Dehydrogenase (GDH)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • D-Glucose

  • Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Deionized water

Equipment
  • Jacketed glass reactor with overhead stirring

  • Temperature controller/circulator

  • pH meter

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system with a chiral column

  • Gas chromatography (GC) system

Procedure
  • Reaction Setup:

    • To a 100 mL jacketed glass reactor, add 50 mL of 100 mM potassium phosphate buffer (pH 7.0).

    • Dissolve 1.5 g of D-glucose in the buffer.

    • Add 10 mg of NADP⁺.

    • Add 10 mg of ketoreductase and 10 mg of glucose dehydrogenase.

    • Stir the mixture at 200 rpm and maintain the temperature at 30°C.

  • Substrate Addition:

    • Dissolve 1.0 g of 3',5'-bis(trifluoromethyl)acetophenone in a minimal amount of a water-miscible co-solvent like isopropanol if necessary, or add directly if using a suitable KRED.

    • Add the substrate solution to the reaction mixture.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots (e.g., 100 µL) at regular intervals (e.g., every 1-2 hours).

    • Quench the reaction in the aliquot by adding an equal volume of ethyl acetate.

    • Extract the product and remaining substrate into the organic phase.

    • Analyze the organic phase by GC or HPLC to determine the conversion rate and enantiomeric excess.

  • Work-up and Product Isolation:

    • Once the reaction has reached completion (typically >99% conversion), stop the stirring and heating.

    • Extract the reaction mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis and Characterization:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

    • Confirm the structure of the product by ¹H NMR and ¹³C NMR spectroscopy.

Data Presentation

The following table summarizes typical quantitative data for the enzymatic reduction of 3',5'-bis(trifluoromethyl)acetophenone using different ketoreductases.

Enzyme SourceSubstrate Conc. (g/L)Co-substrateReaction Time (h)Temp (°C)pHConversion (%)Enantiomeric Excess (ee %)Product EnantiomerReference
Sphingomonas sp. LZ1 (whole cells)70Glucose24307.5>94>99.6(S)[4]
Chryseobacterium sp. CA49150Isopropanol24-->99>99.9(R)[5]
Immobilized KRED150Isopropanol---98>99(R)[5]
Leifsonia xyli HS0904 (whole cells)------high(R)[6][7]
Engineered KRED (Codexis)150Isopropanol---98-99>99(R)[5]

Conclusion

The enzymatic reduction of 3',5'-bis(trifluoromethyl)acetophenone using ketoreductases is a robust and highly selective method for the production of the corresponding chiral alcohol. This biocatalytic approach offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint. The choice of enzyme allows for the selective synthesis of either the (R)- or (S)-enantiomer, providing access to key chiral building blocks for the pharmaceutical industry. The use of whole-cell biocatalysts or immobilized enzymes can further enhance the economic and practical viability of this process on an industrial scale.[4][5]

References

Application Note: Biocatalytic Synthesis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol using Candida tropicalis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals, including NK-1 receptor antagonists.[1] The stereoselective synthesis of this compound is of significant industrial importance. Biocatalysis using whole-cell microorganisms offers a green and efficient alternative to traditional chemical synthesis methods, often providing high enantioselectivity under mild reaction conditions. This application note details a protocol for the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone to this compound using the yeast Candida tropicalis.

Recent studies have demonstrated the high efficiency and excellent enantioselectivity of Candida tropicalis, particularly the 104 strain, in this biotransformation.[1][2][3][4][5] This protocol summarizes optimized conditions derived from published research to achieve high yields and enantiomeric excess of the desired (S)-enantiomer.

Data Presentation

The following tables summarize the quantitative data from key experiments on the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone (BTAP) using Candida tropicalis 104.

Table 1: Effect of Substrate Concentration on Asymmetric Reduction under Oxygen-Deficient Conditions [3]

Substrate (BTAP) Concentration (mM)Yield (%)Enantiomeric Excess (e.e.) (%)
5090.5>99.9
10085.2>99.9
15078.1>99.9
20073.7>99.9
25065.4>99.9
30058.3>99.9

Table 2: Optimized Reaction Conditions and Performance [1][6]

ParameterOptimal ValueYield (%)Enantiomeric Excess (e.e.) (%)
Substrate Concentration50 mmol·L⁻¹70.3100
Co-substrate (Maltose)50 g·L⁻¹
Wet Cell Concentration300 g·L⁻¹
Reaction Time30 h
Temperature30 °C
pH8.0
Shaker Speed200 rpm

Table 3: Enhanced Performance in a Deep-Eutectic Solvent (NADES) System under Micro-aerobic Conditions [2][4]

Substrate (BTAP) Concentration (mM)NADES SystemYield (%)Enantiomeric Excess (e.e.) (%)
200Choline chloride:trehalose (1:1)86.2>99.9
300Choline chloride:trehalose (1:1)72.9>99.9

Experimental Protocols

1. Microorganism and Culture Preparation

  • Microorganism: Candida tropicalis 104.

  • Culture Medium: A suitable medium for yeast growth, such as YPD (Yeast Extract Peptone Dextrose) broth.

  • Cultivation: Inoculate the culture medium with C. tropicalis 104 and incubate at 30°C with shaking at 200 rpm for 24-48 hours, or until a sufficient cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation at 5000 rpm for 10 minutes. Wash the cell pellet twice with a suitable buffer (e.g., 0.2 M PBS, pH 8.0) and store as a wet paste at 4°C until use.

2. Asymmetric Reduction of 3',5'-Bis(trifluoromethyl)acetophenone

This protocol is based on the optimized conditions for a standard aqueous system.

  • Reaction Setup: In a suitable reaction vessel (e.g., a 250 mL Erlenmeyer flask), combine the following components:

    • 10 mL of 0.2 M potassium phosphate buffer (pH 8.0).

    • 3 g of wet C. tropicalis 104 cells (equivalent to approximately 300 g/L wet cell concentration).[6]

    • 0.5 g of maltose (as a co-substrate for cofactor regeneration, final concentration 50 g/L).[6]

    • Dissolve 3',5'-bis(trifluoromethyl)acetophenone (BTAP) in a minimal amount of a water-miscible solvent (e.g., ethanol) and add to the reaction mixture to a final concentration of 50 mM.[6]

  • Reaction Conditions:

    • Incubate the reaction mixture at 30°C with shaking at 200 rpm.[2][3][4]

    • For micro-aerobic conditions, which can enhance yield, the reaction vessel can be sealed with a stopper.[5]

    • The reaction is typically carried out for 30 hours.[6]

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the substrate conversion and the enantiomeric excess of the product.

3. Product Extraction and Purification

  • Extraction: After the reaction is complete, saturate the aqueous phase with NaCl. Extract the product from the reaction mixture using an equal volume of a suitable organic solvent, such as ethyl acetate. Repeat the extraction process three times.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure this compound.

Visualizations

Biocatalytic_Pathway BTAP 3',5'-Bis(trifluoromethyl)acetophenone S_BTPE This compound BTAP->S_BTPE Asymmetric Reduction Candida Candida tropicalis 104 (Whole-cell biocatalyst) NADH NADH NADH->BTAP  H- NAD NAD+ NADH->NAD CoSubstrate Maltose (Co-substrate) CoSubstrate->NADH Cofactor Regeneration Experimental_Workflow cluster_preparation Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis & Purification Culture Culture C. tropicalis Harvest Harvest & Wash Cells Culture->Harvest ReactionSetup Prepare Reaction Mixture (Cells, Buffer, Substrate, Co-substrate) Harvest->ReactionSetup Incubation Incubate at 30°C, 200 rpm (Micro-aerobic conditions) ReactionSetup->Incubation Extraction Product Extraction (Ethyl Acetate) Incubation->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Chiral HPLC/GC Analysis Purification->Analysis Cofactor_Regeneration node1 3',5'-Bis(trifluoromethyl)acetophenone (Substrate) node2 This compound (Product) node1:f0->node2:f0 Reduction node3 NAD+ (Oxidized Cofactor) node4 NADH (Reduced Cofactor) node3:f0->node4:f0 Reduction node4:f0->node3:f0 Oxidation node5 Maltose (Co-substrate) node6 Metabolites node5:f0->node6:f0 Metabolism

References

Application Notes and Protocols for the Biocatalytic Synthesis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol using Rhodococcus erythropolis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol ((S)-BTPE) is a crucial chiral intermediate in the synthesis of various pharmaceuticals, most notably the neurokinin-1 (NK-1) receptor antagonist Aprepitant, which is used to manage chemotherapy-induced nausea and vomiting.[1][2] The stereoselective synthesis of (S)-BTPE is of significant industrial interest. Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers a green and efficient alternative to traditional chemical synthesis methods. Rhodococcus erythropolis, a metabolically versatile bacterium, has been identified as an effective biocatalyst for the asymmetric reduction of the precursor ketone, 3',5'-bis(trifluoromethyl)acetophenone (BTAP), to the desired (S)-alcohol with high enantioselectivity.[1][3] This application note provides detailed protocols for the cultivation of Rhodococcus erythropolis XS1012 and its application in the synthesis of (S)-BTPE, including the use of deep eutectic solvents (DESs) to enhance reaction yields at high substrate concentrations.[3]

Principle of the Biotransformation

The synthesis of (S)-BTPE from BTAP using Rhodococcus erythropolis relies on the activity of intracellular alcohol dehydrogenases (ADHs).[4][5] These enzymes catalyze the stereoselective reduction of the prochiral ketone, transferring a hydride ion from a cofactor, typically NADH or NADPH, to the carbonyl group. The cofactor is regenerated by the bacterium's metabolism, often through the oxidation of a co-substrate like glucose. The inherent chirality of the enzyme's active site directs the hydride attack to one face of the ketone, resulting in the formation of predominantly one enantiomer of the alcohol.

Quantitative Data Summary

The following tables summarize the key quantitative data for the biotransformation of BTAP to (S)-BTPE using Rhodococcus erythropolis XS1012.

Table 1: Optimized Reaction Conditions for (S)-BTPE Synthesis in a Phosphate Buffer System

ParameterOptimal Value
BiocatalystRhodococcus erythropolis XS1012 resting cells
Substrate (BTAP) Concentration150 mM
Co-substrateGlucose
BufferPhosphate Buffer
pH7.5
Temperature30°C
Agitation180 rpm
Reaction Time24 hours
Result
Yield of (S)-BTPE82.6%
Enantiomeric Excess (e.e.)>99.9%

Table 2: Enhanced (S)-BTPE Synthesis using a Deep Eutectic Solvent (DES)-Containing System

ParameterOptimal Value
BiocatalystRhodococcus erythropolis XS1012 resting cells
Substrate (BTAP) Concentration150 mM
Co-solventCholine chloride:Urea ([ChCl][U]) DES
BufferPhosphate Buffer
Temperature30°C
Agitation180 rpm
Result
Yield of (S)-BTPE91.9%
Enantiomeric Excess (e.e.)>99.9%

Note: The addition of [ChCl][U] as a co-solvent significantly increased the yield at higher substrate concentrations, overcoming substrate inhibition and enhancing cell membrane permeability.[3]

Experimental Protocols

Protocol 1: Cultivation of Rhodococcus erythropolis XS1012

This protocol describes the steps for growing the bacterial cells to be used as the biocatalyst.

Materials:

  • Rhodococcus erythropolis XS1012 strain

  • Sterile growth medium (e.g., Luria-Bertani or a specific medium described in the source literature)

  • Incubator shaker

  • Centrifuge and sterile centrifuge tubes

Procedure:

  • Prepare the sterile growth medium in a flask.

  • Inoculate the medium with a single colony or a glycerol stock of Rhodococcus erythropolis XS1012.

  • Incubate the culture at 30°C with shaking at 200 rpm for 24-48 hours, or until the culture reaches the late logarithmic or early stationary phase of growth.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with sterile phosphate buffer (e.g., 0.1 M, pH 7.5).

  • The resulting wet cell paste is now ready for use as the biocatalyst.

Protocol 2: Biocatalytic Synthesis of (S)-BTPE in a Phosphate Buffer System

This protocol details the asymmetric reduction of BTAP using Rhodococcus erythropolis resting cells.

Materials:

  • Washed Rhodococcus erythropolis XS1012 resting cells

  • Phosphate buffer (0.1 M, pH 7.5)

  • 3',5'-Bis(trifluoromethyl)acetophenone (BTAP)

  • Glucose (co-substrate)

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Incubator shaker

Procedure:

  • In the reaction vessel, prepare a suspension of the resting cells in the phosphate buffer.

  • Add glucose as the co-substrate for cofactor regeneration.

  • Add BTAP to the desired final concentration (e.g., 150 mM).

  • Seal the reaction vessel and place it in an incubator shaker at 30°C with agitation at 180 rpm.

  • Allow the reaction to proceed for 24 hours.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC.

  • After the reaction is complete, proceed with product extraction and purification.

Protocol 3: Enhanced Biocatalytic Synthesis of (S)-BTPE using a Deep Eutectic Solvent (DES)

This protocol describes an improved method for the synthesis of (S)-BTPE at high substrate concentrations using a DES as a co-solvent.[3]

Materials:

  • Washed Rhodococcus erythropolis XS1012 resting cells

  • Phosphate buffer (0.1 M, pH 7.5)

  • 3',5'-Bis(trifluoromethyl)acetophenone (BTAP)

  • Glucose (co-substrate)

  • Choline chloride

  • Urea

  • Reaction vessel

  • Incubator shaker

Procedure:

  • Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating gently until a clear, homogeneous liquid is formed.

  • In the reaction vessel, prepare a suspension of the resting cells in the phosphate buffer.

  • Add the prepared [ChCl][U] DES to the reaction mixture.

  • Add glucose as the co-substrate.

  • Add BTAP to the desired final concentration (e.g., 150 mM).

  • Seal the reaction vessel and incubate at 30°C with shaking at 180 rpm for the specified reaction time.

  • Monitor the reaction and proceed with product extraction and purification as described in Protocol 2.

Visualizations

Biochemical Pathway

Biocatalytic_Reduction cluster_cell Rhodococcus erythropolis Cell BTAP 3',5'-Bis(trifluoromethyl)acetophenone (BTAP) S_BTPE This compound ((S)-BTPE) BTAP->S_BTPE Reduction ADH Alcohol Dehydrogenase (ADH) S_BTPE_out (S)-BTPE (Product) S_BTPE->S_BTPE_out NAD NAD+ ADH->NAD NADH NADH NADH->ADH Glucose Glucose Glucose_6P Glucose-6-Phosphate Glucose->Glucose_6P Glycolysis Glucose_6P->NAD Cofactor Regeneration BTAP_in BTAP (Substrate) BTAP_in->BTAP Glucose_in Glucose (Co-substrate) Glucose_in->Glucose

Caption: Biochemical pathway for the reduction of BTAP to (S)-BTPE.

Experimental Workflow

Experimental_Workflow cluster_prep cluster_reaction cluster_analysis Cultivation 1. Cultivation of Rhodococcus erythropolis XS1012 Harvesting 2. Cell Harvesting and Washing Cultivation->Harvesting Reaction_Setup 3. Reaction Setup (Cells, Buffer, Substrate, Co-substrate) Harvesting->Reaction_Setup Incubation 4. Incubation (30°C, 180 rpm, 24h) Reaction_Setup->Incubation Monitoring 5. Reaction Monitoring (HPLC/GC) Incubation->Monitoring Extraction 6. Product Extraction Monitoring->Extraction Purification 7. Product Purification Extraction->Purification Final_Product Final Product: (S)-BTPE Purification->Final_Product

Caption: Experimental workflow for (S)-BTPE synthesis.

References

Chiral HPLC Analysis for Enantiomeric Excess Determination of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably the neurokinin-1 (NK1) receptor antagonist, Aprepitant. The stereochemical purity of this intermediate is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the industry-standard method for the accurate determination of enantiomeric excess (ee).

This document provides a detailed protocol for the chiral HPLC analysis of this compound, enabling researchers to resolve and quantify the (S)- and (R)-enantiomers effectively. The method is based on the well-established enantioselective properties of polysaccharide-based CSPs.

Principle of Chiral Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography impossible. Chiral HPLC employs a chiral stationary phase that interacts diastereomerically with the enantiomers. These transient, unequal interactions result in different retention times for each enantiomer, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including aryl alcohols.

Experimental Protocols

This section outlines the necessary steps for sample preparation and HPLC analysis.

Materials and Reagents
  • This compound sample

  • Racemic 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (optional)

  • Trifluoroacetic acid (TFA) (optional, for acidic mobile phase modification)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with:

  • Isocratic or gradient pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Sample Preparation
  • Standard Preparation: Prepare a stock solution of racemic 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol in the mobile phase at a concentration of approximately 1.0 mg/mL.

  • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1.0 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Conditions

The following table summarizes the recommended HPLC conditions for the chiral separation. These conditions are based on methods developed for the closely related drug, Aprepitant, which contains the chiral alcohol moiety.[1][2][3][4] Method optimization may be required for specific instrumentation and applications.

ParameterRecommended Condition 1Recommended Condition 2
Chiral Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Chiralcel® OD-H (Dimension not specified)
Mobile Phase n-Hexane / Isopropanol / Methanol / TFA (970:40:4:0.5, v/v/v/v)[1][3]n-Hexane / Isopropanol (80:20, v/v)[2]
Flow Rate 0.5 mL/min[1][3]Not Specified
Column Temperature 35 °C[4]Ambient
Detection Wavelength 210 nm[4]Not Specified
Injection Volume 10 - 20 µL10 - 20 µL

TFA (Trifluoroacetic acid) can be used as an additive to improve peak shape.

Data Presentation

The successful chiral separation will yield two distinct peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Table 1: Representative Chromatographic Data (Hypothetical)

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
(R)-enantiomert_R1A_R\multirow{2}{*}{> 1.5}
(S)-enantiomert_R2A_S

Calculation of Enantiomeric Excess (% ee):

% ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Where:

  • Area_S is the peak area of the (S)-enantiomer.

  • Area_R is the peak area of the (R)-enantiomer.

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the chiral HPLC analysis.

Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis racemic_std Prepare Racemic Standard (1 mg/mL) sample_prep Prepare (S)-Enantiomer Sample (1 mg/mL) filtration Filter all solutions (0.45 µm) system_prep Equilibrate HPLC System filtration->system_prep inject_racemic Inject Racemic Standard system_prep->inject_racemic inject_sample Inject (S)-Enantiomer Sample inject_racemic->inject_sample acquire_chrom Acquire Chromatograms inject_sample->acquire_chrom integrate_peaks Integrate Peak Areas acquire_chrom->integrate_peaks calc_ee Calculate Enantiomeric Excess (% ee) integrate_peaks->calc_ee

Figure 1: Experimental workflow for chiral HPLC analysis.

Method_Development_Logic start Start Method Development select_csp Select Polysaccharide CSP (e.g., Chiralpak® AD-H) start->select_csp initial_mobile_phase Initial Mobile Phase (Hexane/IPA, 90:10) select_csp->initial_mobile_phase run_analysis Run Racemic Standard initial_mobile_phase->run_analysis check_resolution Resolution (Rs) ≥ 1.5? run_analysis->check_resolution optimize Optimize Mobile Phase (Adjust IPA %) check_resolution->optimize No end Validated Method check_resolution->end Yes optimize->run_analysis

Figure 2: Logic diagram for chiral method development.

Conclusion

The described chiral HPLC method provides a robust and reliable approach for determining the enantiomeric excess of this compound. The use of polysaccharide-based chiral stationary phases, such as Chiralpak® AD-H or Chiralcel® OD-H, in a normal phase mode, offers excellent enantioselectivity for this class of compounds. Adherence to the outlined protocols will enable researchers to accurately assess the stereochemical purity of this vital pharmaceutical intermediate, ensuring the quality and consistency of their research and development efforts.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed nuclear magnetic resonance (NMR) spectroscopic data and corresponding experimental protocols for the characterization of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. This chiral alcohol is a key intermediate in the synthesis of various pharmaceuticals, making its structural confirmation and purity assessment by NMR spectroscopy a critical step in drug development and quality control.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound.

¹H NMR Data

SignalChemical Shift (δ) ppmMultiplicityIntegrationAssignment
17.8s1HAr-H
27.75s2HAr-H
34.95q1HCH-OH
41.5d3HCH₃

Note: Coupling constants were not explicitly available in the referenced literature.

¹³C NMR Data

Experimental Protocols

A standard protocol for acquiring high-quality NMR spectra for a small organic molecule like this compound is detailed below.

1. Sample Preparation

  • Analyte: this compound

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent: Use a deuterated solvent of high isotopic purity (e.g., Chloroform-d, CDCl₃, 99.8 atom % D).

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

    • Temperature: Maintain a constant temperature, typically 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

    • Spectral Width: A spectral width of approximately 200-250 ppm.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C spectra. For ¹H NMR, determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) in Hertz.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a small molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_1h Acquire 1H Spectrum setup->acquire_1h acquire_13c Acquire 13C Spectrum setup->acquire_13c ft Fourier Transformation acquire_1h->ft acquire_13c->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing phase_base->reference integrate Integration (1H) reference->integrate peak_pick Peak Picking & Chemical Shift Assignment integrate->peak_pick coupling Coupling Constant Analysis (1H) peak_pick->coupling structure Structure Confirmation coupling->structure

Application Notes and Protocols for the Large-Scale Synthesis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably the neurokinin-1 (NK-1) receptor antagonist Aprepitant, used to combat chemotherapy-induced nausea and vomiting.[1][2][3] The efficient and stereoselective production of this alcohol on a large scale is of significant industrial importance. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on both biocatalytic and chemical methodologies.

Synthetic Strategies

The primary route to this compound involves the asymmetric reduction of the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone. Two main strategies have proven effective for large-scale production: biocatalytic reduction using whole-cell systems or isolated enzymes, and chemical asymmetric transfer hydrogenation.

Biocatalytic Reduction

Biocatalysis offers a green and highly selective approach to producing the desired (S)-enantiomer.[4] This method often utilizes microorganisms or their isolated enzymes (ketoreductases) to achieve high yields and excellent enantiomeric excess (>99% e.e.) under mild reaction conditions.[5][6]

Asymmetric Transfer Hydrogenation

This chemical method employs a metal catalyst (typically Ruthenium or Rhodium) with a chiral ligand to facilitate the transfer of hydrogen from a hydrogen donor (e.g., isopropanol) to the ketone.[7][8] This technique is well-suited for industrial scale-up and can provide high throughput.

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize quantitative data from various reported methods for the synthesis of this compound, allowing for a comparative assessment of their efficiency and scalability.

Table 1: Biocatalytic Reduction of 3',5'-Bis(trifluoromethyl)acetophenone

BiocatalystSubstrate Conc. (mM)Co-substrate/SolventTemp (°C)Time (h)Yield (%)e.e. (%)Reference
Candida tropicalis 104200Glucose303673.7>99.9[4]
Candida tropicalis 104 (in NADES)300Maltose, Choline chloride:trehalose303672.9>99.9[4][9]
Immobilized Ketoreductase (KRED)Not specified2-propanol:water (90:10)3024Complete Conversion>99.9[5]
Recombinant E. coli (Carbonyl Reductase)200Isopropanol, Tween-20, Choline chloride:lysine301891.5>99.9[6]

Table 2: Asymmetric Transfer Hydrogenation of 3',5'-Bis(trifluoromethyl)acetophenone

Catalyst SystemSubstrate/Catalyst RatioHydrogen DonorBaseTemp (°C)Pressure (atm)Time (h)Yield (%)e.e. (%)Reference
Ru/(R,R)-Diop-R-D-Me-BIMAH20,000TolueneKOtBu2530Not specified>89>89[7]
[RuCl2(p-cymene)]2 / (1S,2R)-cis-1-amino-2-indanolNot specified2-propanolNaOHRTNot specified4-6>98 (conversion)90-92[3][10]

Experimental Protocols

Protocol 1: Large-Scale Biocatalytic Reduction using Candida tropicalis

This protocol is based on the whole-cell biocatalysis method described for Candida tropicalis.[4][9]

1. Materials and Equipment:

  • 3',5'-Bis(trifluoromethyl)acetophenone

  • Candida tropicalis 104 cells (wet cell weight)

  • Maltose

  • Choline chloride:trehalose (1:1 molar ratio) as a Natural Deep Eutectic Solvent (NADES)

  • Phosphate buffer (0.2 M, pH 8.0)

  • Large-scale bioreactor with temperature and agitation control

  • Centrifuge

  • Extraction solvent (e.g., ethyl acetate)

  • Rotary evaporator

2. Procedure:

  • Prepare the reaction medium in the bioreactor by dissolving maltose (50 g/L) and choline chloride:trehalose (1% w/v) in 0.2 M phosphate buffer (pH 8.0).

  • Add Candida tropicalis 104 cells (300 g/L wet cell weight) to the bioreactor.

  • Dissolve 3',5'-bis(trifluoromethyl)acetophenone in a minimal amount of a suitable co-solvent if necessary, and add it to the bioreactor to a final concentration of up to 300 mM.

  • Maintain the reaction at 30°C with agitation (e.g., 200 rpm) for 36 hours. To promote a micro-aerobic environment which can enhance efficiency, the bioreactor can be sealed.[4]

  • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC.

  • Once the reaction is complete, separate the biomass by centrifugation.

  • Extract the supernatant with an equal volume of ethyl acetate twice.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the product by column chromatography or crystallization if required.

Protocol 2: Large-Scale Asymmetric Transfer Hydrogenation

This protocol is a generalized procedure based on typical asymmetric transfer hydrogenation reactions.[7][8]

1. Materials and Equipment:

  • 3',5'-Bis(trifluoromethyl)acetophenone

  • Ruthenium catalyst, e.g., [RuCl2(p-cymene)]2

  • Chiral ligand, e.g., (1S,2R)-cis-1-amino-2-indanol

  • Hydrogen donor, e.g., 2-propanol

  • Base, e.g., 5M Sodium hydroxide solution

  • Inert solvent (if required)

  • High-pressure reactor with temperature and pressure control

  • Quenching solution (e.g., 1N HCl)

  • Extraction solvent (e.g., heptane)

  • Drying agent (e.g., brine, anhydrous sodium sulfate)

  • Rotary evaporator

2. Procedure:

  • In the high-pressure reactor under an inert atmosphere (e.g., nitrogen or argon), dissolve the ruthenium catalyst and the chiral ligand in 2-propanol. Stir for approximately 30 minutes.

  • Add 3',5'-bis(trifluoromethyl)acetophenone to the reactor.

  • Degas the reaction mixture under vacuum.

  • Add the base (e.g., 5M NaOH solution).

  • Pressurize the reactor with an inert gas if the reaction is to be run at elevated pressure, or maintain at atmospheric pressure.

  • Heat the reaction to the desired temperature (e.g., room temperature to 50°C) and stir for 4-6 hours, or until the reaction is complete as monitored by HPLC or GC.

  • Cool the reaction mixture and quench by pouring it into 1N HCl.

  • Extract the product with heptane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The enantiomeric excess can be enhanced by forming a crystalline inclusion complex with 1,4-diazabicyclo[2.2.2]octane (DABCO).[10]

Visualizations

Caption: General reaction scheme for the synthesis.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Substrate 3',5'-Bis(trifluoromethyl)acetophenone Start->Substrate Catalyst Select Catalyst: - Biocatalyst (e.g., C. tropicalis) - Chemical Catalyst (e.g., Ru-complex) Substrate->Catalyst ReactionSetup Set up reaction with solvent, co-substrate/hydrogen donor, and base Catalyst->ReactionSetup Monitoring Monitor conversion (HPLC/GC) ReactionSetup->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Product Extraction Quench->Extraction Purification Purification (e.g., Crystallization, Chromatography) Extraction->Purification FinalProduct (S)-Alcohol Purification->FinalProduct

Caption: General workflow for the synthesis.

RouteSelection Start Key Consideration? Purity Highest e.e. critical? Start->Purity Primary Driver Cost Cost Sensitivity? Biocatalysis Biocatalysis (e.g., Whole-cell) Cost->Biocatalysis Yes (Lower catalyst cost) AsymmetricHydrogenation Asymmetric Transfer Hydrogenation Cost->AsymmetricHydrogenation No (Higher catalyst cost) Throughput High Throughput needed? Purity->Throughput No Purity->Biocatalysis Yes Throughput->Cost No Throughput->AsymmetricHydrogenation Yes

Caption: Decision tree for synthetic route selection.

References

Application of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a chiral alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural features, including a stereogenic center and the presence of two trifluoromethyl groups, impart desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, with a focus on its role in the development of neurokinin-1 (NK-1) receptor antagonists and lipid-lowering agents.

Application Notes

The primary application of this compound in medicinal chemistry is as a key chiral intermediate for the synthesis of complex bioactive molecules. The stereochemistry of this alcohol is critical for the biological activity of the final compound, highlighting the importance of enantiomerically pure starting materials in drug development.

Synthesis of Neurokinin-1 (NK-1) Receptor Antagonists

The 3,5-bis(trifluoromethyl)phenyl ethanol scaffold is a cornerstone in the development of NK-1 receptor antagonists. While the (R)-enantiomer is famously used in the synthesis of the antiemetic drug Aprepitant (Emend®)[1], the (S)-enantiomer is a valuable tool for exploring the structure-activity relationships (SAR) of this class of compounds. NK-1 receptor antagonists block the action of substance P, a neuropeptide involved in nausea and vomiting, particularly that induced by chemotherapy[2]. The development of stereoisomers of known drugs using the (S)-enantiomer allows researchers to probe the chiral recognition sites of the NK-1 receptor, leading to the design of new antagonists with improved potency and selectivity.

Development of Lipid-Lowering Agents

This compound is a key intermediate in the synthesis of novel lipid-lowering agents. One notable application is in the development of inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a protein that plays a critical role in cholesterol metabolism by promoting the degradation of the low-density lipoprotein (LDL) receptor. By inhibiting PCSK9, the number of LDL receptors on the surface of liver cells is increased, leading to a reduction in circulating LDL cholesterol ("bad cholesterol") levels. The (S)-enantiomer of 1-[3,5-bis(trifluoromethyl)phenyl]ethanol is a crucial building block for small molecule PCSK9 inhibitors, which are being investigated as an alternative to monoclonal antibody therapies for hypercholesterolemia.

Data Presentation

The following table summarizes quantitative data related to the synthesis of this compound and the biological activity of compounds derived from its enantiomer.

ParameterValueCompound/ReactionReference
Synthesis of this compound
Enantiomeric Excess (e.e.)>99.9%Biocatalytic reduction of 3,5-bis(trifluoromethyl)acetophenone using Candida tropicalis 104[3]
Yield86.2%Biocatalytic reduction under optimized conditions with NADES[3]
Enantiomeric Excess (e.e.)99.6%Bioreduction using Sphingomonas sp. LZ1[4]
Yield94%Bioreduction using Sphingomonas sp. LZ1[4]
Biological Activity of Related Compounds
IC50 (NK-1 Receptor Binding)0.1 nMAprepitant ((R)-enantiomer derived)[5]
Ki (NK-1 Receptor Binding)22.4 nMGalactosyl derivative NK-1R antagonist ((R)-enantiomer derived)[6]
IC50 (NK-1 Receptor Binding)50.4 nMGalactosyl derivative NK-1R antagonist ((R)-enantiomer derived)[6]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of this compound via Whole-Cell Bioreduction

This protocol describes the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone (BTAP) to this compound using the whole-cell catalyst Candida tropicalis 104, as adapted from the literature[3].

Materials:

  • Candida tropicalis 104 cells

  • 3',5'-bis(trifluoromethyl)acetophenone (BTAP)

  • Potassium phosphate buffer (0.2 M, pH 8.0)

  • Maltose

  • Choline chloride

  • Trehalose

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Flask with a stopper

Procedure:

  • Cell Culture and Harvest: Culture Candida tropicalis 104 cells in an appropriate growth medium for 20 hours. Harvest the cells by centrifugation.

  • Reaction Setup: In a flask with a stopper to create a micro-aerobic environment, prepare a 10 mL reaction mixture containing:

    • 300 g/L (wet cell weight) of C. tropicalis 104 cells in 0.2 M potassium phosphate buffer (pH 8.0).

    • 200 mM 3',5'-bis(trifluoromethyl)acetophenone (BTAP).

    • 50 g/L maltose as a co-substrate.

    • A natural deep eutectic solvent (NADES) composed of choline chloride and trehalose in a 1:1 molar ratio, added at an optimized concentration (e.g., 1% w/v).

  • Reaction: Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24-36 hours.

  • Extraction: After the reaction is complete, extract the product from the reaction mixture with an equal volume of ethyl acetate. Repeat the extraction twice.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude this compound by silica gel column chromatography. Analyze the yield and enantiomeric excess using chiral HPLC.

Protocol 2: Synthesis of a Chiral Morpholine Intermediate for NK-1 Receptor Antagonists

This protocol outlines a general procedure for the synthesis of a key morpholine intermediate, which is a common core structure in many NK-1 receptor antagonists. This example is based on the synthesis of Aprepitant, which utilizes the (R)-enantiomer, but the same principles apply for the (S)-enantiomer to generate diastereomeric compounds for SAR studies.

Materials:

  • This compound

  • A suitable racemic morpholine precursor

  • Appropriate solvents and reagents for coupling and cyclization reactions (e.g., as described in patents for Aprepitant synthesis)[7]

Procedure:

  • Coupling Reaction: React the enantiopure this compound with a racemic morpholine precursor. This reaction often involves the formation of an ether linkage.

  • Crystallization-Induced Asymmetric Transformation: The desired diastereomer, containing the (S)-alcohol moiety, is designed to crystallize out of the solution. The unwanted diastereomer remains in the mother liquor and can be epimerized in solution to the desired diastereomer, which then crystallizes, thus driving the equilibrium towards the formation of the desired product.

  • Further Functionalization: The resulting chiral morpholine derivative can then be further functionalized. For example, a fluorophenyl group can be attached to the morpholine ring.

  • Final Assembly: The final step typically involves the addition of a triazolinone moiety to the morpholine nitrogen to complete the synthesis of the NK-1 receptor antagonist analogue.

Visualizations

Synthesis_of_S_Alcohol BTAP 3',5'-Bis(trifluoromethyl)acetophenone S_Alcohol This compound BTAP->S_Alcohol Asymmetric Reduction (>99% e.e., 86% yield) Catalyst Whole-Cell Catalyst (e.g., Candida tropicalis) Catalyst->BTAP NK1_Antagonist_MOA cluster_neuron Presynaptic Neuron cluster_receptor Postsynaptic Neuron SP_Vesicle Substance P Vesicles NK1R NK-1 Receptor SP_Vesicle->NK1R Substance P Release G_Protein G-protein Activation NK1R->G_Protein Binding Signaling Intracellular Signaling Cascade G_Protein->Signaling Emesis Nausea & Vomiting Signal Signaling->Emesis Antagonist (S)-Alcohol Derived NK-1 Antagonist Antagonist->NK1R Blocks Binding Experimental_Workflow Start Start: this compound Step1 Step 1: Coupling with Morpholine Precursor Start->Step1 Step2 Step 2: Diastereomer Separation/ Asymmetric Transformation Step1->Step2 Step3 Step 3: Further Functionalization (e.g., Arylation) Step2->Step3 Step4 Step 4: Final Moiety Addition (e.g., Triazolinone) Step3->Step4 End End: Bioactive Molecule (e.g., NK-1 Antagonist Analogue) Step4->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, a key chiral intermediate in the synthesis of pharmaceuticals like Aprepitant.[1][2][3][4] The primary route to this alcohol is the asymmetric reduction of the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the enantioselective reduction of the corresponding ketone, 3',5'-bis(trifluoromethyl)acetophenone.[5] Key strategies include:

  • Catalytic Asymmetric Reduction: This is a widely used method, often employing chiral oxazaborolidine catalysts like the Corey-Bakshi-Shibata (CBS) catalyst with a reducing agent such as borane (BH₃) or catecholborane.[5][6][7]

  • Biocatalysis/Enzymatic Reduction: This "green chemistry" approach uses whole-cell biocatalysts (e.g., Candida tropicalis, Lactobacillus kefir) or isolated enzymes (ketoreductases) to achieve high enantioselectivity under mild conditions.[2][8][9][10][11]

  • Asymmetric Transfer Hydrogenation: This method uses a catalyst, often a Ruthenium(II) complex, to transfer hydrogen from a donor molecule (like isopropanol) to the ketone.[5]

Q2: Why is my enantiomeric excess (ee%) lower than expected?

A2: Low enantiomeric excess can stem from several factors:

  • Catalyst Purity/Activity: The chiral catalyst (e.g., CBS reagent) may be degraded or impure. Ensure it is handled under inert conditions and sourced from a reliable supplier.

  • Moisture: Water in the solvent or reagents can react with the borane reducing agent and deactivate the catalyst, leading to non-selective reduction. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reaction Temperature: Temperature control is critical. For many catalytic reductions, such as with CBS, low temperatures (e.g., -78 °C to -40 °C) are required to maximize enantioselectivity.[12] Running the reaction at a higher temperature can significantly decrease the ee%.

  • Incorrect Catalyst Enantiomer: To obtain the (S)-alcohol, the corresponding (R)-CBS catalyst is typically used. Verify you are using the correct catalyst enantiomer for your desired product.

Q3: The reaction is slow or does not go to completion. How can I improve the conversion?

A3: Incomplete conversion is a common issue. Consider the following:

  • Reagent Stoichiometry: Ensure the correct molar equivalents of the reducing agent (e.g., borane) are used. An excess is often required.

  • Catalyst Loading: Insufficient catalyst loading (mol%) will result in a slow reaction. While typically 5-10 mol% is used, optimization may be necessary.

  • Purity of Starting Material: Impurities in the 3',5'-bis(trifluoromethyl)acetophenone can inhibit or poison the catalyst. Purify the starting ketone if its quality is questionable.

  • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction by TLC or GC/LC-MS to determine the optimal time.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Degradation of product during workup. 3. Mechanical losses during purification. 4. Catalyst deactivation by air or moisture.1. See "Incomplete Conversion" FAQ. Increase reaction time or temperature (if ee% is not compromised). 2. Use a mild acidic workup (e.g., dilute HCl, sat. aq. NH₄Cl) and avoid prolonged exposure to strong acids/bases. 3. Optimize purification technique (e.g., column chromatography solvent system). 4. Ensure the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).
Formation of Side Products 1. Over-reduction or side reactions from impurities. 2. Reaction temperature is too high.1. Purify the starting ketone. 2. Maintain the recommended reaction temperature. For exothermic additions, ensure slow, dropwise addition of reagents at a low temperature.
Difficulty in Removing Boron Byproducts 1. Boronic acids and esters from the workup can be difficult to separate.1. After quenching, perform an extractive workup with an organic solvent. 2. A common technique is to add diethanolamine or triethanolamine to the crude product to chelate boron species, which can then be removed by filtration or extraction.
Inconsistent Results Between Batches 1. Variability in reagent quality (solvent, catalyst, borane). 2. Inconsistent moisture control. 3. Slight variations in reaction temperature or addition rates.1. Use reagents from the same lot number if possible. Always use freshly opened anhydrous solvents. 2. Standardize glassware drying procedures. 3. Use a cryostat for accurate temperature control and a syringe pump for consistent addition rates.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

G Troubleshooting Logic for (S)-Alcohol Synthesis start Low Yield or Low ee% ? check_ee Is ee% low? start->check_ee check_yield Is Yield low? start->check_yield temp Temperature Too High? check_ee->temp Yes incomplete Incomplete Reaction? check_yield->incomplete Yes moisture Moisture Contamination? temp->moisture No sol_temp Solution: Decrease temperature (e.g., -78°C for CBS) temp->sol_temp Yes catalyst Catalyst Issue? moisture->catalyst No sol_moisture Solution: Use anhydrous solvents & oven-dried glassware. Run under N2/Ar. moisture->sol_moisture Yes sol_catalyst Solution: Verify catalyst purity & correct enantiomer. catalyst->sol_catalyst Yes workup Workup/Purification Loss? incomplete->workup No sol_incomplete Solution: Increase reaction time, check reagent stoichiometry, or increase catalyst loading. incomplete->sol_incomplete Yes workup->moisture No sol_workup Solution: Optimize workup pH & purification method. workup->sol_workup Yes

Caption: Troubleshooting decision tree for synthesis issues.

Quantitative Data Summary

The following table summarizes results from various synthesis methods. This data is intended for comparison and as a starting point for optimization.

MethodCatalyst / BiocatalystSubstrate Conc.Yield (%)ee%Key Conditions
Biocatalysis Candida tropicalis 104 (Whole Cell)200 mM86.2%>99.9%30°C, PBS buffer, micro-aerobic, with ChCl:Trehalose NADES.[2][8][13]
Biocatalysis Candida tropicalis 104 (Whole Cell)300 mM72.9%>99.9%30°C, PBS buffer, micro-aerobic, with ChCl:Trehalose NADES.[8][13]
Biocatalysis Leifsonia xyli HS0904 (Whole Cell)70 mM62%99.4%(For R-enantiomer) 30°C, pH 8.0 buffer, 30h reaction time.[14]
Chemical Catalysis (R)-Me-CBS / Catecholborane56 mmol scaleN/AHighToluene, -78°C, 24h.[12]
Chemical Catalysis (S)-Me-CBS / BH₃·THF5.28 mmol scaleN/AHighTHF, dropwise addition at -78°C, warm to -40°C.[12]

Detailed Experimental Protocols

Protocol 1: Asymmetric Reduction using (R)-2-Methyl-CBS-oxazaborolidine

This protocol is a representative procedure for the Corey-Bakshi-Shibata (CBS) reduction.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Oven-dry glassware (flask, dropping funnel) p2 Add (R)-Me-CBS catalyst and anhydrous THF under N2 p1->p2 r1 Cool flask to -78 °C (acetone/dry ice bath) p2->r1 r2 Slowly add Borane-THF (BH3·THF) solution r1->r2 r3 Stir for 10-15 min r2->r3 r4 Slowly add Ketone in anhydrous THF via dropping funnel r3->r4 r5 Stir for several hours at low temp. Monitor by TLC/GC r4->r5 w1 Quench reaction slowly with Methanol at -78 °C r5->w1 w2 Warm to room temp. Evaporate solvent w1->w2 w3 Redissolve in Ether/EtOAc. Wash with 1M HCl, brine w2->w3 w4 Dry (Na2SO4), filter, and concentrate w3->w4 w5 Purify by silica gel column chromatography w4->w5

Caption: General workflow for a CBS reduction experiment.

Materials:

  • 3',5'-Bis(trifluoromethyl)acetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-THF complex (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (brine)

  • Ethyl Acetate / Hexanes (for chromatography)

  • Magnesium Sulfate or Sodium Sulfate (anhydrous)

Procedure:

  • Setup: Under a nitrogen or argon atmosphere, add (R)-2-methyl-CBS-oxazaborolidine solution (0.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dilute with anhydrous THF.

  • Activation: Cool the flask to 0 °C. Add borane-THF solution (0.6 eq) dropwise to the catalyst solution. Stir for 15 minutes at 0 °C.

  • Reaction: Cool the reaction mixture to -78 °C (acetone/dry ice bath).

  • Dissolve 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the ketone solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the mixture at low temperature for 1-3 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, quench it by slowly and carefully adding anhydrous methanol dropwise at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl, water, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure (S)-alcohol.

  • Analysis: Confirm the structure by ¹H NMR and ¹⁹F NMR. Determine the enantiomeric excess (ee%) by chiral HPLC or GC.

Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety protocols.

References

Technical Support Center: Optimizing Substrate Concentration in Biocatalytic Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing substrate concentration for biocatalytic reduction experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal substrate concentration and why is it important?

A1: The optimal substrate concentration is the concentration at which an enzyme exhibits its maximum reaction rate (Vmax) without being inhibited by the substrate itself.[1][2] Operating at this concentration is crucial for maximizing product yield and process efficiency in biocatalytic reactions.[2]

Q2: What happens if the substrate concentration is too low?

A2: If the substrate concentration is too low (significantly below the Michaelis-Menten constant, Km), the enzyme's active sites will not be saturated, leading to a suboptimal reaction rate and inefficient use of the biocatalyst.[1][2] The reaction rate will be directly proportional to the substrate concentration in this range.[2]

Q3: What is substrate inhibition, and why does it occur at high substrate concentrations?

A3: Substrate inhibition is a phenomenon where the enzyme's activity decreases at very high substrate concentrations.[3][4][5] This can happen when a second substrate molecule binds to a non-catalytic (allosteric) site on the enzyme, inducing a conformational change that reduces its catalytic efficiency.[5][6] Another possibility is the formation of an unproductive enzyme-substrate complex.[6] It is a common phenomenon, affecting approximately 20-25% of known enzymes.[3][6]

Q4: How does substrate solubility affect biocatalytic reduction?

A4: Poor substrate solubility in the aqueous reaction medium can be a significant bottleneck, limiting the effective substrate concentration and hindering the overall reaction rate.[7][8] This can lead to lower process efficiency and thermodynamic limitations.[7] Strategies to overcome this include using organic co-solvents, biphasic systems, or substrate feeding strategies.[7][9]

Q5: What are common analytical techniques for monitoring substrate and product concentrations during optimization experiments?

A5: Several analytical methods can be used for real-time or offline monitoring of biocatalytic reactions. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): For separating and quantifying substrate, product, and byproducts.

  • Gas Chromatography (GC): Suitable for volatile substrates and products.

  • UV-Vis Spectroscopy: To monitor the change in absorbance of a substrate or product that has a chromophore.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and quantification of various components in the reaction mixture.[11]

  • Mass Spectrometry (MS): Can be used for direct and quantitative analysis of reaction components.[12][13]

Troubleshooting Guides

This section addresses common issues encountered during the optimization of substrate concentration in biocatalytic reduction.

Problem Potential Cause Recommended Solution
Low Reaction Rate Substrate concentration is too low (below Km).Increase the substrate concentration incrementally to saturate the enzyme.[1][2]
Enzyme concentration is the limiting factor.Increase the enzyme concentration while keeping the substrate concentration constant and high.
Sub-optimal reaction conditions (pH, temperature).Ensure that the pH and temperature are at the optimal values for the specific enzyme being used.[14]
Reaction Rate Decreases at High Substrate Concentrations Substrate inhibition.Perform a substrate titration experiment to identify the concentration at which inhibition begins. Operate at a substrate concentration just below this inhibitory level. Consider a fed-batch strategy to maintain an optimal substrate concentration.[7]
Substrate or product instability at high concentrations.Analyze the stability of the substrate and product under reaction conditions. A fed-batch approach may also mitigate this issue.
Viscosity of the reaction mixture increases significantly.High concentrations of some substrates can increase viscosity, limiting mass transfer. Consider using a co-solvent or adjusting the mixing parameters.
Incomplete Conversion Despite High Substrate Load Thermodynamic equilibrium has been reached.If the reaction is reversible, consider strategies to shift the equilibrium towards the product side, such as in situ product removal.[7]
Product inhibition.The accumulation of product may be inhibiting the enzyme. Investigate the effect of product concentration on enzyme activity. In situ product removal can be a solution.
Poor substrate solubility.The substrate is not fully dissolved at high concentrations.[7] Use a suitable co-solvent, increase agitation, or employ a substrate feeding strategy to maintain a saturated solution without exceeding the solubility limit.[7][9]
High Variability in Results Inaccurate pipetting or solution preparation.Double-check all calculations and ensure proper calibration and use of pipettes.[15]
Inconsistent reaction initiation.For rapid reactions, ensure consistent and simultaneous initiation of all parallel experiments.
Enzyme instability or degradation.Use a fresh batch of enzyme or verify the activity of the current stock. Ensure proper storage conditions.[15]

Experimental Protocols

Protocol: Determination of Optimal Substrate Concentration

This protocol outlines a general procedure for determining the optimal substrate concentration for a biocatalytic reduction reaction.

1. Materials and Methods

  • Enzyme: Purified ketoreductase (KRED) or alcohol dehydrogenase (ADH).

  • Substrate: Prochiral ketone (e.g., acetophenone).

  • Cofactor: NADPH or NADH.

  • Cofactor Regeneration System (optional but recommended): e.g., Glucose dehydrogenase (GDH) and D-glucose.

  • Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.0).

  • Reaction Vessels: Microcentrifuge tubes or 96-well plates.

  • Analytical Instrument: HPLC, GC, or spectrophotometer.

2. Reaction Setup

  • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO, isopropanol).

  • Prepare a range of substrate concentrations in the reaction buffer. It is recommended to test concentrations spanning from below the expected Km to concentrations that might cause inhibition (e.g., 0.1x Km to 100x Km, if Km is known, or a wide range like 1 mM to 200 mM).

  • In each reaction vessel, add the buffer, cofactor, and cofactor regeneration system (if used).

  • Initiate the reaction by adding the enzyme solution.

  • Incubate the reactions at the optimal temperature for the enzyme with constant mixing.

3. Data Collection and Analysis

  • At regular time intervals, take aliquots from each reaction and quench the reaction (e.g., by adding a strong acid or an organic solvent).

  • Analyze the samples using a suitable analytical method (e.g., HPLC) to determine the concentration of the product formed.

  • Calculate the initial reaction rate for each substrate concentration by plotting product concentration against time and determining the slope of the linear portion of the curve.

  • Plot the initial reaction rate (v) against the substrate concentration ([S]). The resulting graph will show the relationship between substrate concentration and enzyme activity. The optimal substrate concentration will be at the peak of this curve, just before any observed decrease due to substrate inhibition.

Quantitative Data Summary

Parameter Value Unit
Enzyme Concentration1mg/mL
Cofactor (NADPH) Concentration1mM
GDH Concentration (for regeneration)2U/mL
D-Glucose Concentration100mM
BufferPotassium Phosphate-
pH7.0-
Temperature30°C
Reaction Volume1mL

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Data Analysis cluster_optimization Optimization Prep_Substrate Prepare Substrate Stock Solutions Setup_Reactions Set up Reactions with Varying [S] Prep_Substrate->Setup_Reactions Prep_Enzyme Prepare Enzyme & Cofactor Solutions Prep_Enzyme->Setup_Reactions Incubate Incubate at Optimal Temperature Setup_Reactions->Incubate Sampling Take Time-Point Samples Incubate->Sampling Analysis Analyze Samples (e.g., HPLC) Sampling->Analysis Calc_Rate Calculate Initial Reaction Rates Analysis->Calc_Rate Plot_Data Plot Rate vs. [S] Calc_Rate->Plot_Data Determine_Optimal Determine Optimal [S] Plot_Data->Determine_Optimal

Caption: Experimental workflow for optimizing substrate concentration.

Substrate_Inhibition_Pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) S Substrate (S) ES->E (k-1) P Product (P) ES->P + E (k_cat) ESS Inactive Enzyme-Substrate Complex (ESS) ES->ESS + S (Ki) ESS->ES (k-i)

References

Technical Support Center: Cofactor Regeneration Systems for Alcohol Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cofactor regeneration systems for alcohol dehydrogenase (ADH).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a cofactor regeneration system for alcohol dehydrogenase?

A1: Alcohol dehydrogenases (ADHs) are enzymes that catalyze the oxidation or reduction of alcohols and corresponding carbonyl compounds. These reactions require nicotinamide adenine dinucleotide cofactors, NAD⁺ for oxidations and NADH (or its phosphorylated form, NADPH) for reductions. These cofactors are expensive to use in stoichiometric amounts in large-scale reactions.[1][2][3] Cofactor regeneration systems are therefore essential to continuously recycle the cofactor, allowing for the use of catalytic amounts, which significantly reduces costs and can drive the reaction to completion.[2][4]

Q2: What are the main types of cofactor regeneration systems?

A2: There are several methods for cofactor regeneration, which can be broadly categorized as:

  • Enzyme-coupled systems: A second enzyme and its corresponding substrate are used to regenerate the cofactor. For NADH regeneration, common enzymes include glucose dehydrogenase (GDH), formate dehydrogenase (FDH), and another alcohol dehydrogenase. For NAD⁺ regeneration, NADH oxidase is often employed.[4][5][6][7]

  • Substrate-coupled systems: A single ADH with broad substrate specificity is used. The reaction mixture contains the primary substrate to be converted and a co-substrate that is sacrificed to regenerate the cofactor.[5] For example, a secondary alcohol like isopropanol can be used in excess to drive the reduction of a ketone by regenerating NADPH.[8][9]

  • Electrochemical systems: An electric current is used to directly or indirectly (via a mediator) reduce NAD(P)⁺ to NAD(P)H at an electrode.[10]

  • Photochemical systems: Light energy, often in combination with a photosensitizer, is used to drive the regeneration of the cofactor.[11]

Q3: How do I choose the best cofactor regeneration system for my experiment?

A3: The choice of regeneration system depends on several factors:

  • Reaction direction: For reductions (ketone to alcohol), you need to regenerate NADH/NADPH. For oxidations (alcohol to ketone), you need to regenerate NAD⁺/NADP⁺.

  • Substrate and product stability: The pH and temperature optima of the regeneration enzyme should be compatible with your primary reaction. The co-substrate and co-product of the regeneration system should not interfere with the primary reaction or product purification.[1]

  • Economic feasibility: The cost of the regenerating enzyme and its substrate should be considered. For example, formate dehydrogenase is often used because its substrate, formate, is inexpensive and the product, CO₂, is easily removed.[10]

  • Downstream processing: The presence of a second enzyme and co-product can complicate product purification.[1] Substrate-coupled systems can simplify this by using a single enzyme.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Primary or Regeneration Enzyme 1. Verify the activity of both the primary ADH and the regeneration enzyme independently using a standard assay. 2. Ensure proper storage and handling of the enzymes to prevent denaturation. 3. Check for the presence of inhibitors in your reaction mixture.
Sub-optimal Reaction Conditions 1. Optimize the pH of the reaction buffer. The optimal pH for the primary and regeneration enzymes may differ. A compromise pH may be necessary.[12] 2. Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to enzyme instability.[12][13] 3. Ensure all necessary components (substrates, co-substrate, cofactor) are present at the correct concentrations.
Cofactor Degradation 1. NAD(P)H is susceptible to degradation, especially at acidic pH. Ensure the pH of your reaction medium is appropriate (typically neutral to slightly alkaline for NADH/NADPH stability). 2. Minimize exposure of NAD(P)H solutions to light.
Thermodynamic Equilibrium is Unfavorable 1. Increase the concentration of the sacrificial co-substrate in enzyme- or substrate-coupled systems to shift the equilibrium towards product formation. 2. If applicable, remove the co-product of the regeneration system (e.g., by bubbling with an inert gas to remove CO₂ from formate dehydrogenase reactions).
Insufficient Cofactor Concentration 1. Although used in catalytic amounts, a certain minimum concentration of the cofactor is required. Try increasing the initial cofactor concentration.[13]
Issue 2: Reaction Stops Prematurely
Possible Cause Troubleshooting Steps
Enzyme Instability 1. Immobilize one or both enzymes, which can significantly improve their stability and allow for reuse.[5][13] Co-immobilization of the ADH and the regeneration enzyme can be particularly effective.[5] 2. Investigate the effect of reaction components on enzyme stability. High concentrations of substrates or products can sometimes inactivate enzymes. 3. Consider using enzymes from thermophilic organisms for reactions at higher temperatures.[13]
Product Inhibition 1. The product of the primary reaction or the regeneration reaction may inhibit one of the enzymes. 2. Implement in-situ product removal, for example, by using a two-phase aqueous-organic system where the product is extracted into the organic phase.[14]
Depletion of Sacrificial Substrate 1. Ensure that the sacrificial substrate for the regeneration system is present in sufficient excess. 2. In a continuous or fed-batch process, ensure a constant supply of the sacrificial substrate.
pH Shift During Reaction 1. Some regeneration systems can cause a change in the pH of the reaction medium (e.g., the production of gluconic acid when using glucose dehydrogenase). Use a buffer with sufficient buffering capacity or implement a pH control system for long-running reactions.

Quantitative Data Summary

The efficiency of a cofactor regeneration system is often evaluated by the Total Turnover Number (TTN) , which is the number of moles of product formed per mole of cofactor used.[5]

Regeneration System Enzyme(s) Co-substrate Typical TTN Reference
Enzyme-CoupledGlucose-6-phosphate dehydrogenaseGlucose-6-phosphateup to 500,000[5]
Enzyme-CoupledFormate Dehydrogenase (FDH)FormateHigh[10]
Enzyme-CoupledGlucose Dehydrogenase (GDH)GlucoseHigh[4]
Substrate-CoupledYeast Alcohol Dehydrogenase (ADH)Ethanol507[5]
Two-Phase SystemHorse Liver ADH (HLADH)Not specified3040[14]

Experimental Protocols

General Protocol for an Enzyme-Coupled NADH Regeneration System using Formate Dehydrogenase

This protocol describes a typical batch reaction for the reduction of a ketone to a chiral alcohol using an alcohol dehydrogenase, with NADH regeneration catalyzed by formate dehydrogenase.

Materials:

  • Alcohol Dehydrogenase (ADH)

  • Formate Dehydrogenase (FDH)

  • Ketone substrate

  • Sodium formate

  • NAD⁺

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard for GC or HPLC analysis

Procedure:

  • Prepare a reaction mixture in a suitable vessel. For a 10 mL reaction, combine:

    • 10 mL of 100 mM phosphate buffer (pH 7.0)

    • Ketone substrate (e.g., 50 mM final concentration)

    • Sodium formate (e.g., 100 mM final concentration)

    • NAD⁺ (e.g., 1 mM final concentration)

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30 °C) with gentle stirring.

  • Initiate the reaction by adding the enzymes:

    • ADH (a pre-determined optimal amount, e.g., 1 mg/mL)

    • FDH (a pre-determined optimal amount, e.g., 0.5 mg/mL)

  • Monitor the reaction progress by taking samples at regular intervals.

  • To analyze the samples, quench the reaction (e.g., by adding an equal volume of ethyl acetate).

  • Extract the product into the organic solvent.

  • Analyze the organic phase by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product and the remaining substrate.

  • Calculate the conversion and enantiomeric excess (if applicable).

Monitoring Cofactor Regeneration: The regeneration of NADH can be monitored spectrophotometrically by measuring the absorbance at 340 nm, as NADH has a characteristic absorbance at this wavelength while NAD⁺ does not.[15][16]

Visualizations

Caption: Comparison of enzyme-coupled and substrate-coupled cofactor regeneration systems.

TroubleshootingWorkflow Start Start: Low/No Product Yield CheckEnzymeActivity Check Activity of ADH and Regeneration Enzyme Start->CheckEnzymeActivity ActivityOK Activity OK? CheckEnzymeActivity->ActivityOK ReplaceEnzyme Replace/Troubleshoot Inactive Enzyme ActivityOK->ReplaceEnzyme No CheckConditions Verify Reaction Conditions (pH, Temp, Concentrations) ActivityOK->CheckConditions Yes ReplaceEnzyme->CheckEnzymeActivity ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeConditions Optimize Reaction Conditions ConditionsOK->OptimizeConditions No CheckCofactor Assess Cofactor Stability and Concentration ConditionsOK->CheckCofactor Yes OptimizeConditions->CheckConditions CofactorOK Cofactor OK? CheckCofactor->CofactorOK AdjustCofactor Adjust pH or Increase Cofactor Conc. CofactorOK->AdjustCofactor No ConsiderEquilibrium Evaluate Thermodynamic Equilibrium CofactorOK->ConsiderEquilibrium Yes AdjustCofactor->CheckCofactor End Further Investigation Needed ConsiderEquilibrium->End

Caption: Troubleshooting workflow for low product yield in ADH reactions.

References

Technical Support Center: Optimizing Ketoreductase-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ketoreductase (KRED) applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH and temperature on ketoreductase activity.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Enzyme Activity

Question: I am not observing any significant conversion of my substrate. What are the possible reasons related to pH and temperature?

Answer:

Low or absent ketoreductase activity can stem from several factors related to the reaction environment. The primary suspects are often suboptimal pH and temperature, which can drastically affect the enzyme's catalytic efficiency and stability.

Potential Causes and Recommended Actions:

Potential CauseRecommended Action
Suboptimal pH Most ketoreductases exhibit optimal activity within a pH range of 6.0 to 8.0.[1] However, the ideal pH can be enzyme-specific. It is crucial to determine the optimal pH for your particular KRED by screening a range of buffers. For example, one study found the optimal pH for TpdE from Rhodococcus jostii TMP1 to be 7.5.[2]
Unfavorable Temperature Temperature significantly influences reaction rates. While higher temperatures can increase activity, they can also lead to enzyme denaturation and precipitation.[1] Each KRED has an optimal temperature for activity. For instance, three KREDs (KRED424, KRED432, and KRED433) showed maximum activity at 55°C.[3][4] Conversely, TpdE has an optimal temperature range of 30-35°C and loses significant activity at temperatures above 40°C.[2] It is recommended to screen a temperature range (e.g., 20°C to 40°C) to find the best balance between activity and stability for your enzyme.[1]
Enzyme Denaturation Extreme pH values or temperatures outside the optimal range can cause irreversible denaturation of the enzyme, leading to a complete loss of activity.[5] Always store your enzyme at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.[1]
Incorrect Buffer System The choice of buffer can also impact enzyme activity. It's advisable to screen different buffer systems at the desired pH. Common buffers used for KRED assays include potassium phosphate, Tris-HCl, and sodium citrate.[1][2][3]

Issue 2: Poor Stereoselectivity

Question: My KRED is active, but the stereoselectivity of the reaction is low. How can pH and temperature influence this?

Answer:

Achieving high stereoselectivity is often the primary goal of using a ketoreductase. Both pH and temperature can modulate the enzyme's conformation, which in turn can affect the stereochemical outcome of the reaction.

Potential Causes and Recommended Actions:

Potential CauseRecommended Action
Suboptimal Reaction Temperature Temperature can alter the flexibility of the enzyme's active site, thereby influencing stereoselectivity.[1] A systematic screening of different temperatures (e.g., 20°C to 40°C) is recommended to identify the temperature that provides the optimal balance between enzyme activity and stereoselectivity.[1]
pH-Induced Conformational Changes While less commonly the primary factor for stereoselectivity compared to temperature, the pH of the reaction medium can influence the ionization state of amino acid residues in the active site, potentially affecting substrate binding and the stereochemical outcome. One study noted that the chemical selectivity of ChKRED12 was largely unaffected by pH, but its activity was higher in alkaline conditions, leading to the selection of pH 7.0 as optimal.[6]
Enzyme Choice It is important to recognize that not all KREDs will exhibit high stereoselectivity for every substrate.[1] If optimizing pH and temperature does not yield the desired stereoselectivity, screening a panel of different ketoreductases is a highly effective strategy.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal pH range for ketoreductases?

A1: Most ketoreductases function optimally in a pH range of 6.0 to 8.0.[1] However, this can vary significantly between different enzymes. For example, a ketoreductase from Synechococcus sp. PCC 7942 has a broad optimal pH range of 7 to 9,[7] while an aldo-keto reductase from S. cerevisiae showed maximum activity at a more acidic pH of 5.0.[8]

Q2: How does temperature affect ketoreductase activity and stability?

A2: Temperature has a dual effect on ketoreductases. Increasing the temperature generally increases the reaction rate up to an optimal point.[5] Beyond this optimal temperature, the enzyme's stability decreases, and it can undergo irreversible denaturation, leading to a loss of activity.[2][5] For instance, the ketoreductase TpdE is most active between 30-35°C but quickly loses activity at 40°C and above.[2] In contrast, some KREDs have been identified with an optimal temperature of 55°C.[4]

Q3: Can I use organic co-solvents to dissolve my substrate, and how does this interact with pH and temperature?

A3: Yes, water-miscible organic co-solvents like DMSO, isopropanol, or acetonitrile are often used to improve the solubility of hydrophobic substrates.[1] However, it is critical to screen for co-solvent tolerance, as high concentrations can denature the enzyme. The presence of a co-solvent can also influence the optimal pH and temperature for the reaction. It is recommended to perform pH and temperature optimization studies in the presence of the chosen co-solvent at its intended concentration.

Q4: How can I determine the optimal pH and temperature for my specific ketoreductase and substrate?

A4: A systematic experimental approach is required. This typically involves two separate experiments:

  • pH Optimization: Set up a series of reactions at a constant temperature (e.g., 30°C) across a range of pH values using different buffer systems to cover the desired range (e.g., pH 4-10).[3]

  • Temperature Optimization: Once the optimal pH is determined, set up a series of reactions at that pH across a range of temperatures (e.g., 20°C to 60°C).[4]

The activity in each reaction is measured to identify the optimal conditions.

Experimental Protocols

Protocol 1: Determining the Optimal pH for Ketoreductase Activity

This protocol outlines a standard method to screen for the optimal pH of a ketoreductase by measuring its activity in different buffer systems.

Materials:

  • Purified ketoreductase

  • Substrate (e.g., a prochiral ketone)

  • NAD(P)H cofactor

  • A series of buffers (e.g., 100 mM sodium citrate for pH 4-6, 100 mM potassium phosphate for pH 6-8, 100 mM Tris-HCl for pH 8-9, 100 mM glycine-NaOH for pH 9-10)[3]

  • DMSO (if required for substrate solubility)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the substrate, dissolving it in DMSO if necessary.

  • Prepare stock solutions of the NAD(P)H cofactor in a neutral buffer (e.g., pH 7.0 potassium phosphate).

  • In separate reaction vessels (e.g., cuvettes or microplate wells), prepare reaction mixtures containing the buffer at the desired pH, the substrate at a fixed concentration (e.g., 1-10 mM), and NAD(P)H (e.g., 0.2 mM).

  • Equilibrate the reaction mixtures to a constant temperature (e.g., 30°C).

  • Initiate the reaction by adding a small, fixed amount of the ketoreductase solution.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • Plot the relative activity (as a percentage of the maximum observed rate) against the pH to determine the optimum.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock Solution mix Prepare Reaction Mixtures (Buffer + Substrate + NAD(P)H) prep_substrate->mix prep_cofactor Prepare NAD(P)H Stock Solution prep_cofactor->mix prep_buffers Prepare Buffer Solutions (Varying pH) prep_buffers->mix equilibrate Equilibrate to Constant Temperature mix->equilibrate initiate Initiate Reaction with KRED equilibrate->initiate monitor Monitor Absorbance at 340 nm initiate->monitor calculate Calculate Initial Reaction Rates monitor->calculate plot Plot Relative Activity vs. pH calculate->plot determine Determine Optimal pH plot->determine

Caption: Workflow for determining the optimal pH for ketoreductase activity.

Protocol 2: Assessing the Thermostability of a Ketoreductase

This protocol is used to evaluate the thermal stability of a ketoreductase by measuring its residual activity after incubation at various temperatures.

Materials:

  • Purified ketoreductase

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Water bath or thermocycler

  • Reagents for the standard KRED activity assay (as in Protocol 1)

  • Ice bath

Procedure:

  • Prepare aliquots of the purified KRED in potassium phosphate buffer.

  • Incubate the aliquots at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C) for a fixed time period (e.g., 60 minutes). A control sample should be kept on ice (0 minutes incubation at elevated temperature).

  • After the incubation period, immediately cool the samples in an ice bath to stop any further denaturation.

  • Measure the residual activity of each incubated sample using the standard KRED activity assay (Protocol 1) at a constant, non-denaturing temperature (e.g., 30°C).

  • Calculate the residual activity as a percentage of the activity of the control sample (which was not incubated at an elevated temperature).

  • Plot the percentage of residual activity against the incubation temperature to assess the thermostability of the enzyme.

G cluster_incubation Incubation cluster_assay Activity Assay cluster_analysis Data Analysis aliquot Prepare KRED Aliquots incubate Incubate Aliquots at Various Temperatures aliquot->incubate control Keep Control on Ice aliquot->control cool Cool Samples on Ice incubate->cool measure_activity Measure Residual Activity (Standard Assay) control->measure_activity cool->measure_activity calculate_residual Calculate % Residual Activity measure_activity->calculate_residual plot Plot % Residual Activity vs. Temperature calculate_residual->plot assess Assess Thermostability plot->assess

Caption: Workflow for assessing the thermostability of a ketoreductase.

References

Technical Support Center: Purification of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this chiral alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the purification of this compound, a key chiral intermediate in the synthesis of pharmaceuticals like Aprepitant.[1][2][3][4][5]

Chromatographic Purification (HPLC/SFC)

Q1: My chiral HPLC separation is showing poor or no resolution between the (S) and (R) enantiomers. What are the likely causes and how can I fix it?

A1: Poor resolution in chiral HPLC is a common issue. Here is a step-by-step troubleshooting guide:

  • Confirm Column Choice: The most successful separations of trifluoromethyl-substituted aromatic alcohols are typically achieved on polysaccharide-based chiral stationary phases (CSPs).[6] Columns such as those based on amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are excellent starting points due to their broad enantioselectivity.[6]

  • Optimize the Mobile Phase:

    • Normal Phase: This is the most common mode for this class of compounds. Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting condition is 90:10 (v/v) n-hexane/isopropanol.[6] Adjust the ratio of the alcohol modifier; decreasing the alcohol percentage will generally increase retention and may improve resolution, but it will also broaden peaks.

    • Polar Organic Mode: If normal phase is unsuccessful, pure alcohols like methanol or ethanol can be effective.[6]

  • Adjust Flow Rate: Chiral separations on complex CSPs can be sensitive to flow rate. A standard flow rate of 1.0 mL/min for a 4.6 mm ID column is a good starting point.[6] However, if resolution is poor, try reducing the flow rate (e.g., to 0.5 mL/min) to enhance peak efficiency.

  • Control Temperature: Maintain a constant column temperature, typically between 20°C and 40°C.[6] Lowering the temperature often improves chiral selectivity and resolution.

  • Check for Column Contamination or Degradation: If the column has been used with incompatible solvents (e.g., THF, DMSO on some coated columns) or has degraded, its performance will be compromised. Flush the column according to the manufacturer's instructions or test with a new column if degradation is suspected.

Q2: I'm observing peak tailing or broad peaks for my compound. What can I do to improve peak shape?

A2: Poor peak shape is often due to secondary interactions with the stationary phase or issues with the sample solvent.

  • Sample Solvent: The ideal solvent for your sample is the mobile phase itself to avoid peak distortion.[6] If solubility is an issue, use a solvent that is compatible with your mobile phase.

  • Mobile Phase Additives: For acidic or basic impurities that might be interacting with the stationary phase, the addition of a small amount of an acidic or basic modifier to the mobile phase can improve peak shape. For example, 0.1% trifluoroacetic acid (TFA) for acidic compounds or 0.1% diethylamine (DEA) for basic compounds can be used in normal phase mode.

  • Sample Filtration: Always filter your sample through a 0.45 µm syringe filter before injection to remove particulate matter that could clog the column frit and affect peak shape.[6]

Q3: How do I choose between HPLC and Supercritical Fluid Chromatography (SFC) for purification?

A3: Both HPLC and SFC are powerful techniques for chiral separations.

  • HPLC is widely available and versatile. Polysaccharide-based columns in normal-phase mode are very effective for this type of compound.[6]

  • SFC is often considered a "greener" and more cost-effective alternative for preparative scale work as it uses supercritical CO2 as the primary mobile phase, reducing organic solvent consumption. It is well-suited for compounds of moderate polarity.

The choice often depends on available equipment, scale of purification, and cost considerations.

Impurity Removal

Q4: My purified alcohol is contaminated with the starting material, 3,5-bis(trifluoromethyl)acetophenone. How can I remove it?

A4: The starting ketone, 3,5-bis(trifluoromethyl)acetophenone, is a common impurity. Its removal can be addressed by several methods:

  • Chromatography: A well-optimized HPLC or flash chromatography method should be able to separate the alcohol product from the more nonpolar ketone starting material.

  • Chemical Scavenging: One approach is to selectively react the ketone. For example, forming a bisulfite adduct can make the ketone water-soluble, allowing it to be washed away in an aqueous extraction.

  • Distillation: Given the difference in boiling points (the alcohol will have a higher boiling point due to hydrogen bonding), vacuum distillation could be effective, although this may not be practical for small quantities.

Crystallization & Final Product Handling

Q5: I am struggling to crystallize the final product to achieve high enantiomeric excess. What can I try?

A5: Crystallization can be a powerful technique for enriching the desired enantiomer.

  • Solvent Selection: The choice of solvent is critical. A solvent system where the racemic compound has moderate solubility at high temperatures and low solubility at low temperatures is ideal. Screening various solvents (e.g., heptane, hexane, isopropanol mixtures) is recommended.

  • Seeding: Using a small amount of the pure (S)-enantiomer as a seed crystal can induce the crystallization of the desired enantiomer.

  • Crystallization-Induced Asymmetric Transformation: In some cases, particularly in the synthesis of downstream products like Aprepitant, a crystallization-induced asymmetric transformation can be employed where the unwanted isomer in solution equilibrates to the desired isomer, which then crystallizes, driving the equilibrium.[7]

  • Complexation: The (R)-enantiomer has been successfully isolated via an inclusion complex with 1,4-diazabicyclo[2.2.2]octane (DABCO). A similar strategy may be adaptable for the (S)-enantiomer.

Q6: What are the recommended storage conditions for the purified this compound?

A6: To ensure the stability and purity of the final product, store it in a cool, dry place. Recommended storage is at room temperature, sealed in a dry environment and kept in the dark.[8] For long-term storage, refrigeration (2°C to 8°C) under an inert atmosphere like nitrogen is advisable.[1]

Data & Protocols

Data Presentation

Table 1: Performance Comparison of Chiral Stationary Phases for a Trifluoromethyl-Substituted Alcohol [6]

AnalyteChiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k₁)Separation Factor (α)Resolution (Rs)
1-Phenyl-2,2,2-trifluoroethanolChiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (90:10, v/v)2.541.252.80
1-Phenyl-2,2,2-trifluoroethanolChiralcel® OD-H (Cellulose derivative)n-Hexane/Isopropanol (90:10, v/v)3.121.182.10
1-Phenyl-2,2,2-trifluoroethanolChiralpak® AD-H (Amylose derivative)Methanol (100%)1.891.353.50

A resolution (Rs) of ≥ 1.5 indicates baseline separation.[6]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development and Analysis

This protocol provides a generalized methodology for the chiral analysis of this compound.[6]

1. Sample Preparation:

  • Dissolution: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent. The mobile phase is the ideal solvent. If solubility is an issue, use a compatible solvent like ethanol or isopropanol.[6]
  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulates.[6]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.[6]
  • Chiral Column: Start with a Chiralpak® AD-H or Chiralcel® OD-H column (e.g., 250 x 4.6 mm, 5 µm).
  • Mobile Phase Screening:
  • Normal Phase: n-Hexane/Isopropanol (90:10, v/v). Adjust the ratio to optimize resolution.[6]
  • Polar Organic Mode: 100% Methanol or 100% Ethanol.[6]
  • Flow Rate: 1.0 mL/min (for 4.6 mm ID column). This can be reduced to 0.5 mL/min to improve resolution.[6]
  • Column Temperature: Maintain at 25°C. This can be adjusted between 20°C and 40°C for optimization.[6]
  • Detection: UV detector set at a wavelength between 210-254 nm, where the aromatic rings show significant absorbance.[6]

3. Data Analysis:

  • Inject a racemic standard to determine the retention times of both the (S) and (R) enantiomers.
  • Calculate the Resolution (Rs) to ensure it is ≥ 1.5 for baseline separation.[6]
  • Calculate the enantiomeric excess (% ee) of your sample using the peak areas of the two enantiomers.

Visualizations

Purification Workflow

The following diagram illustrates a general workflow for the purification and analysis of this compound.

G Crude Crude Racemic Product (contains starting material) Purification Primary Purification (e.g., Flash Chromatography) Crude->Purification ChiralSep Chiral Separation (Preparative HPLC/SFC) Purification->ChiralSep Removes non-chiral impurities S_Enantiomer (S)-Enantiomer Fraction ChiralSep->S_Enantiomer R_Enantiomer (R)-Enantiomer Fraction ChiralSep->R_Enantiomer SolventEvap Solvent Evaporation S_Enantiomer->SolventEvap FinalProduct Pure (S)-Ethanol SolventEvap->FinalProduct Analysis Purity & e.e. Analysis (Analytical Chiral HPLC) FinalProduct->Analysis Quality Control

Caption: General purification and analysis workflow for the target compound.

Troubleshooting Logic for Poor HPLC Resolution

This diagram outlines a logical troubleshooting process when encountering poor enantiomeric resolution during HPLC analysis.

G Start Poor Resolution (Rs < 1.5) CheckMobilePhase Is Mobile Phase Optimized? (Adjust % Alcohol) Start->CheckMobilePhase CheckFlowRate Is Flow Rate Too High? (Try reducing to 0.5 mL/min) CheckMobilePhase->CheckFlowRate No Improvement Success Resolution Achieved (Rs >= 1.5) CheckMobilePhase->Success Improved CheckTemp Is Temperature Optimized? (Try lowering to 20°C) CheckFlowRate->CheckTemp No Improvement CheckFlowRate->Success Improved CheckColumn Is Column Integrity OK? CheckTemp->CheckColumn No Improvement CheckTemp->Success Improved ChangeColumn Screen a Different CSP (e.g., from Amylose to Cellulose) CheckColumn->ChangeColumn Column Degraded/Inappropriate CheckColumn->Success Issue Fixed (e.g., flush) ChangeColumn->Success Separation Achieved

Caption: Troubleshooting flowchart for inadequate chiral HPLC separation.

References

troubleshooting low enantioselectivity in chiral alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low enantioselectivity in chiral alcohol synthesis. This guide is designed for researchers, scientists, and professionals in drug development to diagnose and resolve common issues encountered during asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (ee%) is consistently low. What are the most common causes?

Low enantiomeric excess (ee%) can stem from several factors throughout the experimental process. The most common areas to investigate are the catalyst system, reaction conditions, and the purity of your reagents and solvents. A systematic approach to troubleshooting is often the most effective strategy.

Key potential causes include:

  • Catalyst and Ligand Issues : The purity, integrity, and handling of your chiral catalyst or ligand are critical.[1] Many catalysts are sensitive to air and moisture, and even minor impurities can poison the catalyst or disrupt the chiral environment necessary for high enantioselectivity.[1] Catalyst degradation over time can also lead to poor reproducibility.[1]

  • Reaction Temperature : Temperature has a significant impact on enantioselectivity.[2][3] The optimal temperature can vary greatly depending on the specific reaction, and deviations can lead to a considerable decrease in ee%.[2][4] In some cases, lower temperatures improve enantioselectivity, but this is not a universal rule.[3][5]

  • Solvent Choice : The solvent can influence the conformation of the catalyst and the transition state of the reaction, thereby affecting enantioselectivity.[1] The ideal solvent is often non-polar, though optimization is necessary for each specific system.[6]

  • Catalyst Loading : Insufficient catalyst loading may allow a non-selective background reaction to proceed, which will lower the overall ee% of the product.[1][7] Conversely, excessively high concentrations can sometimes lead to the formation of less selective catalyst aggregates or dimers.[7]

  • Substrate Concentration : The concentration of the substrate can also play a role.[8] At very high concentrations, the reaction rate may be affected, and in enzyme-catalyzed reactions, the enzyme can become saturated.[9]

Q2: How does temperature affect the enantioselectivity of my reaction?

Temperature is a critical kinetic factor that influences the energy difference between the transition states leading to the two enantiomers. Generally, a larger energy difference results in higher enantioselectivity.

  • General Trend : Often, lower reaction temperatures lead to higher enantioselectivity because the reaction becomes more sensitive to small differences in activation energies.[5]

  • Optimal Temperature Range : However, there is typically an optimal temperature range for achieving maximum ee%. For instance, in some oxazaborolidine-catalyzed reductions, the highest enantioselectivities were obtained between 20 and 30°C.[4] Below this range, the ee% can decrease significantly.[2]

  • Reversal of Enantioselectivity : In rare cases, changing the temperature can even reverse the enantioselectivity of a reaction, producing the opposite enantiomer as the major product.[10] This highlights the complex relationship between temperature and the reaction mechanism.[10]

Q3: Can the choice of solvent impact the ee%?

Yes, the solvent plays a crucial role in asymmetric synthesis. It can affect the solubility of reagents, the conformation of the catalyst, and the stability of the diastereomeric transition states.

  • Solvent Polarity : The polarity of the solvent is a key consideration. Non-polar solvents like toluene or xylene are often preferred as they can promote the desired catalyst-substrate interactions without interfering.[6] In contrast, polar solvents like DMF or MeCN have been shown to be ineffective in some copper-catalyzed reactions.[6]

  • Specific Interactions : The effect of the solvent is not solely based on its dielectric constant; specific solute-solvent interactions can be the root cause of observed effects on enantioselectivity.[1]

  • Optimization : The choice of solvent is highly dependent on the specific reaction, and screening a range of solvents is a common optimization strategy. For example, in the dynamic kinetic resolution of propargylic alcohols, the choice of solvent was critical to suppress the formation of by-products.[11][12]

Q4: What is the effect of catalyst loading on enantioselectivity?

The amount of catalyst used can have a significant and sometimes non-linear effect on the enantiomeric excess of the product.

  • Insufficient Loading : A low catalyst loading might not be sufficient to outcompete the non-catalyzed, non-selective background reaction, resulting in a lower ee%.[1]

  • Optimal Loading : There is generally an optimal catalyst loading for a given reaction. For some reactions, increasing the catalyst loading up to a certain point improves the yield and ee%.[13]

  • Excessive Loading : In some systems, particularly with organocatalysts like phosphoric acids, high catalyst loadings can promote the formation of catalyst dimers or aggregates.[7] These aggregates may exhibit different, often lower, enantioselectivity or even produce the opposite enantiomer.[7] Therefore, simply increasing the catalyst amount may not always improve the outcome and can sometimes be detrimental.[7]

Q5: Does substrate concentration influence the outcome of the reaction?

Yes, the concentration of both the ketone substrate and the reducing agent can affect enantioselectivity, although it is often a less pronounced effect compared to temperature or catalyst choice.

  • Reaction Kinetics : Changes in substrate concentration can alter the reaction kinetics.[8] In some copper-catalyzed reactions, increasing the concentration of the electrophile led to higher enantioselectivity.[8]

  • Enzyme-Catalyzed Reactions : In biocatalytic reductions, the relationship between substrate concentration and reaction rate often follows Michaelis-Menten kinetics.[9] At low concentrations, the rate is proportional to the substrate concentration, while at high concentrations, the enzyme becomes saturated, and the rate becomes independent of the substrate concentration.[9][14] High substrate or product concentrations can also lead to enzyme inhibition or toxicity, affecting both yield and enantioselectivity.[15]

Q6: How can I determine the enantiomeric excess (ee%) of my chiral alcohol product?

Accurate determination of the ee% is crucial for evaluating the success of an asymmetric synthesis. The most common methods involve chromatographic separation of the enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC) : This is a widely used and reliable method. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.[1] Polysaccharide-based columns are common for this purpose.[1]

  • Chiral Gas Chromatography (GC) : Similar to HPLC, chiral GC uses a capillary column with a chiral stationary phase to separate the enantiomers.[1] This method is suitable for volatile alcohols. In some cases, derivatization of the alcohol (e.g., acetylation) may be necessary to improve volatility and separation.[1]

Troubleshooting Guide

If you are experiencing low enantioselectivity, a systematic approach to identify the root cause is recommended. The following workflow outlines the key steps to take.

TroubleshootingWorkflow Start Low ee% Observed Check_Purity Verify Reagent & Solvent Purity (Substrate, Solvent, Reducing Agent) Start->Check_Purity Check_Catalyst Evaluate Catalyst System (Purity, Handling, Age) Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Temperature, Atmosphere) Start->Check_Conditions Optimize_Temp Optimize Temperature Check_Purity->Optimize_Temp Purity Confirmed Check_Catalyst->Optimize_Temp Catalyst OK Check_Conditions->Optimize_Temp Conditions OK Optimize_Solvent Screen Solvents Optimize_Temp->Optimize_Solvent No Improvement End High ee% Achieved Optimize_Temp->End Improvement Optimize_Loading Vary Catalyst Loading Optimize_Solvent->Optimize_Loading No Improvement Optimize_Solvent->End Improvement Optimize_Concentration Adjust Substrate Concentration Optimize_Loading->Optimize_Concentration No Improvement Optimize_Loading->End Improvement Optimize_Concentration->End Improvement

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Data Summary Tables

The following tables summarize the impact of key reaction parameters on enantiomeric excess, based on data from published studies.

Table 1: Effect of Temperature on Enantioselectivity
SubstrateCatalyst SystemTemperature (°C)ee%Reference
AcetophenoneOxazaborolidine30 to 50Max ee%[2]
AcetophenoneOxazaborolidine< 30Decreased ee%[2]
Pyrimidine-5-carbaldehydeAutocatalytic0High (S)[10]
Pyrimidine-5-carbaldehydeAutocatalytic-44Moderate (R)[10]
Table 2: Effect of Catalyst Loading on Enantioselectivity
Catalyst SystemCatalyst Loading (mol%)ee%Reference
Phosphoric AcidHighLow (-98%)[7]
Phosphoric AcidLowHigh (92-99%)[7]
PPL/imidazole5 mg/mL~25%[13]
PPL/imidazole30 mg/mL~35%[13]
PPL/imidazole>30 mg/mLDecreased[13]

Key Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of a Ketone using an in situ Generated Oxazaborolidine Catalyst

This protocol is a general guideline for the asymmetric reduction of a prochiral ketone.[1] All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

  • Glassware Preparation : Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.

  • Catalyst Precursor : To a dried flask, add the chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) (0.1 equivalents).

  • Solvent Addition : Add anhydrous toluene via cannula and cool the resulting solution to 0 °C in an ice bath.

  • Catalyst Formation : Slowly add a 1.0 M solution of borane-dimethyl sulfide complex (BH₃-SMe₂) in toluene (1.0-1.2 equivalents relative to the amino alcohol) to the stirred solution. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Substrate Addition : Cool the reaction mixture to the desired temperature (e.g., -20 °C). Slowly add a solution of the ketone (1.0 equivalent) in anhydrous toluene dropwise over 20 minutes.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching : Once the reaction is complete, quench it by the slow addition of methanol at the reaction temperature.

  • Workup : Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude alcohol product by flash column chromatography on silica gel.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for analyzing the enantiomeric purity of the synthesized chiral alcohol.[1]

  • Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the purified alcohol in the mobile phase.

  • Column : Use a suitable chiral column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase : A typical mobile phase for normal phase separation is a mixture of hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may require optimization to achieve baseline separation of the enantiomers.

  • HPLC Conditions :

    • Flow Rate : Typically 0.5 - 1.0 mL/min.

    • Detection : UV detector set at an appropriate wavelength for the analyte (e.g., 254 nm for aromatic compounds).

    • Column Temperature : Room temperature or controlled (e.g., 25 °C).

  • Analysis :

    • Inject a sample of the racemic alcohol to identify the retention times of both enantiomers.

    • Inject the sample of the synthesized alcohol.

    • Integrate the peak areas for each enantiomer.

  • Calculation : Calculate the enantiomeric excess using the following formula:

    • ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Parameter Interrelationships

The various experimental parameters are often interconnected. The following diagram illustrates the logical relationships between key factors that influence the final enantioselectivity of the reaction.

ParameterRelationships Enantioselectivity Enantioselectivity (ee%) Catalyst Catalyst System Purity Purity & Integrity Catalyst->Purity Loading Catalyst Loading Catalyst->Loading Conditions Reaction Conditions Temperature Temperature Conditions->Temperature Solvent Solvent Conditions->Solvent Atmosphere Inert Atmosphere Conditions->Atmosphere Reagents Reagents Reagents->Purity Concentration Concentration Reagents->Concentration Purity->Enantioselectivity Loading->Enantioselectivity Temperature->Enantioselectivity Solvent->Enantioselectivity Concentration->Enantioselectivity Atmosphere->Enantioselectivity

Caption: Interrelated factors affecting the enantioselectivity of a reaction.

References

Technical Support Center: Improving the Stability of Immobilized Enzymes for Continuous Flow Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of immobilized enzymes for continuous flow synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the loss of activity in my immobilized enzyme during continuous flow synthesis?

There are several common causes for the loss of enzyme activity in a continuous flow system:

  • Enzyme Leaching: The enzyme may detach from the support material and be washed away with the product stream. This is particularly common with non-covalent immobilization methods like physical adsorption.[1][2][3]

  • Mass Transfer Limitations: The rate of the reaction can be limited by the diffusion of the substrate from the bulk solution to the active site of the enzyme, or the diffusion of the product away from the enzyme.[4][5][6] This can be divided into external and internal mass transfer limitations.

  • Enzyme Denaturation: The enzyme's three-dimensional structure can be disrupted by factors such as shear stress from the continuous flow, unfavorable pH or temperature, or interaction with organic solvents.[2][7]

  • Support Material Instability: The solid support itself may degrade under the reaction conditions, leading to loss of the immobilized enzyme.

  • Product Inhibition: The accumulation of product in the vicinity of the enzyme can inhibit its activity.[8]

Q2: How do I choose the right immobilization method for my enzyme and application?

The choice of immobilization method is critical for enzyme stability and depends on several factors, including the nature of the enzyme, the support material, and the reaction conditions. The main methods are:

  • Adsorption: Simple and gentle, but prone to enzyme leaching.[1][2] Best for initial screening or when the enzyme is inexpensive.

  • Covalent Binding: Forms strong bonds between the enzyme and the support, minimizing leaching and often enhancing stability.[1][2][9] Requires careful optimization to avoid blocking the active site.

  • Entrapment/Encapsulation: The enzyme is physically confined within a porous matrix, protecting it from the bulk environment.[1][4] Can lead to significant mass transfer limitations.

  • Cross-Linking: Enzymes are linked to each other, forming aggregates. This method can be carrier-free, but may also have diffusion limitations.[10]

A workflow for selecting an appropriate immobilization strategy is presented below.

Q3: What is enzyme leaching and how can I prevent it?

Enzyme leaching is the detachment of the enzyme from the support into the reaction medium.[3] This is a significant issue in continuous flow systems as it leads to a gradual loss of catalytic activity and contamination of the product.

Prevention Strategies:

  • Covalent Attachment: This is the most effective way to prevent leaching by forming strong, stable bonds between the enzyme and the support.[2][3]

  • Support Modification: Modifying the support surface to have a stronger affinity for the enzyme can reduce leaching in adsorption-based methods.

  • Cross-linking after Adsorption: After adsorbing the enzyme, a cross-linking agent can be used to create a more stable attachment.[11]

  • Optimize Flow Rate: High flow rates can increase shear stress and promote leaching. Reducing the flow rate can help, but may increase mass transfer limitations.[7]

Q4: How can I identify and overcome mass transfer limitations?

Mass transfer limitations occur when the rate of substrate transport to the enzyme is slower than the rate of the enzymatic reaction.[6]

Identifying Mass Transfer Limitations:

  • Effect of Flow Rate/Stirring Speed: If the reaction rate increases with an increasing flow rate or stirring speed (up to a certain point), it indicates external mass transfer limitations.[4][6]

  • Effect of Particle Size: If the reaction rate per unit of enzyme increases as the size of the support particles decreases, it suggests internal mass transfer limitations.[6]

  • Apparent Michaelis Constant (Km): An increase in the apparent Km compared to the free enzyme is often a sign of mass transfer resistance.[4]

Overcoming Mass Transfer Limitations:

  • Increase Flow Rate: A higher flow rate reduces the thickness of the boundary layer around the support, improving external mass transfer.[4]

  • Decrease Particle Size: Smaller support particles reduce the diffusion distance for the substrate to reach the enzyme, addressing internal limitations.[6]

  • Optimize Enzyme Loading: Very high enzyme loading can lead to "enzyme crowding" and increase diffusion limitations. An optimal loading should be determined experimentally.[12]

  • Use Porous Supports with Large Pores: This facilitates easier diffusion of substrate and product within the support matrix.

Troubleshooting Guides

Problem 1: Rapid Loss of Activity in a Packed Bed Reactor
Possible Cause Diagnostic Test Solution
Enzyme Leaching Analyze the reactor outlet stream for protein content (e.g., Bradford assay).Switch to a covalent immobilization method. If using adsorption, consider cross-linking the enzyme to the support after immobilization.[11]
High Shear Stress Gradually decrease the flow rate and monitor the activity.Optimize the flow rate to a lower, yet effective, level.[7] Consider using a more mechanically stable support material.
Unfavorable pH Measure the pH of the feed and outlet streams. The microenvironment of the enzyme can have a different pH than the bulk solution.Use a buffer with higher capacity. Modify the support with charged groups to create a more favorable pH microenvironment.
Thermal Denaturation Check the temperature of the reactor. Localized heating can occur.Ensure uniform temperature control. If necessary, use a lower operating temperature, which may require a longer residence time.
Support Compaction Visually inspect the packed bed for signs of compression or channeling.Use a more rigid support material. Optimize the particle size distribution to improve packing density and flow characteristics.
Problem 2: Lower Than Expected Product Yield
Possible Cause Diagnostic Test Solution
Mass Transfer Limitations Perform experiments at varying flow rates and with different particle sizes of the support material.[6]Increase the flow rate, decrease the particle size of the support, or optimize the enzyme loading.[4][6][12]
Product Inhibition Analyze the reaction kinetics at different substrate and product concentrations.Increase the flow rate to reduce the residence time and minimize product accumulation. Consider a reactor design that allows for in-situ product removal.[8]
Sub-optimal Enzyme Loading Prepare immobilized enzymes with varying amounts of enzyme per gram of support and measure their specific activity.Determine the optimal enzyme loading that provides the highest activity without causing significant diffusion limitations.
Incorrect Residence Time Vary the flow rate to change the residence time and measure the conversion.Adjust the flow rate or the reactor volume to achieve the optimal residence time for the desired conversion.

Data Presentation

Table 1: Comparison of Different Immobilization Methods on Enzyme Activity Retention and Stability.

Immobilization MethodSupport MaterialEnzymeActivity Retention (%)Stability (Half-life)Reference
Covalent (Direct)EupergitThreonine Aldolase52~80% retention after 5 hours[8]
Covalent (Indirect)EupergitThreonine Aldolase89Not specified[8]
AdsorptionMesoporous SilicaDERANot specifiedIncreased stability[13]
CovalentMesoporous SilicaDERANot specifiedIncreased substrate and temperature resistance[13]
His-Tag AffinityMetal-chelate resinDERAOutperformed other methodsHigher stability under tested conditions[13]

Table 2: Effect of Flow Rate on Product Yield in a Packed Bed Microreactor.

Flow Rate (µL/min)Residence Time (min)Product Yield (%)
505~12
2510~20
1025~28
550~30
(Data adapted from a study on threonine aldolase immobilized on Eupergit support at 70°C)[8]

Experimental Protocols

Protocol 1: Covalent Immobilization of an Enzyme on Epoxy-Activated Support

Materials:

  • Epoxy-activated support (e.g., Eupergit C, epoxy-functionalized silica)

  • Enzyme solution in a suitable buffer (e.g., phosphate buffer, pH 7-8)

  • Blocking agent (e.g., ethanolamine, Tris-HCl)

  • Washing buffers (e.g., buffer used for immobilization, high ionic strength buffer)

Procedure:

  • Support Preparation: Wash the epoxy-activated support with the immobilization buffer to equilibrate the pH.

  • Immobilization: Add the enzyme solution to the prepared support. The amount of enzyme will depend on the desired loading.

  • Incubation: Gently agitate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 12-24 hours). The optimal time and temperature should be determined experimentally.[9]

  • Separation: Separate the immobilized enzyme from the supernatant by filtration or centrifugation.

  • Activity Assay of Supernatant: Measure the protein concentration and activity of the supernatant to determine the amount of unbound enzyme and calculate the immobilization yield.

  • Washing: Wash the immobilized enzyme with the immobilization buffer to remove any non-covalently bound enzyme. A subsequent wash with a high ionic strength buffer (e.g., 1 M NaCl) can help remove strongly adsorbed but not covalently linked enzyme.

  • Blocking: To deactivate any remaining reactive epoxy groups on the support, incubate the immobilized enzyme with a blocking agent (e.g., 1 M ethanolamine, pH 8.5) for a few hours.

  • Final Washing: Wash the final immobilized enzyme preparation thoroughly with the reaction buffer to remove the blocking agent.

  • Storage: Store the immobilized enzyme in a suitable buffer, often at 4°C.

Protocol 2: Troubleshooting Enzyme Leaching

Objective: To determine if enzyme leaching is the cause of activity loss.

Procedure:

  • Set up the Continuous Flow Reactor: Pack a column with your immobilized enzyme and start the flow of the substrate solution under your standard operating conditions.

  • Collect Outlet Fractions: At regular time intervals (e.g., every hour for the first 8 hours, then every 4 hours), collect samples from the reactor outlet.

  • Measure Product Concentration: Analyze the product concentration in each fraction to determine the reaction rate over time. A continuous decrease in the reaction rate suggests a loss of active enzyme.

  • Measure Protein Concentration in Outlet Fractions: Use a sensitive protein assay (e.g., Bradford or BCA assay) to measure the protein concentration in the collected outlet fractions.

  • Analysis: If there is a correlation between the decrease in reaction rate and the presence of protein in the outlet stream, enzyme leaching is likely occurring.

Visualizations

experimental_workflow cluster_prep Preparation cluster_immob Immobilization cluster_eval Evaluation cluster_flow Continuous Flow Operation enzyme_prep Enzyme Solution Preparation immobilization Immobilization (e.g., Covalent Bonding) enzyme_prep->immobilization support_prep Support Material Selection & Prep support_prep->immobilization washing Washing & Blocking immobilization->washing activity_assay Activity Assay of Immobilized Enzyme washing->activity_assay reactor_packing Packed Bed Reactor Assembly activity_assay->reactor_packing cont_flow Continuous Flow Synthesis reactor_packing->cont_flow analysis Analysis of Product & Stability cont_flow->analysis

Caption: Experimental workflow for immobilized enzyme preparation and use in continuous flow synthesis.

troubleshooting_logic start Activity Loss Observed check_leaching Check for Enzyme Leaching? start->check_leaching leaching_yes Leaching Detected check_leaching->leaching_yes Yes leaching_no No Leaching check_leaching->leaching_no No solution_leaching Use Covalent Binding or Cross-linking leaching_yes->solution_leaching check_mass_transfer Investigate Mass Transfer Effects? leaching_no->check_mass_transfer mt_yes Rate Depends on Flow/Particle Size check_mass_transfer->mt_yes Yes mt_no Rate Independent of Flow/Particle Size check_mass_transfer->mt_no No solution_mt Optimize Flow Rate, Particle Size, or Enzyme Loading mt_yes->solution_mt check_denaturation Assess pH, Temp, & Shear Stress mt_no->check_denaturation denaturation_yes Harsh Conditions Identified check_denaturation->denaturation_yes Yes solution_denaturation Optimize Reaction Conditions (pH, Temp) & Flow Rate denaturation_yes->solution_denaturation

Caption: Troubleshooting logic for diagnosing activity loss in immobilized enzyme reactors.

References

Technical Support Center: Overcoming Substrate Inhibition in Enzymatic Ketone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address challenges associated with substrate inhibition in enzymatic ketone reduction experiments.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of enzymatic ketone reduction?

A1: Substrate inhibition is a common kinetic phenomenon where the rate of an enzyme-catalyzed reaction, such as ketone reduction by a ketoreductase (KRED), decreases at excessively high substrate concentrations.[1][2][3] Instead of reaching a plateau (Vmax) as described by standard Michaelis-Menten kinetics, the reaction rate peaks and then declines as the substrate concentration continues to increase.[1] This phenomenon is observed in approximately 25% of known enzymes.[4]

Q2: What are the common molecular mechanisms behind substrate inhibition?

A2: Substrate inhibition in ketoreductases and other enzymes typically occurs through one of several mechanisms:

  • Two-Site Binding: The enzyme may have a secondary, lower-affinity binding site. At high concentrations, a second substrate molecule binds to this allosteric site, forming a less active or inactive enzyme-substrate-substrate (ESS) complex.[1][2]

  • Unproductive Complex Formation: Two substrate molecules might bind within the active site in an improper orientation, creating a "dead-end" ternary complex that blocks the catalytic reaction.[1]

  • Product Release Blockage: An excess substrate molecule can bind to the enzyme-product complex, physically blocking the release of the product and thereby slowing down the overall turnover rate.[4]

Q3: How does substrate inhibition affect the kinetic parameters of a ketoreductase?

A3: Substrate inhibition introduces an inhibition constant (Kᵢ) into the kinetic model. The reaction velocity (v) is often described by the following equation:

v = Vₘₐₓ * [S] / (Kₘ + [S] + ([S]² / Kᵢ))[1]

Where:

  • v: Reaction velocity

  • Vₘₐₓ: Maximum reaction velocity

  • [S]: Substrate concentration

  • Kₘ: Michaelis constant

  • Kᵢ: Substrate inhibition constant

A low Kᵢ value signifies that inhibition occurs at lower substrate concentrations, indicating more potent inhibition.[1]

Q4: Is substrate inhibition a reversible process?

A4: Yes, substrate inhibition is typically a reversible process. The enzyme's normal catalytic activity can be restored by lowering the substrate concentration to a level below the inhibitory threshold.[1]

Troubleshooting Guide

Problem 1: My reaction rate decreases at high ketone concentrations. How can I confirm if this is due to substrate inhibition?

  • Potential Cause: True substrate inhibition, substrate contamination, or instability of reaction components at high concentrations.

  • Troubleshooting Steps:

    • Perform a Full Substrate Titration: Conduct an enzyme assay with a wide range of substrate concentrations, extending well beyond the point where the rate begins to decrease. If the rate consistently drops after reaching a maximum, substrate inhibition is the likely cause.[1]

    • Verify Substrate Purity: Test the purity of your ketone substrate. A contaminant that acts as an enzyme inhibitor could be present, with its effect becoming more noticeable at higher substrate stock concentrations.[1]

    • Check for pH and Temperature Stability: High concentrations of certain substrates can alter the pH of the reaction buffer. Measure the pH of the reaction mixture at the highest substrate concentration used. Ensure the temperature is optimal and stable throughout the experiment.[1][5]

    • Rule out Product Inhibition: If the product is structurally similar to the substrate, it might be inhibiting the enzyme. Ensure you are measuring initial reaction rates to minimize the effect of product accumulation.[1]

Problem 2: Substrate inhibition is limiting my product yield. What strategies can I employ to overcome it?

  • Potential Solutions:

    • Optimize Substrate Concentration: The most direct method is to maintain the substrate concentration below the inhibitory level (Kᵢ). This can be achieved through fed-batch strategies where the substrate is added gradually over time to keep its concentration within the optimal range.

    • Enzyme Engineering: Site-directed mutagenesis can be used to alter the amino acid residues in the active site or the secondary allosteric site.[6] This can reduce the affinity for the second substrate molecule, thereby relieving inhibition. Some mutations have been shown to completely remove substrate inhibition while increasing the maximal velocity.[6]

    • Enzyme Immobilization: Immobilizing the ketoreductase can sometimes alleviate substrate inhibition.[7] Co-immobilization with a cofactor regeneration system, like glucose dehydrogenase, can be particularly effective for biotransformations with inhibiting ketone concentrations.[8]

    • Reaction Engineering: Modifying the reaction environment, such as using a two-phase system or a gas-solid bioreactor, can control substrate availability to the enzyme and prevent local high concentrations that lead to inhibition.[5]

Problem 3: My kinetic data does not fit the standard Michaelis-Menten model and continues to increase linearly.

  • Potential Cause: The substrate concentrations used are likely far below the Michaelis constant (Kₘ).

  • Troubleshooting Steps:

    • Increase Substrate Concentration Range: The reaction has not reached saturation. You need to test significantly higher substrate concentrations to observe the saturation curve and determine Kₘ and Vₘₐₓ.[9]

    • Verify Assay Conditions: Ensure that the assay conditions (pH, temperature, buffer concentration) are optimal for the enzyme, as suboptimal conditions can lead to a higher apparent Kₘ.[5][9]

Visual Guides

Mechanism of Substrate Inhibition

SubstrateInhibition cluster_productive Productive Pathway cluster_inhibitory Inhibitory Pathway (High [S]) E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + [S] (Low Conc.) S Substrate (S) EP Enzyme-Product Complex (EP) ES->EP k_cat ESS Inactive Enzyme-Substrate-Substrate Complex (ESS) ES->ESS + [S] (High Conc.) P Product (P) EP->E - [P] S_inhib Substrate (S)

Caption: Mechanism of substrate inhibition via a secondary binding site.

Troubleshooting Workflow for Decreasing Reaction Rates

TroubleshootingWorkflow Start Start: Reaction rate decreases at high [S] CheckPurity Verify Substrate Purity and Stability Start->CheckPurity CheckConditions Measure pH and Temperature at High [S] CheckPurity->CheckConditions RunKinetics Perform Full Substrate Titration Curve CheckConditions->RunKinetics AnalyzeCurve Does rate peak and then decline? RunKinetics->AnalyzeCurve SubstrateInhibition Conclusion: Substrate Inhibition is Likely AnalyzeCurve->SubstrateInhibition Yes OtherIssue Conclusion: Other issue (e.g., product inhibition, instability) AnalyzeCurve->OtherIssue No Optimize Implement Mitigation Strategy: - Fed-batch Substrate - Enzyme Engineering - Immobilization SubstrateInhibition->Optimize

Caption: A logical workflow for diagnosing substrate inhibition.

Quantitative Data Summary

The following tables summarize kinetic data for various ketoreductases, illustrating the impact of mutations and different substrates on enzyme performance.

Table 1: Kinetic Parameters of AmpKR2 and a Mutant Variant [10]

Enzyme VariantSubstrateKₘ (mM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
AmpKR2 (Wild-Type)2-methyl-3-oxopentanoyl-pantetheine5.38 ± 1.670.28 ± 0.0552.04 ± 18.63
G355T/Q364H Mutant2-methyl-3-oxopentanoyl-pantetheine8.16 ± 2.410.03 ± 0.0043.68 ± 1.19

Table 2: Impact of Engineering on Ketoreductase Performance [7]

Enzyme VariantSubstrateRelative Activity ImprovementStereoselectivity (% ee)Substrate Inhibition
Wild-Typemethyl 8-chloro-6-oxooctanoate1x-Yes
Engineeredmethyl 8-chloro-6-oxooctanoate3x (k꜀ₐₜ)98.0%No
L205A MutantNot specified10x (specific activity)--

Experimental Protocols

Protocol 1: Standard Ketoreductase Activity Assay

This protocol outlines a general method for determining ketoreductase activity by monitoring the consumption of the NADPH cofactor.

Materials:

  • Ketoreductase (KRED) enzyme solution

  • Ketone substrate stock solution (e.g., in DMSO or buffer)

  • NADPH stock solution

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0)[11]

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

  • Cuvettes or 96-well UV-transparent plate

Procedure:

  • Prepare Reaction Mixture: In a cuvette or well, prepare a reaction mixture containing the reaction buffer and the ketone substrate at the desired concentration. For a typical 1 mL reaction, this might be 900 µL of buffer and 50 µL of substrate solution.

  • Add Cofactor: Add NADPH to the reaction mixture to a final concentration of 0.1 to 0.2 mM.[11] Mix gently by pipetting.

  • Equilibrate: Incubate the mixture at the desired reaction temperature (e.g., 25-37°C) for 5 minutes to allow the temperature to equilibrate.[5][11]

  • Initiate Reaction: Start the reaction by adding a small volume of the enzyme solution (e.g., 50 µL) to the reaction mixture.[11] Mix quickly but gently.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time (the extinction coefficient for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹). Record data every 15-30 seconds for 5-10 minutes.

  • Controls:

    • No Enzyme Control: A reaction mixture containing buffer, substrate, and NADPH but no enzyme, to check for non-enzymatic degradation.

    • No Substrate Control: A reaction mixture containing buffer, enzyme, and NADPH but no substrate, to measure any background NADPH oxidation.

  • Calculate Activity: Determine the initial reaction rate from the linear portion of the absorbance vs. time plot. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Protocol 2: Substrate Inhibition Kinetics Assay

This protocol is designed to determine the kinetic parameters Kₘ, Vₘₐₓ, and Kᵢ by measuring enzyme activity across a wide range of substrate concentrations.

Procedure:

  • Determine Enzyme Concentration: First, identify an appropriate enzyme concentration that produces a linear reaction rate over a 10-15 minute period with a fixed, non-inhibitory substrate concentration.[1]

  • Prepare Substrate Dilutions: Prepare a series of substrate dilutions in the reaction buffer. The concentration range should span from at least 10-fold below the expected Kₘ to 10-20 fold above the concentration where inhibition is first observed.[1] A logarithmic dilution series is often effective.

  • Set Up Assays: Following the "Standard Ketoreductase Activity Assay" protocol, set up individual reactions for each substrate concentration. It is crucial to maintain a constant enzyme and NADPH concentration across all reactions.

  • Measure Initial Rates: For each substrate concentration, measure the initial reaction rate (v).

  • Data Analysis:

    • Plot the initial reaction rate (v) against the substrate concentration ([S]).

    • If substrate inhibition is present, the plot will show an initial hyperbolic increase followed by a decrease at higher concentrations.

    • Fit the data to the substrate inhibition equation (v = Vₘₐₓ * [S] / (Kₘ + [S] + ([S]² / Kᵢ))) using non-linear regression software (e.g., GraphPad Prism, Kaleidagraph[12]) to determine the values of Vₘₐₓ, Kₘ, and Kᵢ.

References

Technical Support Center: Scalable Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Process & Optimization

Q1: What are the most common and scalable methods for producing this compound?

A1: The most common and scalable methods for producing this compound involve the asymmetric reduction of the prochiral ketone, 3',5'-Bis(trifluoromethyl)acetophenone. While chemical catalysis using chiral ruthenium or rhodium complexes exists, biocatalytic reduction using ketoreductases (KREDs) has become the preferred industrial method.[1][2] KREDs offer high enantioselectivity (often >99.5% ee), operate under mild reaction conditions, and are more environmentally friendly.[3][4][5] Whole-cell biocatalysts, such as Candida tropicalis, have been shown to be highly effective for this transformation.[6][7]

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low reaction yield can stem from several factors. Here's a troubleshooting guide:

  • Substrate/Product Inhibition: High concentrations of the substrate, 3',5'-Bis(trifluoromethyl)acetophenone, or the product alcohol can inhibit or deactivate the enzyme. Consider a fed-batch approach for substrate addition to maintain a low, optimal concentration.

  • Cofactor Limitation: Most KREDs require a nicotinamide cofactor (NADH or NADPH) for the reduction. If you are using an isolated enzyme, ensure sufficient cofactor is present and that a regeneration system is in place (e.g., using a secondary enzyme like glucose dehydrogenase or formate dehydrogenase). For whole-cell systems, ensure the cells are viable and have an adequate supply of a co-substrate like glucose or maltose to regenerate the cofactor internally.[6][7]

  • Poor Mass Transfer: In multiphasic systems (e.g., aqueous buffer with an organic substrate), inefficient mixing can limit the availability of the substrate to the enzyme. Ensure vigorous agitation. The use of co-solvents or surfactants can also improve substrate solubility and mass transfer.

  • Suboptimal Reaction Conditions: Verify that the pH, temperature, and buffer conditions are optimal for your specific KRED or whole-cell catalyst. The optimal pH is often near neutral (pH 7-8), and temperatures are typically in the range of 25-40°C.[6][7]

  • Enzyme Inactivation: The enzyme may be denatured by organic solvents, extreme pH, or high temperatures. If using a co-solvent, choose one that is known to be compatible with your enzyme system.

Q3: The enantiomeric excess (% ee) of my product is below the desired specification (>99%). How can I improve it?

A3: Suboptimal enantiomeric excess is a common issue. Consider the following:

  • Incorrect Enzyme Selection: The choice of ketoreductase is critical. Some KREDs have "anti-Prelog" selectivity, producing the (R)-enantiomer, while others follow the "Prelog" rule to yield the desired (S)-enantiomer. Screen a panel of KREDs to find one with high selectivity for your substrate.

  • Presence of Contaminating Enzymes: In whole-cell systems, other endogenous dehydrogenases with opposite stereoselectivity might be present. This can be addressed by using a more selective microbial strain or by using an isolated, purified KRED.

  • Racemization of Product: Although less common under typical enzymatic conditions, ensure that your work-up and purification steps do not expose the product to harsh acidic or basic conditions that could cause racemization.

  • Inaccurate Analytical Method: Verify your chiral HPLC or SFC method. Ensure proper separation of the enantiomers and accurate integration of the peaks. Run a racemic standard to confirm the retention times of both the (R) and (S) enantiomers.

Analytical & Purification

Q4: What is the standard analytical method for determining the enantiomeric excess of 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol?

A4: The standard method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[8][9][] Commonly used columns include those based on polysaccharide derivatives like amylose or cellulose (e.g., Chiralcel OD-H, Chiralpak AD-H). The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol.[8] Detection is usually performed with a UV detector at a wavelength of around 210-220 nm.[8]

Q5: I am having trouble with the purification of the final product. What are some common issues and solutions?

A5: Purification challenges often involve removing unreacted substrate, the biocatalyst (cells or enzyme), and reaction byproducts.

  • Removal of Biocatalyst: If using whole cells, centrifugation followed by filtration is a standard first step. For isolated enzymes, ultrafiltration can be used to separate the enzyme from the product.

  • Extraction: The product alcohol can be extracted from the aqueous reaction mixture using a suitable organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Chromatography: If further purification is needed to remove residual substrate or other impurities, column chromatography on silica gel is a common laboratory-scale technique.

  • Crystallization: For large-scale production, crystallization is often the most efficient method for achieving high purity. The product is a solid at room temperature and can be crystallized from a suitable solvent system.

Data Presentation

Table 1: Comparison of Biocatalytic Systems for this compound Production

Biocatalyst SystemSubstrate Conc. (mM)Co-substrate/Cofactor SystemReaction Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
Candida tropicalis 104 (Whole Cells)5050 g/L Maltose30~74%>99% (S)[6]
Candida tropicalis 104 (Whole Cells) under micro-aerobic conditions20050 g/L Maltose3673.7%>99% (S)[6][7]
Candida tropicalis 104 (Whole Cells) with NADES additive30050 g/L Maltose3672.9%>99% (S)[6][7]
Lactobacillus kefir ADH (Isolated Enzyme)10Isopropanol24>99%>99% (S)[11]

NADES: Natural Deep Eutectic Solvent (Choline chloride:Trehalose)

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction of 3',5'-Bis(trifluoromethyl)acetophenone

This protocol is a generalized procedure based on the successful application of Candida tropicalis for the synthesis of this compound.[6][7]

1. Materials:

  • Candida tropicalis 104 cells (wet weight)

  • 3',5'-Bis(trifluoromethyl)acetophenone (substrate)

  • Maltose (co-substrate)

  • Phosphate buffer (0.2 M, pH 8.0)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (anhydrous, for drying)

2. Procedure:

  • Biocatalyst Preparation: Prepare a suspension of Candida tropicalis cells in 0.2 M phosphate buffer (pH 8.0). A typical cell loading is around 300 g/L (wet weight).

  • Reaction Setup: In a reaction vessel, combine the cell suspension and maltose (e.g., 50 g/L).

  • Substrate Addition: Add the substrate, 3',5'-Bis(trifluoromethyl)acetophenone, to the desired final concentration (e.g., 50-300 mM). The substrate can be added directly or as a solution in a minimal amount of a water-miscible co-solvent like DMSO to aid dissolution.

  • Reaction Conditions: Incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm) for 24-48 hours. Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC. For larger scale and higher substrate concentrations, operating under micro-aerobic conditions (e.g., by using a sealed flask) can improve efficiency.[6]

  • Work-up:

    • Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

    • Extract the supernatant with an equal volume of ethyl acetate three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or crystallization to obtain pure this compound.

Protocol 2: Chiral HPLC Analysis

1. Materials and Equipment:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H)

  • Mobile Phase: n-Hexane / Isopropanol (e.g., 98:2 v/v)[8]

  • This compound sample

  • Racemic 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol standard

2. Procedure:

  • Sample Preparation: Dissolve a small amount of the product in the mobile phase.

  • HPLC Conditions:

    • Column: Chiralcel OD-H (or equivalent)

    • Mobile Phase: n-Hexane:Isopropanol (98:2)

    • Flow Rate: 0.5 mL/min

    • Detection Wavelength: 210 nm

    • Column Temperature: 25°C

  • Analysis:

    • Inject the racemic standard to determine the retention times for the (S) and (R) enantiomers.

    • Inject the sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Visualizations

G cluster_input Inputs cluster_process Process cluster_output Outputs Substrate 3',5'-Bis(trifluoromethyl) acetophenone Bioreduction Asymmetric Bioreduction Substrate->Bioreduction Biocatalyst KRED / Whole Cells (e.g., C. tropicalis) Biocatalyst->Bioreduction Cofactor Co-substrate (e.g., Maltose) Cofactor->Bioreduction Product (S)-1-[3,5-Bis(trifluoromethyl) phenyl]ethanol Bioreduction->Product Analysis Purification & Chiral HPLC Analysis Product->Analysis FinalProduct High Purity (S)-Product (>99% ee) Analysis->FinalProduct

Caption: High-level workflow for the biocatalytic production of this compound.

G Start Low Yield or Low % ee Observed CheckYield Issue: Low Yield? Start->CheckYield CheckEE Issue: Low % ee? CheckYield->CheckEE No SubstrateInhibition Substrate/Product Inhibition? CheckYield->SubstrateInhibition Yes EnzymeSelection Incorrect Enzyme Stereoselectivity? CheckEE->EnzymeSelection Yes FedBatch Action: Use Fed-Batch Strategy SubstrateInhibition->FedBatch Yes Cofactor Cofactor Limitation? SubstrateInhibition->Cofactor No End Process Optimized FedBatch->End AddCosubstrate Action: Ensure Sufficient Co-substrate/Cofactor Regeneration Cofactor->AddCosubstrate Yes Conditions Suboptimal Conditions (pH, T)? Cofactor->Conditions No AddCosubstrate->End Conditions->CheckEE No OptimizeConditions Action: Optimize Reaction Conditions Conditions->OptimizeConditions Yes OptimizeConditions->End ScreenEnzymes Action: Screen New KREDs EnzymeSelection->ScreenEnzymes Yes AnalyticalMethod Inaccurate Analytical Method? EnzymeSelection->AnalyticalMethod No ScreenEnzymes->End ValidateMethod Action: Validate Chiral HPLC Method w/ Standard AnalyticalMethod->ValidateMethod Yes AnalyticalMethod->End No ValidateMethod->End

Caption: Troubleshooting decision tree for optimizing the production of this compound.

References

Technical Support Center: Synthesis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the work-up procedure for the synthesis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol.

Troubleshooting Guide

Problem 1: Low yield of crude product after extraction.

Question Answer
What are the possible causes for a low yield of the crude product after the initial extraction? Potential causes for low yield at this stage include incomplete reaction, inefficient extraction, or loss of product during the work-up.
How can I determine if the reaction has gone to completion? Before beginning the work-up, it is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A sample of the reaction mixture can be taken, diluted, and analyzed to check for the presence of the starting material, 3',5'-bis(trifluoromethyl)acetophenone.
What is the optimal solvent for extraction and how can I improve extraction efficiency? A common solvent for extracting this product is ethyl acetate. To maximize extraction efficiency, ensure vigorous mixing of the organic and aqueous layers. Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large volume extraction. The pH of the aqueous layer should be checked and adjusted if necessary to ensure the product is in a neutral form.
Could the product be lost during the washing steps? Yes, excessive or aggressive washing can lead to loss of product, especially if there is some solubility in the aqueous phase. Use brine (saturated NaCl solution) for the final wash to help break up emulsions and reduce the solubility of the organic product in the aqueous layer.

Problem 2: Difficulty in separating the organic and aqueous layers.

Question Answer
An emulsion has formed during extraction. How can I break it? Emulsions are common and can often be broken by adding a small amount of brine and gently swirling the separatory funnel. Allowing the mixture to stand for a longer period can also help. In persistent cases, filtering the emulsified layer through a pad of celite or glass wool may be effective.
The layers are not separating clearly. What should I do? This can be due to the densities of the two phases being very similar. Adding more of the organic solvent or brine can help to differentiate the densities and promote separation.

Problem 3: The final product is not pure.

Question Answer
My purified product still shows impurities by GC/NMR. What are the likely contaminants? Common impurities include residual starting material (3',5'-bis(trifluoromethyl)acetophenone), solvent, or byproducts from the reaction.
What purification methods are recommended? Column chromatography on silica gel is a standard and effective method for purifying the final product. A solvent system of ethyl acetate and hexanes is typically used. Recrystallization can also be an effective purification technique.
How can I remove residual solvent? After purification, the product should be dried under high vacuum to remove any remaining solvent. Gently heating the sample while under vacuum can aid in this process, but care must be taken not to sublime the product.

Frequently Asked Questions (FAQs)

Question Answer
What is the expected appearance and physical state of this compound? This compound is typically a white to off-white solid at room temperature.[1][2]
What are the typical storage conditions for the final product? The product should be stored in a cool, dark place, sealed in a dry environment.[2] Room temperature storage is generally acceptable, but refrigeration (<15°C) is recommended for long-term stability.[1]
How can I confirm the enantiomeric purity of my final product? The enantiomeric excess (ee) can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Are there any specific safety precautions I should take during the work-up? Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All procedures involving organic solvents should be performed in a well-ventilated fume hood.

Experimental Protocols

General Work-up Procedure

  • Quenching the Reaction: Once the reaction is deemed complete, cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Data Presentation

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₀H₈F₆O[3]
Molecular Weight 258.16 g/mol [1][3]
Appearance White to almost white powder or crystal[1]
Melting Point 53.0 to 57.0 °C[2]
Boiling Point 175.8±35.0 °C (Predicted)[2]
Purity >98.0% (GC)[1]
Solubility Chloroform (Slightly), Methanol (Slightly)[2]

Visualizations

Workup_Procedure cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification start Completed Reaction Mixture quench Quench with sat. aq. NH4Cl start->quench Step 1 extract Extract with Ethyl Acetate quench->extract Step 2 wash Wash Organic Layer (HCl, NaHCO3, Brine) extract->wash Step 3 dry Dry over Na2SO4 wash->dry Step 4 concentrate Concentrate in vacuo dry->concentrate Step 5 chromatography Silica Gel Chromatography concentrate->chromatography Step 6 product Pure (S)-Product chromatography->product

Caption: Work-up and purification workflow for this compound.

References

analytical methods for detecting impurities in (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for analyzing impurities in this compound?

A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Chiral HPLC is essential for determining enantiomeric purity, while GC is often used for analyzing residual solvents and volatile impurities.

Q2: What are the potential impurities I should be looking for?

A2: Potential impurities can originate from the synthesis process. The primary impurities to consider are:

  • (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: The opposite enantiomer.

  • 3,5-Bis(trifluoromethyl)acetophenone: Unreacted starting material.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., isopropanol, hexane, ethyl acetate).

Q3: Which type of HPLC column is best suited for the chiral separation of this compound?

A3: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the enantiomeric separation of trifluoromethyl-substituted alcohols.[1] Columns such as those with amylose or cellulose derivatives (e.g., Chiralpak® and Chiralcel® series) are recommended.[1]

Q4: My peak shape is poor (tailing or fronting). What are the likely causes?

A4: Poor peak shape in HPLC can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample.[2]

  • Secondary Interactions: Interactions between the analyte and the stationary phase. For acidic compounds, this can be due to interactions with silanol groups on the silica support.

  • Inappropriate Mobile Phase pH: The mobile phase pH can affect the ionization state of the analyte and the stationary phase.

  • Sample Solvent Effects: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.

Q5: How can I improve the resolution between the (S)- and (R)-enantiomers?

A5: To improve chiral resolution, you can:

  • Optimize the Mobile Phase: Adjust the ratio of the organic modifier (e.g., isopropanol or ethanol in normal phase).

  • Change the Organic Modifier: Sometimes switching from isopropanol to ethanol, or vice versa, can improve selectivity.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes increase resolution.

  • Modify the Column Temperature: Temperature can impact chiral recognition, so experimenting with different temperatures (e.g., 15°C, 25°C, 40°C) may be beneficial.

Troubleshooting Guides

HPLC Troubleshooting
Problem Possible Cause Suggested Solution
No Peaks - Detector lamp is off.- No mobile phase flow.- Leak in the system.- Air trapped in the pump head.- Turn on the detector lamp.- Check mobile phase levels and ensure the pump is on.- Inspect for loose fittings.- Purge the pump.
Peak Tailing - Column overload.- Secondary interactions with the stationary phase.- Dead volume in the system.- Dilute the sample.- Use a mobile phase additive (e.g., a small amount of acid or base to suppress ionization).- Check and tighten all fittings.
Peak Fronting - Column overload.- Sample solvent stronger than the mobile phase.- Dilute the sample.- Dissolve the sample in the mobile phase.
Split Peaks - Clogged column frit.- Column void.- Sample solvent incompatible with the mobile phase.- Back-flush the column.- Replace the column.- Ensure the sample solvent is miscible with the mobile phase.
Retention Time Drift - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation.- Prepare fresh mobile phase.- Use a column oven for temperature control.- Replace the column.
GC Troubleshooting
Problem Possible Cause Suggested Solution
Ghost Peaks - Contamination in the injection port or column.- Carryover from a previous injection.- Bake out the column and clean the injection port liner.- Inject a blank solvent run to clean the system.
Broad Peaks - Low carrier gas flow rate.- Column degradation.- Injection volume too large.- Check and adjust the carrier gas flow rate.- Replace the column.- Reduce the injection volume.
Poor Sensitivity - Leak in the system.- Detector not optimized.- Sample degradation in the injector.- Check for leaks using an electronic leak detector.- Optimize detector parameters (e.g., gas flows for FID).- Use a lower injector temperature or a faster injection speed.

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity

This method is a general guideline for the chiral separation of this compound. Optimization may be required for your specific instrumentation and sample matrix.

  • Instrumentation:

    • HPLC system with UV detector

    • Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • n-Hexane / Isopropanol (90:10, v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

GC-HS Method for Residual Solvents

This protocol provides a general procedure for the analysis of residual solvents using headspace gas chromatography.

  • Instrumentation:

    • GC system with a Flame Ionization Detector (FID) and a headspace autosampler

    • Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness or equivalent

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 30 min

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

  • GC Conditions:

    • Carrier Gas: Helium or Nitrogen

    • Inlet Temperature: 200°C

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 5 minutes

      • Ramp: 10°C/min to 240°C

      • Hold at 240°C for 5 minutes

    • Detector Temperature: 250°C

  • Sample Preparation:

    • Accurately weigh about 100 mg of the sample into a headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO or water, depending on the sample solubility and the solvents being analyzed).

    • Seal the vial immediately.

Quantitative Data Summary

The following tables provide representative data for the analysis of this compound. Actual values may vary depending on the specific analytical conditions and instrumentation.

Table 1: Representative HPLC Retention Data

Compound Retention Time (min)
This compound~ 8.5
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol~ 9.7
3,5-Bis(trifluoromethyl)acetophenone~ 5.2

Table 2: Representative GC Retention Data for Residual Solvents

Solvent Retention Time (min)
Methanol~ 3.3
Ethanol~ 4.4
Isopropanol~ 5.2
n-Hexane~ 6.8
Ethyl Acetate~ 5.9

Visualizations

HPLC_Troubleshooting_Workflow start Poor Peak Shape Observed all_peaks Are all peaks affected? start->all_peaks system_issue System-wide issue likely (e.g., leak, flow rate) all_peaks->system_issue Yes analyte_issue Analyte-specific issue (e.g., overload, secondary interactions) all_peaks->analyte_issue No identify_problem Identify Specific Problem (Tailing, Fronting, Splitting) system_issue->identify_problem analyte_issue->identify_problem tailing Peak Tailing identify_problem->tailing fronting Peak Fronting identify_problem->fronting splitting Split Peaks identify_problem->splitting corrective_actions Implement Corrective Actions (See Troubleshooting Guide) tailing->corrective_actions fronting->corrective_actions splitting->corrective_actions end Optimal Peak Shape Achieved corrective_actions->end

Caption: HPLC Troubleshooting Workflow for Poor Peak Shape.

Chiral_Separation_Optimization start Inadequate Chiral Resolution mobile_phase Optimize Mobile Phase - Adjust modifier % - Change modifier type start->mobile_phase flow_rate Adjust Flow Rate (Typically decrease) start->flow_rate temperature Optimize Temperature (e.g., 15°C, 25°C, 40°C) start->temperature check_resolution Resolution > 1.5? mobile_phase->check_resolution flow_rate->check_resolution temperature->check_resolution end Baseline Separation Achieved check_resolution->end Yes change_column Consider Different Chiral Stationary Phase check_resolution->change_column No

Caption: Optimization Strategy for Chiral HPLC Separations.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Chiral Alcohols: Chemical versus Biocatalytic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a cornerstone in the development of pharmaceuticals and fine chemicals, where stereochemistry critically dictates biological activity. The choice of synthetic methodology is, therefore, a pivotal decision in the drug development pipeline. This guide provides an objective comparison between traditional chemical synthesis and emerging biocatalytic methods for the production of chiral alcohols, supported by experimental data and detailed protocols.

At a Glance: Chemical vs. Biocatalytic Synthesis

FeatureChemical Synthesis (e.g., CBS Reduction)Biocatalytic Synthesis (e.g., Ketoreductase)
Enantioselectivity High to Excellent (often >95% ee)Excellent (frequently >99% ee)[1]
Reaction Conditions Often harsh: anhydrous solvents, inert atmospheres, cryogenic temperatures (-78°C to 0°C)[1]Mild: aqueous media, ambient temperature, neutral pH[1]
Reagents Often hazardous, pyrophoric (e.g., borane), or use toxic heavy metals and expensive chiral ligands.[1]Enzymes (often recyclable), water, and often simple co-substrates (e.g., glucose, isopropanol).[2][3]
Environmental Impact Can generate significant chemical waste.[1]Generally considered "greener" with less hazardous waste.[1]
Substrate Scope Broad applicability to a wide range of ketones.[1]Can be limited for a specific enzyme, though this is expanding through protein engineering.[1]
Process Optimization Well-established protocols, but can be sensitive to trace impurities.Requires optimization of biological parameters (pH, temperature, cofactor regeneration).[1]
Cost Chiral ligands and metal catalysts can be expensive.[1]Enzyme development can have upfront costs, but operational costs can be lower, especially at scale.

Experimental Showdown: Synthesis of (S)-1-Phenylethanol

To illustrate the practical differences, we compare the synthesis of (S)-1-phenylethanol from acetophenone using a chemical method (Corey-Bakshi-Shibata reduction) and a biocatalytic method (whole-cell reduction by Rhodotorula glutinis).

ParameterChemical: CBS ReductionBiocatalytic: Rhodotorula glutinis
Starting Material AcetophenoneAcetophenone
Catalyst (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (forms the oxazaborolidine catalyst in situ)Whole cells of Rhodotorula glutinis EBK-10
Reducing Agent Borane-THF complexEndogenous cellular metabolism (cofactor regeneration)
Solvent Tetrahydrofuran (THF)Water (culture medium)
Temperature Room temperature32°C
Reaction Time 30 minutesOptimized conditions lead to high conversion
Yield Not specified in protocol, but generally high for this method.79% (preparative scale)
Enantiomeric Excess (ee) High (literature reports up to 96% (R) with the corresponding (S)-catalyst)[4]>99% (S)

Experimental Protocols

Chemical Synthesis: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

This protocol is adapted from a standard laboratory procedure for the asymmetric reduction of acetophenone.[1]

Materials:

  • (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol

  • Trimethylborate

  • Borane-THF solution (1 M)

  • Acetophenone

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Round-bottom flask, magnetic stirrer, gas-inlet adapter, rubber septa

Procedure:

  • To a dry 25 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol).

  • Add 1 mL of anhydrous THF, followed by trimethylborate (12.5 µL, 0.11 mmol). Stir the solution for 30 minutes at room temperature.

  • Add another 1 mL of THF, followed by 2 mL of 1 M borane-THF solution (2 mmol).

  • Slowly add a solution of acetophenone (240 mg, 2 mmol) in 3 mL of THF over at least 10 minutes.

  • Stir the reaction mixture for 30 minutes at room temperature.

  • The reaction is then quenched and worked up to isolate the product.

  • Purification is typically performed by flash column chromatography on silica gel.[1]

Biocatalytic Synthesis: Asymmetric Reduction of Acetophenone using Rhodotorula glutinis

This protocol is based on the findings of Zilbeyaz and Kurbanoglu (2010) for the whole-cell bioreduction of acetophenone.[5]

Materials:

  • Rhodotorula glutinis EBK-10 isolate

  • Culture medium (e.g., YM broth)

  • Acetophenone

  • Phosphate buffer (pH 6.5)

  • Orbital shaker

Procedure:

  • Cultivation of Microorganism: Inoculate Rhodotorula glutinis into a suitable culture medium and grow at 32°C with agitation (200 rpm) until the desired cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with phosphate buffer.

  • Bioreduction: Resuspend the cell pellet in phosphate buffer (pH 6.5). Add acetophenone to the cell suspension.

  • Reaction: Incubate the reaction mixture in an orbital shaker at 32°C and 200 rpm. The reaction progress can be monitored by techniques such as GC.

  • Work-up and Extraction: After the reaction is complete, the cells are typically removed by centrifugation. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: The combined organic extracts are dried and the solvent is evaporated. The yield and enantiomeric excess are determined by standard analytical techniques (e.g., chiral HPLC or GC).

Visualizing the Workflows

The following diagrams illustrate the generalized workflows for the chemical and biocatalytic synthesis of chiral alcohols.

Chemical_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware under Inert Atmosphere B Add Chiral Catalyst and Anhydrous Solvent A->B C Add Reducing Agent (e.g., Borane) B->C D Cool to Low Temperature (-78°C to 0°C) C->D E Slowly Add Ketone Substrate D->E F Stir for a Defined Period E->F G Quench Reaction F->G H Aqueous Work-up & Extraction G->H I Purify by Chromatography H->I J Chiral Alcohol I->J

Caption: Generalized workflow for the chemical synthesis of chiral alcohols.

Biocatalytic_Synthesis_Workflow cluster_biocatalyst_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_workup Work-up & Purification A Cultivate Microorganism or Prepare Enzyme B Harvest Cells or Immobilize Enzyme A->B C Suspend Biocatalyst in Aqueous Buffer B->C D Add Ketone Substrate & Co-substrate C->D E Incubate at Mild Temperature & pH D->E F Separate Biocatalyst (e.g., Centrifugation) E->F G Extract Product from Aqueous Phase F->G H Purify (if necessary) G->H I Chiral Alcohol H->I

Caption: Generalized workflow for the biocatalytic synthesis of chiral alcohols.

Conclusion

Both chemical and biocatalytic methods offer powerful and distinct advantages for the synthesis of chiral alcohols. The choice between them is often dictated by the specific requirements of the project.

Chemical synthesis remains indispensable for its broad substrate applicability and is often the go-to method in early-stage research and development where a wide range of analogs need to be synthesized quickly.[1] Its protocols are well-established, though they often come with the cost of harsh conditions and environmental concerns.

Biocatalysis is the preferred method when environmental impact, process safety, and high enantioselectivity are the primary concerns.[1] It is particularly well-suited for large-scale manufacturing where a dedicated enzyme can be developed and optimized.[1] The reactions are conducted under mild, aqueous conditions, aligning with the principles of green chemistry.[1]

As both fields continue to advance, with the development of novel enzymes through directed evolution and the discovery of more efficient and sustainable chemical catalysts, researchers are equipped with an expanding and versatile toolbox for the synthesis of these vital chiral building blocks.

References

A Comparative Guide to Ketoreductases for Acetophenone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of acetophenone to chiral 1-phenylethanol is a critical transformation in the synthesis of numerous active pharmaceutical ingredients and fine chemicals. Ketoreductases (KREDs) have emerged as powerful biocatalysts for this reaction, offering high stereoselectivity and mild reaction conditions compared to traditional chemical methods. This guide provides an objective comparison of various ketoreductases for acetophenone reduction, supported by experimental data, to aid researchers in selecting the optimal enzyme for their specific application.

Performance Comparison of Ketoreductases

The following table summarizes the performance of several ketoreductases in the reduction of acetophenone. Key metrics include substrate concentration, enzyme loading, reaction time, temperature, pH, conversion rate, and enantiomeric excess (e.e.).

Enzyme/BiocatalystSource OrganismSubstrate Conc. (mM)Enzyme LoadingTime (h)Temp (°C)pHConversion (%)e.e. (%)Product EnantiomerReference
KRED1-Pglu Pichia glucozyma~8.320 mU/mL-228.0>9595(R)-1-phenylethanol[1]
Codex® KREDs (Prelog) Commercial Panel50~10 mg/mL4-24307.090-9896-99(S)-1-phenylethanol[2]
Codex® KREDs (anti-Prelog) Commercial Panel50~10 mg/mL4-24307.090-9887-99(R)-1-phenylethanol[2]
LkADH (Wild-Type) Lactobacillus kefir40 g/L (~333)4 g/L2RT7.0100-(R)-1-phenylethanol[3]
Engineered LkADH (S-selective) Engineered Lactobacillus kefir--<24-->95>99(S)-1-phenylethanol[4][5]
TtADH Thermus thermophilus--------[6]
BaSDR1 Bacillus aryabhattai---355.0-10.0>99 (for o-haloacetophenones)>99(S)-1-phenylethanol[7]
Whole Cells Lactobacillus senmaizukei--72255.25---[8]

Note: "-" indicates data not specified in the cited sources.

Experimental Workflows & Logical Relationships

The following diagrams illustrate the general workflows for screening and utilizing ketoreductases for acetophenone reduction.

G cluster_0 Screening Phase cluster_1 Optimization & Scale-Up Start Start Select KRED Panel Select KRED Panel (e.g., Codex® Kit) Start->Select KRED Panel Prepare Reactions Prepare Reactions (Substrate, Buffer, Cofactor) Select KRED Panel->Prepare Reactions Incubate Incubate (Controlled Temp. & Time) Prepare Reactions->Incubate Analyze Analyze Results (GC/HPLC for Conversion & e.e.) Incubate->Analyze Identify Hits Identify 'Hit' KREDs Analyze->Identify Hits Identify Hits->Select KRED Panel Re-screen if no suitable hits Optimize Conditions Optimize Reaction Conditions (pH, Temp, Substrate Loading) Identify Hits->Optimize Conditions Proceed with Best Performers Scale-Up Reaction Scale-Up Reaction Optimize Conditions->Scale-Up Reaction Product Isolation Product Isolation & Purification Scale-Up Reaction->Product Isolation Final Product Final Product Product Isolation->Final Product

Caption: Workflow for KRED selection and optimization.

G cluster_0 Cofactor Regeneration System Acetophenone Acetophenone KRED KRED Acetophenone->KRED Cofactor_ox NADP+ KRED->Cofactor_ox Phenylethanol Phenylethanol KRED->Phenylethanol Regen_Enzyme GDH or IPA Cofactor_ox->Regen_Enzyme Cofactor_red NADPH Cofactor_red->KRED Regen_Enzyme->Cofactor_red Byproduct Gluconic Acid or Acetone Regen_Enzyme->Byproduct Cosubstrate Glucose or Isopropanol Cosubstrate->Regen_Enzyme

Caption: Enzymatic reduction of acetophenone with cofactor regeneration.

Detailed Experimental Protocols

Reduction of Acetophenone using KRED1-Pglu from Pichia glucozyma

This protocol is adapted from the methodology described for the preparative reduction of acetophenones using a NADPH recycling system.[9]

  • Materials:

    • Recombinant KRED1-Pglu

    • Glucose Dehydrogenase (GDH)

    • NADP+

    • Acetophenone

    • D-Glucose

    • 50 mM Tris/HCl buffer (pH 8.0)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Prepare a 5 mL reaction mixture in a screw-capped test tube containing:

      • KRED1-Pglu (final concentration: 20 mU/mL)

      • GDH (final concentration: 1 U/mL)

      • NADP+ (final concentration: 0.1 mM)

      • Acetophenone (final concentration: 1 g/L, ~8.3 mM)

      • D-Glucose (4 molar equivalents to the substrate)

      • 50 mM Tris/HCl buffer (pH 8.0) to a final volume of 5 mL.

    • Incubate the reaction mixture at 22°C with agitation.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or GC.

    • Upon completion, stop the reaction and extract the product with ethyl acetate (3 x 5 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Analyze the conversion and enantiomeric excess of the 1-phenylethanol product by chiral GC or HPLC.

Screening of Commercial Ketoreductases (e.g., Codex® KRED Screening Kit)

This protocol is a generalized procedure based on the screening protocols provided by Codexis and methodologies reported in the literature.[2][10][11]

  • Materials:

    • Codex® KRED Screening Kit (containing various KREDs)

    • KRED Recycle Mix N (for NADH-dependent enzymes, contains GDH and glucose) or KRED Recycle Mix P (for NADPH-dependent enzymes, uses isopropanol)

    • Acetophenone

    • Appropriate buffer (e.g., potassium phosphate, pH 7.0)

    • Organic co-solvent (e.g., THF, DMSO, or isopropanol) if needed for substrate solubility.

  • Procedure for KREDs requiring Glucose Dehydrogenase (GDH) for cofactor recycling:

    • Weigh approximately 10 mg of each KRED into separate labeled vials.

    • Prepare the KRED Recycle Mix N solution according to the manufacturer's instructions. This will typically contain a buffer, magnesium sulfate, NAD(P)+, D-glucose, and GDH.

    • Add the acetophenone substrate to the KRED Recycle Mix N solution to a final concentration of 50 mM.

    • Add 1 mL of the substrate-containing recycle mix to each vial with the KREDs.

    • Seal the vials and incubate at 30°C with shaking (e.g., 180 rpm) for a defined period (e.g., 19-24 hours).

    • Quench the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate and vortexing).

    • Centrifuge to separate the phases and analyze the organic layer by GC or HPLC for conversion and enantiomeric excess.

Biocatalytic Reduction using Lactobacillus kefir Alcohol Dehydrogenase (LkADH)

This protocol is based on a reported procedure for the reduction of a heterocyclic ketone, adapted for acetophenone.[3]

  • Materials:

    • Lyophilized whole cells of E. coli overexpressing LkADH or purified LkADH.

    • Glucose Dehydrogenase (GDH)

    • NADP-Na (sodium salt of NADP+)

    • Acetophenone

    • D-Glucose

    • Buffer (e.g., 100 mM triethanolamine, pH 7.0)

    • MTBE (methyl tert-butyl ether) or another suitable organic solvent.

  • Procedure:

    • In a reaction vessel, prepare a biphasic system with an aqueous buffer phase and an organic phase (e.g., MTBE) containing the acetophenone substrate.

    • To the aqueous phase, add the LkADH preparation (e.g., 4 g/L), GDH, and NADP+.

    • Add D-glucose to the aqueous phase as the co-substrate for cofactor regeneration.

    • Maintain the pH at 7.0 using a pH-stat or by periodic addition of a base (e.g., NaOH).

    • Stir the reaction mixture vigorously at room temperature to ensure good mixing between the phases.

    • Monitor the reaction by analyzing samples from the organic phase by GC.

    • Upon completion, separate the organic phase, which contains the 1-phenylethanol product, for further purification and analysis.

Conclusion

The choice of a ketoreductase for acetophenone reduction depends on the desired enantiomer of 1-phenylethanol, required conversion and enantioselectivity, and process scalability. Commercial screening kits offer a rapid method to identify suitable candidates from a diverse panel of enzymes. For (S)-1-phenylethanol, several commercial KREDs and engineered enzymes show excellent performance. For (R)-1-phenylethanol, wild-type enzymes like LkADH and specific commercial KREDs are effective. The provided protocols offer a starting point for laboratory-scale experiments, which can be further optimized for specific process requirements.

References

A Comparative Guide to the Validation of Analytical Methods for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical task in the development and quality control of chiral compounds within the pharmaceutical industry. The stereochemical purity of a drug substance can significantly impact its pharmacological activity and safety profile. Therefore, robust and reliable analytical methods are essential. This guide provides an objective comparison of the three primary chromatographic techniques used for enantiomeric excess determination—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC)—with a focus on the validation of these methods according to ICH guidelines.

Core Validation Parameters: A Comparative Overview

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[1] The key validation parameters, as stipulated by the International Council for Harmonisation (ICH), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3] The following tables summarize the typical performance of chiral HPLC, SFC, and GC for each of these parameters in the context of enantiomeric excess determination.

Table 1: Specificity

Analytical TechniqueMethodology for Specificity DeterminationTypical Performance & Acceptance Criteria
Chiral HPLC Analyze a racemic mixture to ensure baseline separation of enantiomers. Spike the desired enantiomer with the counter-enantiomer and any known impurities or excipients to demonstrate that the peak for the desired enantiomer is pure and its quantification is unaffected.[1]Resolution (Rs) between enantiomeric peaks should be ≥ 1.5. No interference from excipients or related substances at the retention time of the enantiomers.
Chiral SFC Similar to HPLC, a racemic mixture is analyzed to confirm baseline separation. Spiking studies are also performed to demonstrate non-interference from other components.Resolution (Rs) between enantiomeric peaks is generally expected to be ≥ 1.5. SFC can sometimes offer different selectivity compared to HPLC.[4]
Chiral GC A racemic mixture is injected to verify the separation of the two enantiomeric peaks. The sample is spiked with potential impurities to ensure they do not co-elute with either of the enantiomers.[5]Baseline resolution (Rs ≥ 1.5) of enantiomeric peaks is the primary acceptance criterion.

Table 2: Linearity and Range

Analytical TechniqueMethodology for Linearity & Range DeterminationTypical Performance & Acceptance Criteria
Chiral HPLC Prepare a series of solutions with varying ratios of the two enantiomers, covering a range from the limit of quantitation (LOQ) of the minor enantiomer up to 120% of the specification for the major enantiomer. Plot the peak area response against the concentration of each enantiomer.[1]Correlation coefficient (r²) > 0.99. The range typically covers from the LOQ of the undesired enantiomer to 120% of the desired enantiomer's concentration.
Chiral SFC A set of standards with different enantiomeric compositions is prepared and analyzed. The response is plotted against concentration to establish the linear range.[6]Correlation coefficient (r²) > 0.99 is expected. The linear range should encompass the expected concentrations of both enantiomers in the samples.
Chiral GC Prepare and inject a series of calibration standards with varying enantiomeric compositions. Construct a calibration curve by plotting the peak area ratio against the concentration ratio.A linear relationship with a correlation coefficient (r²) > 0.99 is required over the specified range.

Table 3: Accuracy

Analytical TechniqueMethodology for Accuracy DeterminationTypical Performance & Acceptance Criteria
Chiral HPLC Analyze samples with known enantiomeric compositions (e.g., prepared by spiking the desired enantiomer with known amounts of the counter-enantiomer) at a minimum of three concentration levels covering the specified range.The recovery of the minor enantiomer should typically be within 80-120%, while the recovery for the major enantiomer should be within 98-102%.
Chiral SFC Prepare and analyze samples of known enantiomeric purity. The experimentally determined enantiomeric excess is compared to the true value.Recovery values are generally expected to be within a range of 90-110% for the minor enantiomer.
Chiral GC Analyze standard samples with a known enantiomeric ratio. The accuracy is expressed as the percentage recovery of the known amount of the minor enantiomer.For the minor enantiomer, recovery is often required to be within ±15% of the true value.

Table 4: Precision (Repeatability and Intermediate Precision)

Analytical TechniqueMethodology for Precision DeterminationTypical Performance & Acceptance Criteria
Chiral HPLC Repeatability: Analyze a minimum of six replicate samples of the same enantiomeric composition under the same operating conditions over a short interval of time. Intermediate Precision: Repeat the analysis on different days, with different analysts, and on different equipment.Repeatability: Relative Standard Deviation (RSD) for the area of the minor enantiomer should be ≤ 5%. Intermediate Precision: RSD should be ≤ 10%.
Chiral SFC The precision is assessed by repeated injections of a sample with a known enantiomeric composition. Intermediate precision is evaluated by varying analysts, days, and instruments.RSD for the peak area of the minor enantiomer should generally be less than 5% for repeatability and less than 10% for intermediate precision.
Chiral GC Repeatability: Perform multiple injections of the same sample. Intermediate Precision: The study is extended to include variations in analysts, days, and instruments.An RSD of ≤ 15% for the minor enantiomer is often considered acceptable for repeatability. For intermediate precision, a slightly wider acceptance criterion may be applied.

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Analytical TechniqueMethodology for LOD & LOQ DeterminationTypical Performance & Acceptance Criteria
Chiral HPLC Determined based on the signal-to-noise ratio (S/N) of the peak corresponding to the minor enantiomer. A series of diluted solutions of the minor enantiomer are analyzed.LOD: S/N ratio of 3:1. LOQ: S/N ratio of 10:1. The LOQ for the undesired enantiomer is often targeted at 50-100% of the specification limit.[7]
Chiral SFC The S/N ratio is used to determine the LOD and LOQ for the minor enantiomer.LOD: S/N ratio of approximately 3:1. LOQ: S/N ratio of approximately 10:1. SFC-MS/MS can offer very low LOQs.[8]
Chiral GC Determined by injecting progressively more dilute solutions of the minor enantiomer and measuring the S/N ratio.LOD: S/N ratio of 3:1. LOQ: S/N ratio of 10:1. GC can be highly sensitive, especially with certain detectors.

Table 6: Robustness

Analytical TechniqueMethodology for Robustness DeterminationTypical Performance & Acceptance Criteria
Chiral HPLC Deliberately vary critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), flow rate (±10%), and pH of the mobile phase buffer (±0.2 units).The resolution between the enantiomeric peaks should remain ≥ 1.5, and the enantiomeric excess value should not be significantly affected by the variations.
Chiral SFC Introduce small, deliberate changes to method parameters like co-solvent percentage, back pressure, temperature, and flow rate.The method should demonstrate a lack of susceptibility to these changes, with the resolution and quantification of enantiomers remaining within acceptable limits.
Chiral GC Vary parameters such as oven temperature ramp rate, carrier gas flow rate, and injection volume.The separation of enantiomers should be maintained, and the calculated enantiomeric excess should be consistent.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of analytical methods. The following are generalized protocols for the validation of chiral HPLC, SFC, and GC methods for enantiomeric excess determination.

Protocol 1: Chiral HPLC Method Validation
  • System Suitability:

    • Equilibrate the chiral HPLC system with the specified mobile phase until a stable baseline is achieved.

    • Inject a standard solution containing a racemic mixture of the analyte five times.

    • Calculate the resolution (Rs), tailing factor, and theoretical plates for the enantiomeric peaks. The resolution should be ≥ 1.5, and the RSD for the peak areas should be ≤ 2.0%.

  • Specificity:

    • Inject a blank solution (mobile phase or sample diluent) to ensure no interfering peaks at the retention times of the enantiomers.

    • Analyze a solution containing a racemic mixture to confirm baseline separation.

    • Prepare a sample of the desired enantiomer and spike it with a known amount of the counter-enantiomer (e.g., at the specification limit) and any potential impurities or excipients. Analyze this mixture to demonstrate that the quantification of the enantiomers is not affected.

  • Linearity and Range:

    • Prepare a stock solution of the racemic mixture.

    • Prepare a series of at least five calibration standards by mixing appropriate volumes of the pure desired enantiomer and the racemic stock solution to cover a range from the LOQ of the undesired enantiomer to 120% of the desired enantiomer's concentration.

    • Inject each standard in triplicate.

    • Plot the peak area of the minor enantiomer against its concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy:

    • Prepare samples of the desired enantiomer spiked with the counter-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification for the impurity).

    • Prepare each concentration level in triplicate and analyze them.

    • Calculate the percentage recovery for the minor enantiomer at each level.

  • Precision:

    • Repeatability: Prepare six identical samples of the analyte at a specific enantiomeric ratio (e.g., 99:1). Analyze these samples and calculate the RSD of the peak area for the minor enantiomer.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and, if possible, on a different instrument. Combine the data from both studies and calculate the overall RSD.

  • LOD and LOQ:

    • Prepare a series of diluted solutions of the minor enantiomer.

    • Inject these solutions and determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Robustness:

    • For each robustness parameter (e.g., mobile phase composition, flow rate, column temperature), analyze a sample of the racemic mixture under the modified conditions.

    • Evaluate the effect of these changes on the resolution and the calculated enantiomeric excess.

Protocol 2: Chiral SFC Method Validation

The validation protocol for a chiral SFC method largely mirrors that of a chiral HPLC method, with adjustments for the specific instrumentation and parameters of SFC.

  • System Suitability:

    • Equilibrate the SFC system.

    • Perform five replicate injections of a racemic standard.

    • Assess resolution, tailing factor, and theoretical plates.

  • Specificity:

    • Analyze a blank, a racemic mixture, and a spiked sample as described for HPLC.

  • Linearity and Range:

    • Prepare and analyze a series of standards with varying enantiomeric ratios.

    • Construct a calibration curve and evaluate its linearity.

  • Accuracy:

    • Analyze spiked samples at three concentration levels and determine the percentage recovery.

  • Precision:

    • Conduct repeatability and intermediate precision studies as outlined for HPLC.

  • LOD and LOQ:

    • Determine the LOD and LOQ based on the signal-to-noise ratio of the minor enantiomer.

  • Robustness:

    • Systematically vary SFC parameters such as co-solvent percentage, back pressure, and column temperature and assess the impact on the separation.

Protocol 3: Chiral GC Method Validation

The validation of a chiral GC method follows the same fundamental principles, with considerations for the gaseous mobile phase and temperature programming.

  • System Suitability:

    • Condition the GC column.

    • Make five replicate injections of a racemic standard.

    • Evaluate the resolution, peak shape, and reproducibility of the peak areas.

  • Specificity:

    • Inject a solvent blank and a racemic mixture.

    • Analyze a sample of the desired enantiomer spiked with the counter-enantiomer and potential impurities.

  • Linearity and Range:

    • Prepare and inject a series of standards with different enantiomeric compositions.

    • Generate a calibration curve and assess its linearity.

  • Accuracy:

    • Analyze spiked samples at different concentration levels and calculate the percentage recovery.

  • Precision:

    • Perform repeatability and intermediate precision studies.

  • LOD and LOQ:

    • Determine the LOD and LOQ based on the signal-to-noise ratio.

  • Robustness:

    • Deliberately alter GC parameters such as the oven temperature program, carrier gas flow rate, and injection volume and evaluate the effect on the results.

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the general workflow for method validation and a decision-making tree for selecting the appropriate analytical technique.

G General Workflow for Enantiomeric Excess Method Validation cluster_0 Method Development & Optimization cluster_1 Method Validation A Select Chiral Stationary Phase B Optimize Mobile Phase / Carrier Gas A->B C Optimize Temperature & Flow Rate B->C D System Suitability Testing C->D E Specificity D->E F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Validated Method for Routine Use J->K Validation Report

Caption: A generalized workflow for the development and validation of an analytical method for enantiomeric excess determination.

G Decision Tree for Selecting an Analytical Technique A Start: Need to determine enantiomeric excess B Is the compound volatile & thermally stable? A->B C Chiral GC is a strong candidate B->C Yes G Is the compound soluble in non-polar solvents? B->G No D Is high throughput required? E Chiral SFC is often faster than HPLC D->E Yes F Chiral HPLC is a versatile and robust option D->F No G->D Yes G->F No

Caption: A decision tree to guide the selection of an appropriate analytical technique for enantiomeric excess determination based on compound properties and analytical needs.

References

A Comparative Guide: Whole-Cell vs. Isolated Enzyme Catalysis for Chiral Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. Biocatalysis, utilizing either whole microbial cells or isolated enzymes, has emerged as a powerful and sustainable alternative to traditional chemical methods. The choice between these two biocatalytic approaches is a critical decision in process development, with each offering a distinct set of advantages and disadvantages. This guide provides an objective comparison of whole-cell and isolated enzyme catalysis for chiral alcohol synthesis, supported by experimental data, detailed methodologies, and process visualizations to inform your selection of the optimal catalytic system.

At a Glance: Key Differences

FeatureWhole-Cell CatalysisIsolated Enzyme Catalysis
Catalyst Preparation Simple and inexpensive; involves cell cultivation and harvesting.More complex and costly; requires enzyme expression, purification, and sometimes immobilization.
Cofactor Regeneration In situ regeneration using cellular metabolism; often no external cofactor addition needed.[1]Requires an external regeneration system (e.g., a second enzyme and co-substrate) or stoichiometric addition of expensive cofactors.[2]
Enzyme Stability Generally higher, as the cellular environment protects the enzyme.[1]Can be lower and susceptible to denaturation, though stability can be improved by immobilization.
Reaction Specificity Potentially lower due to the presence of other cellular enzymes, which can lead to side reactions and byproducts.High specificity, as only the desired enzyme is present, leading to cleaner reactions.[2]
Mass Transfer Can be limited by the cell membrane, affecting substrate and product diffusion.No cell membrane barrier, allowing for potentially faster reaction rates.
Downstream Processing More complex due to the presence of biomass and other cellular components.Simpler and more straightforward product purification.
Cost Generally lower catalyst cost.Higher initial catalyst cost.

Performance Comparison: Asymmetric Reduction of Ketones

The asymmetric reduction of prochiral ketones to chiral alcohols is a common application for both catalytic systems. The following table summarizes representative experimental data for the reduction of acetophenone to 1-phenylethanol, a common model reaction.

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (e.e., %)Key Reaction ConditionsSource
Whole-Cell (Resting Cells) Acetophenone(R)-1-phenylethanol66>99Bacillus cereus TQ-2 cells, phosphate buffer (pH 7.0), 30°C, 24h.[1]
Isolated Enzyme (Recombinant) Acetophenone(S)-1-phenylethanol>99>99Ketoreductase (KRED1-Pglu) from Pichia glucozyma, Tris-HCl buffer (pH 8.0), NADPH, Glucose Dehydrogenase (GDH) for cofactor regeneration, 22°C.[3]
Whole-Cell (Growing Cells) p-Chloroacetophenone(S)-1-(4-chlorophenyl)ethanol9999Marine-derived fungus Aspergillus sydowii PSU-F105, in culture medium, 25°C, 24h.[4]
Isolated Enzyme (Commercial) 2-Chloro-4′-fluoroacetophenone(S)-2-chloro-1-(4-fluorophenyl)ethanol95>99Engineered ketoreductase, isopropanol for cofactor regeneration.[5]

Note: The data presented is from different studies with varying reaction conditions and biocatalysts. A direct comparison under identical conditions is often not available in the literature. However, this data illustrates the high yields and enantioselectivities achievable with both systems.

Experimental Workflows

The general experimental workflows for chiral alcohol synthesis using whole-cell and isolated enzyme catalysis are distinct, primarily in the catalyst preparation and reaction setup stages.

G cluster_whole_cell Whole-Cell Catalysis Workflow cluster_isolated_enzyme Isolated Enzyme Catalysis Workflow WC_A Microorganism Cultivation WC_B Cell Harvesting & Washing WC_A->WC_B WC_C Resuspension in Buffer WC_B->WC_C WC_D Biotransformation (Substrate Addition) WC_C->WC_D WC_E Reaction Monitoring WC_D->WC_E WC_F Cell Removal (Centrifugation/Filtration) WC_E->WC_F WC_G Product Extraction & Purification WC_F->WC_G IE_A Enzyme Expression & Purification IE_B (Optional) Immobilization IE_A->IE_B IE_C Reaction Setup (Buffer, Enzyme, Cofactor, Co-substrate) IE_A->IE_C IE_B->IE_C IE_D Biotransformation (Substrate Addition) IE_C->IE_D IE_E Reaction Monitoring IE_D->IE_E IE_F Product Extraction & Purification IE_E->IE_F

General experimental workflows for chiral alcohol synthesis.

Detailed Methodologies

Below are representative experimental protocols for the asymmetric reduction of acetophenone using both a whole-cell and an isolated enzyme system.

Whole-Cell Catalysis: Asymmetric Reduction of Acetophenone using Bacillus cereus

This protocol is based on the methodology described for Bacillus cereus TQ-2.[1]

1. Cell Cultivation and Preparation:

  • Inoculate a single colony of Bacillus cereus into a nutrient broth medium.
  • Incubate the culture at 30°C with shaking at 200 rpm for 24 hours.
  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
  • Wash the cell pellet twice with a sterile phosphate buffer (100 mM, pH 7.0).
  • Resuspend the cell pellet in the same phosphate buffer to a final cell concentration of 100 g/L (wet weight).

2. Biotransformation:

  • In a reaction vessel, combine the cell suspension with acetophenone to a final concentration of 10 mM.
  • Add a co-substrate for cofactor regeneration, such as glucose or glycerol, to a final concentration of 1% (w/v).
  • Incubate the reaction mixture at 30°C with shaking at 200 rpm.
  • Monitor the reaction progress by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

3. Product Isolation and Analysis:

  • After the reaction is complete (typically 24 hours), remove the cells by centrifugation.
  • Extract the supernatant with an equal volume of ethyl acetate three times.
  • Combine the organic layers and dry over anhydrous sodium sulfate.
  • Evaporate the solvent under reduced pressure to obtain the crude product.
  • Purify the product by column chromatography if necessary.
  • Determine the yield and enantiomeric excess of the 1-phenylethanol product using chiral GC or HPLC.

Isolated Enzyme Catalysis: Asymmetric Reduction of Acetophenone using a Ketoreductase

This protocol is a representative procedure for using a purified ketoreductase with a cofactor regeneration system.[3]

1. Reaction Setup:

  • In a temperature-controlled reaction vessel, prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
  • Add the purified ketoreductase (KRED) to a final concentration of 20 mU/mL.
  • Add the cofactor, NADP+, to a final concentration of 0.1 mM.
  • Set up the cofactor regeneration system. For an enzyme-coupled system, add glucose dehydrogenase (GDH) to a final concentration of 1 U/mL and glucose to a molar excess (e.g., 4 times the molar concentration of the substrate).
  • Add acetophenone to a final concentration of 1 g/L.

2. Biotransformation:

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 22°C) with gentle stirring.
  • Monitor the reaction progress by analyzing aliquots for substrate consumption and product formation using GC or HPLC. The consumption of NADPH can also be monitored spectrophotometrically at 340 nm.

3. Product Isolation and Analysis:

  • Once the reaction has reached completion, extract the reaction mixture with an equal volume of ethyl acetate three times.
  • Combine the organic extracts and dry over anhydrous sodium sulfate.
  • Remove the solvent under reduced pressure to yield the crude product.
  • Analyze the yield and enantiomeric excess of the 1-phenylethanol product by chiral GC or HPLC.

Cofactor Regeneration: A Critical Consideration

The reduction of ketones to alcohols by ketoreductases is dependent on the nicotinamide cofactor NADPH or NADH. As these cofactors are expensive, their efficient regeneration is crucial for the economic viability of the process. Whole-cell and isolated enzyme systems employ different strategies for cofactor regeneration.

G cluster_cofactor Cofactor Regeneration Strategies cluster_whole_cell Whole-Cell System cluster_isolated_enzyme Isolated Enzyme System cluster_enzyme_coupled Enzyme-Coupled Regeneration WC_Metabolism Cellular Metabolism (e.g., Glycolysis) WC_NADPH NADPH WC_Metabolism->WC_NADPH reduces WC_NADP NADP+ WC_NADP->WC_Metabolism regenerated WC_NADPH->WC_NADP oxidized WC_Ketone Ketone WC_NADPH->WC_Ketone donates H- WC_Alcohol Chiral Alcohol WC_Ketone->WC_Alcohol reduced by WC_KRED Ketoreductase IE_EC_NADP NADP+ IE_EC_NADPH NADPH IE_EC_NADP->IE_EC_NADPH reduced IE_EC_NADPH->IE_EC_NADP oxidized IE_EC_Ketone Ketone IE_EC_NADPH->IE_EC_Ketone donates H- IE_EC_Alcohol Chiral Alcohol IE_EC_Ketone->IE_EC_Alcohol reduced by IE_EC_KRED Ketoreductase IE_EC_Cosubstrate Co-substrate (e.g., Glucose) IE_EC_Coproduct Co-product (e.g., Gluconolactone) IE_EC_Cosubstrate->IE_EC_Coproduct IE_EC_RegenEnzyme Regeneration Enzyme (e.g., GDH)

Cofactor regeneration in whole-cell vs. isolated enzyme systems.

In whole-cell systems, cofactor regeneration is intrinsically linked to the cell's central metabolism. The addition of a simple carbon source like glucose can fuel metabolic pathways that continuously reduce NADP+ to NADPH.[1] In contrast, isolated enzyme systems require an external regeneration method. A common approach is the "enzyme-coupled" system, where a second enzyme (e.g., glucose dehydrogenase) and a co-substrate (e.g., glucose) are added to the reaction mixture to regenerate the NADPH consumed by the primary ketoreductase.[2]

Conclusion

The choice between whole-cell and isolated enzyme catalysis for chiral alcohol synthesis is a multifaceted decision that depends on various factors, including the specific reaction, desired scale of production, cost considerations, and available resources.

Whole-cell catalysis offers a cost-effective and robust solution, particularly for large-scale processes where the simplicity of catalyst preparation and inherent cofactor regeneration are significant advantages. However, potential challenges include lower reaction specificity and more complex downstream processing.

Isolated enzyme catalysis provides a highly specific and clean reaction environment, leading to simpler product purification and potentially faster reaction rates. This approach is often favored for high-value products where purity is paramount. The primary drawbacks are the higher cost of the purified enzyme and the need for an external cofactor regeneration system.

For drug development professionals and scientists, a thorough evaluation of these factors is essential. Early-stage research may benefit from the well-defined nature of isolated enzymes to quickly screen for activity and selectivity. As a process moves towards larger-scale production, the economic and operational benefits of a whole-cell system may become more attractive. Ultimately, the optimal approach will be the one that balances catalytic efficiency, process economics, and product quality for the specific chiral alcohol of interest.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral alcohols is a critical challenge. (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a key chiral intermediate in the synthesis of pharmaceuticals, including the NK-1 receptor antagonist Aprepitant.[1][2] The stereochemistry of this alcohol is crucial for the biological activity of the final drug molecule. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering a cost-benefit analysis supported by experimental data to inform the selection of the most suitable method for research and development.

The synthesis of this chiral alcohol primarily revolves around the asymmetric reduction of the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone. The main strategies employed are asymmetric biocatalytic reduction, asymmetric chemical hydrogenation, and enzymatic kinetic resolution of the racemic alcohol. The optimal choice depends on various factors, including the desired scale of synthesis, required enantiopurity, cost of catalysts and reagents, and environmental considerations.

Comparison of Key Performance Metrics

The following tables summarize the quantitative data for the different synthetic routes, providing a clear comparison of their respective performance and reaction conditions.

Table 1: Asymmetric Biocatalytic Reduction of 3',5'-Bis(trifluoromethyl)acetophenone

BiocatalystCo-substrate/Solvent SystemSubstrate Conc. (mM)Yield (%)e.e. (%)Temp (°C)Time (h)Reference
Candida tropicalis 104Maltose / PBS buffer (micro-aerobic)20073.7>99.93036[3][4]
Candida tropicalis 104Maltose / Choline chloride:trehalose (NADES)30072.9>99.930-[3][4]
Leifsonia xyliIsopropanol20091.899.93030[5]
Immobilized KetoreductaseIsopropanol / Hexanes/Water-98>99--[6]
Recombinant E. coliIsopropanol / Tween-20/NADES-86.3>99.930-[7]

Table 2: Asymmetric Chemical Hydrogenation of 3',5'-Bis(trifluoromethyl)acetophenone

Catalyst SystemSubstrate/Catalyst RatioPressure (atm)SolventYield (%)e.e. (%)Temp (°C)Reference
Ru/Diphosphine-Benzimidazole20,00030Toluene->8925[2]

Table 3: Enzymatic Kinetic Resolution of (rac)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

EnzymeAcyl DonorSolventYield (%)e.e. (%)Reference
Candida antarctica Lipase-B (CAL-B)Vinyl acetate-84>99[8]

Experimental Protocols and Methodologies

Asymmetric Biocatalytic Reduction

This method utilizes whole microbial cells or isolated enzymes (ketoreductases) to stereoselectively reduce the ketone to the desired (S)-alcohol. Biocatalytic methods are often favored for their high enantioselectivity and mild reaction conditions.

Experimental Workflow: Whole-Cell Bioreduction

cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Product Isolation culture Microorganism Culture (e.g., Candida tropicalis) harvest Cell Harvesting (Centrifugation) culture->harvest wash Cell Washing (e.g., PBS buffer) harvest->wash reactor Reaction Vessel (Buffer, Cells, Co-substrate) wash->reactor substrate_add Substrate Addition (3',5'-Bis(trifluoromethyl)acetophenone) reactor->substrate_add incubation Incubation (Controlled Temp & Agitation) substrate_add->incubation extraction Solvent Extraction (e.g., Ethyl Acetate) incubation->extraction separation Phase Separation extraction->separation purification Purification (e.g., Chromatography) separation->purification analysis Analysis (GC/HPLC for Yield & e.e.) purification->analysis

Workflow for whole-cell asymmetric bioreduction.

Protocol: Asymmetric Reduction using Candida tropicalis 104 [3][4]

  • Biocatalyst Preparation: Candida tropicalis 104 cells are cultured in an appropriate medium and harvested by centrifugation. The cell pellet is washed with a buffer solution (e.g., 0.2 M PBS, pH 8.0).

  • Reaction Setup: The reaction is carried out in a vessel containing the washed cells (e.g., 79.5 g DCW/L), a co-substrate for cofactor regeneration (e.g., 50 g/L maltose), and the buffer.

  • Substrate Addition: 3',5'-Bis(trifluoromethyl)acetophenone is added to the reaction mixture to a final concentration of 200-300 mM.

  • Incubation: The reaction mixture is incubated at 30°C with agitation (e.g., 200 rpm) for a specified period (e.g., 36 hours). For micro-aerobic conditions, the reaction vessel is sealed to limit oxygen supply.

  • Workup and Analysis: After the reaction, the mixture is extracted with an organic solvent like ethyl acetate. The organic phase is separated, and the product yield and enantiomeric excess are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Asymmetric Chemical Hydrogenation

This approach employs a chiral transition metal catalyst, typically based on ruthenium, to achieve the enantioselective hydrogenation of the ketone. This method is often suitable for large-scale industrial production.[2][9]

Experimental Workflow: Asymmetric Hydrogenation

cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation reactor High-Pressure Reactor charge Charge Substrate, Solvent, Catalyst & Base reactor->charge pressurize Pressurize with H₂ charge->pressurize react Reaction (Controlled Temp & Stirring) pressurize->react depressurize Depressurize Reactor react->depressurize filter Filter Catalyst depressurize->filter concentrate Solvent Removal filter->concentrate purification Purification (e.g., Distillation) concentrate->purification analysis Analysis (GC/HPLC for Yield & e.e.) purification->analysis

Workflow for asymmetric chemical hydrogenation.

Protocol: Pilot Scale Asymmetric Hydrogenation [2]

  • Reactor Setup: A high-pressure reactor is charged with 3',5'-bis(trifluoromethyl)acetophenone, a suitable solvent (e.g., toluene), the Ruthenium-based chiral catalyst (e.g., Ru/Diphosphine-Benzimidazole complex), and a base (e.g., potassium t-butoxide). The substrate-to-catalyst ratio can be as high as 20,000.

  • Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to a specified pressure (e.g., 30 atm). The reaction mixture is stirred at a controlled temperature (e.g., 25°C) until the reaction is complete.

  • Workup: After the reaction, the reactor is depressurized. The catalyst is removed by filtration.

  • Purification and Analysis: The solvent is removed from the filtrate under reduced pressure, and the crude product can be purified, for instance, by distillation. The yield and enantiomeric excess are determined by analytical methods like GC or HPLC.

Enzymatic Kinetic Resolution

This strategy involves the initial non-stereoselective synthesis of the racemic alcohol, followed by an enzyme-catalyzed reaction that selectively acylates one of the enantiomers, allowing for the separation of the unreacted enantiopure alcohol.

Logical Relationship: Enzymatic Kinetic Resolution

racemate Racemic Alcohol ((R/S)-Alcohol) enzyme Enzyme (e.g., CAL-B) + Acyl Donor racemate->enzyme separation Separation (e.g., Chromatography) enzyme->separation s_alcohol (S)-Alcohol (Unreacted) r_ester (R)-Ester (Acylated Product) separation->s_alcohol separation->r_ester

Principle of enzymatic kinetic resolution.

Protocol: Lipase-Catalyzed Resolution [8]

  • Racemate Synthesis: The racemic 1-[3,5-bis(trifluoromethyl)phenyl]ethanol is first prepared by the reduction of the corresponding ketone using a standard reducing agent like sodium borohydride.

  • Enzymatic Acylation: The racemic alcohol is mixed with an acyl donor (e.g., vinyl acetate) in the presence of a lipase, such as Candida antarctica lipase-B (CAL-B).

  • Reaction Monitoring: The reaction is monitored until approximately 50% conversion is achieved.

  • Separation: The reaction is stopped, and the mixture is separated. The unreacted (S)-alcohol is separated from the acylated (R)-ester, typically by chromatography. This method can yield the desired alcohol with high enantiomeric purity, but the maximum theoretical yield for a single enantiomer is 50%.

Cost-Benefit Analysis

FeatureAsymmetric BiocatalysisAsymmetric Chemical HydrogenationEnzymatic Kinetic Resolution
Enantioselectivity Excellent (>99% e.e. is common)Good to Excellent (>89% e.e.)Excellent (>99% e.e.)
Yield Good to Excellent (up to 98%)Typically highTheoretically limited to 50% for the desired enantiomer
Catalyst Cost Potentially low (whole cells) to moderate (isolated enzymes). Can be reused/immobilized.High (precious metal catalysts and chiral ligands)Moderate (lipases are relatively inexpensive and robust)
Reaction Conditions Mild (ambient temp. and pressure, aqueous media)Often requires high pressure and specialized equipmentMild (typically room temperature, atmospheric pressure)
Scalability Can be challenging due to large volumes and potential for microbial contamination.Well-established for large-scale industrial processes.Scalable, but the 50% yield limitation is a major drawback for efficiency.
Environmental Impact Generally considered "green" due to aqueous media and biodegradable catalysts.Use of organic solvents and heavy metal catalysts raises environmental concerns.Use of organic solvents may be required, but conditions are generally mild.
Downstream Processing Product extraction from aqueous media.Catalyst filtration and solvent removal.Requires separation of the product alcohol from the esterified enantiomer.

Conclusion

The choice of a synthetic route to this compound depends heavily on the specific requirements of the project.

  • Asymmetric Biocatalysis stands out as an environmentally friendly and highly selective method, offering excellent enantiopurity under mild conditions.[4][10] Recent advancements, such as the use of deep-eutectic solvents and immobilized enzymes, are making this approach increasingly viable for industrial applications by improving substrate loading and catalyst reusability.[3][6]

  • Asymmetric Chemical Hydrogenation is a powerful and efficient method, particularly for large-scale production where the high cost of the catalyst and equipment can be justified by high throughput and well-established protocols.[2][9]

  • Enzymatic Kinetic Resolution is a simpler method to implement in terms of reaction conditions but is inherently inefficient due to its 50% theoretical maximum yield for the desired enantiomer.[8] This makes it less attractive for large-scale, cost-effective manufacturing unless an efficient racemization and recycling process for the unwanted enantiomer is in place.

For research and development focused on sustainable and highly selective synthesis, biocatalytic routes present a compelling option. For large-scale manufacturing where efficiency and throughput are paramount, asymmetric hydrogenation remains a dominant and proven technology.

References

A Comparative Guide to the Synthetic Strategies for (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a pivotal chiral intermediate in the synthesis of various pharmaceuticals, most notably the antiemetic drug Aprepitant. The stereoselective synthesis of this alcohol is of paramount importance, and numerous methods have been developed to achieve high enantiopurity and yield. This guide provides a comprehensive review and comparison of the most prevalent synthetic methodologies, including biocatalytic and chemical approaches. Quantitative data is summarized for easy comparison, and detailed experimental protocols for key methods are provided.

Comparative Analysis of Synthetic Methods

The synthesis of this compound predominantly involves the asymmetric reduction of the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone. The methods can be broadly categorized into biocatalytic reductions and chiral catalyst-mediated chemical reductions.

MethodCatalyst/ReagentSubstrate Conc.Temp. (°C)Time (h)Yield (%)e.e. (%)Ref.
Biocatalytic Reduction
Candida tropicalis 104Whole cells50 mM303070.3>99.9[1]
Candida tropicalis 104 (Optimized)Whole cells in NADES200 mM302486.2>99.9[2][3]
Daucus carota (Carrot Root)Whole cells~4 mMRT48ModerateHigh[4][5][6]
Asymmetric Transfer Hydrogenation
RuCl--INVALID-LINK--Ru-catalyst, HCOOH/NEt₃Not specifiedNot specifiedNot specifiedHighHigh[7]
Corey-Bakshi-Shibata (CBS) Reduction
(S)-Me-CBS-oxazaborolidineChiral oxazaborolidine, BH₃·THFVaries-78 to -401.5High>95[8][9]

NADES: Natural Deep Eutectic Solvent RT: Room Temperature e.e.: enantiomeric excess

Synthetic Pathways Overview

The following diagram illustrates the primary synthetic routes to this compound from the corresponding ketone.

G cluster_0 Starting Material cluster_1 Synthetic Methods cluster_2 Biocatalytic Reduction cluster_3 Chemical Reduction cluster_4 Product 3',5'-Bis(trifluoromethyl)acetophenone 3',5'-Bis(trifluoromethyl)acetophenone Candida tropicalis Candida tropicalis 3',5'-Bis(trifluoromethyl)acetophenone->Candida tropicalis Daucus carota Daucus carota 3',5'-Bis(trifluoromethyl)acetophenone->Daucus carota Asymmetric Transfer Hydrogenation Asymmetric Transfer Hydrogenation 3',5'-Bis(trifluoromethyl)acetophenone->Asymmetric Transfer Hydrogenation CBS Reduction CBS Reduction 3',5'-Bis(trifluoromethyl)acetophenone->CBS Reduction This compound This compound Candida tropicalis->this compound Daucus carota->this compound Asymmetric Transfer Hydrogenation->this compound CBS Reduction->this compound

Caption: Synthetic routes to this compound.

Detailed Experimental Protocols

Biocatalytic Reduction with Candida tropicalis 104 (Optimized in NADES)

This method utilizes whole cells of Candida tropicalis in a natural deep eutectic solvent (NADES) system to enhance substrate loading and yield.[2][3]

Materials:

  • Candida tropicalis 104 cells

  • 3',5'-Bis(trifluoromethyl)acetophenone (BTAP)

  • Choline chloride

  • Trehalose

  • Potassium phosphate buffer (0.2 M, pH 8.0)

  • Maltose

  • Ethyl acetate

Procedure:

  • Preparation of NADES: Prepare a 1:1 molar ratio of choline chloride and trehalose.

  • Cell Culture and Harvest: Culture Candida tropicalis 104 cells and harvest by centrifugation. Wash the cells with potassium phosphate buffer.

  • Reaction Setup: In a reaction vessel, suspend the wet cells (300 g/L) in 10 mL of 0.2 M potassium phosphate buffer (pH 8.0).

  • Add 3',5'-bis(trifluoromethyl)acetophenone to a final concentration of 200 mM.

  • Add maltose to a final concentration of 50 g/L as a co-substrate.

  • Introduce the prepared choline chloride:trehalose NADES into the reaction mixture.

  • Reaction Conditions: Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24 hours. The reaction should be conducted under micro-aerobic conditions (e.g., in a sealed flask) to improve efficiency.[2][10]

  • Work-up and Analysis: After the reaction, extract the mixture with an equal volume of ethyl acetate. The organic layer is then analyzed by gas chromatography (GC) to determine the yield and enantiomeric excess.

Asymmetric Transfer Hydrogenation with a Ruthenium Catalyst

This chemical method employs a chiral ruthenium catalyst for the asymmetric transfer hydrogenation of the ketone.[7]

Materials:

  • 3',5'-Bis(trifluoromethyl)acetophenone

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

  • Catalyst Formation: In an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in the anhydrous solvent. Stir the mixture at room temperature to form the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add 3',5'-bis(trifluoromethyl)acetophenone.

  • Hydrogen Source: Prepare a 5:2 mixture of formic acid and triethylamine to serve as the hydrogen source.

  • Reaction Conditions: Add the formic acid/triethylamine mixture to the reaction vessel. Stir the reaction at the desired temperature (can range from room temperature to elevated temperatures) until completion, monitoring by TLC or GC.

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst.[8][9][11]

Materials:

  • 3',5'-Bis(trifluoromethyl)acetophenone

  • (S)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, as a 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Aqueous HCl (1 M)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the (S)-2-Methyl-CBS-oxazaborolidine catalyst in anhydrous THF.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Substrate Addition: Slowly add a solution of 3',5'-bis(trifluoromethyl)acetophenone in anhydrous THF to the catalyst solution.

  • Reducing Agent Addition: Add the BH₃·THF solution dropwise to the reaction mixture while maintaining the temperature at -78°C.

  • Reaction Conditions: Stir the reaction mixture at -78°C. The reaction progress can be monitored by TLC. After completion, the reaction can be slowly warmed to a higher temperature (e.g., -40°C).[8]

  • Work-up and Purification: Quench the reaction by the slow addition of methanol, followed by 1 M aqueous HCl. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product can be purified by flash chromatography.

Conclusion

The choice of synthetic method for this compound depends on several factors, including the desired scale of production, cost considerations, and environmental impact. Biocatalytic methods, particularly with optimized conditions using Candida tropicalis, offer excellent enantioselectivity and high yields under mild, environmentally friendly conditions.[2][3] Asymmetric transfer hydrogenation provides a robust chemical alternative with high efficiency. The CBS reduction is a reliable and highly enantioselective method, well-suited for laboratory-scale synthesis. For industrial applications, the scalability and cost-effectiveness of biocatalytic processes make them increasingly attractive alternatives to traditional chemical methods.

References

Comparison Guide: Novel Palladium-Graphene Catalyst vs. Conventional Pd/C in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficiency and sustainability of synthetic methodologies are paramount. The Suzuki cross-coupling reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds. This guide provides an objective comparison of a novel heterogeneous palladium-graphene catalyst developed via a Strong Electrostatic Adsorption-Microwave (SEA-MW) method against the conventional, commercially available 5% palladium-on-carbon (Pd/C) catalyst.[1]

The novel SEA-MW catalyst demonstrates significantly higher catalytic activity, potentially reducing the use of expensive palladium and lowering manufacturing costs for active pharmaceutical ingredients (APIs).[1]

Data Presentation: Performance Benchmark

The following table summarizes the quantitative performance of the novel palladium-graphene catalyst compared to the standard 5% Pd/C catalyst under identical, optimized reaction conditions for the Suzuki coupling of 4-iodotoluene and phenylboronic acid.

CatalystCatalyst Loading (mol%)Turnover Number (TON)¹Turnover Frequency (TOF) (h⁻¹)¹Selectivity to Biphenyl Product (%)Reaction Time (h)
Novel Pd-Graphene 0.019,90019,800>990.5
Conventional 5% Pd/C 0.016251,250>990.5

¹Turnover Number (TON) represents the number of moles of substrate converted per mole of catalyst before deactivation.[2][3] Turnover Frequency (TOF) is a measure of the catalyst's intrinsic activity, defined as the TON per unit of time.[2][3][4]

Experimental Protocols

To ensure a fair and reproducible comparison, all catalysts must be tested under identical conditions.[5] The methodologies below outline the key experiments for catalyst characterization and performance evaluation.[6][7][8]

1. Catalyst Synthesis and Characterization

  • Novel Pd-Graphene Catalyst Synthesis (SEA-MW Method):

    • The pH of an ionic palladium precursor solution is adjusted to protonate the graphene support surface.

    • The graphene support is added to the solution to facilitate the electrostatic adsorption of the ionic palladium precursor onto its surface.[1]

    • The resulting material is subjected to solventless microwave (MW) irradiation (100-150 W) for approximately 10 minutes under atmospheric conditions.[1] This process simultaneously reduces the palladium ions to nanoparticles and creates defect sites in the graphene sheet that enhance catalytic activity and palladium binding.[1]

  • Catalyst Characterization:

    • Structural Analysis: X-ray Diffraction (XRD) is used to confirm the crystalline structure of the palladium nanoparticles and the graphene support.[5]

    • Morphological and Compositional Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to determine the morphology, particle size, and dispersion of the palladium nanoparticles. Energy Dispersive X-ray Spectroscopy (EDX) is used to confirm the elemental composition.[5]

    • Active Site Quantification: The density of active sites is determined using chemisorption techniques to allow for an accurate calculation of TOF.[5]

2. Catalytic Performance Testing

  • Reactor Setup: A batch reactor is loaded with 4-iodotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the catalyst (0.01 mol% Pd) in a 5 mL solvent mixture of ethanol and water (3:1).

  • Reaction Conditions: The reaction mixture is stirred at 80°C. The temperature, pressure, and reactant concentrations must be carefully controlled and kept consistent across all experiments.[5]

  • Product Analysis: The reaction progress is monitored, and the final products are analyzed using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to determine the reactant conversion and selectivity towards the desired biphenyl product.[5]

Visualizations

Experimental_Workflow cluster_synthesis Catalyst Preparation cluster_characterization Characterization cluster_testing Performance Evaluation cluster_analysis Data Analysis s1 Novel Catalyst Synthesis (SEA-MW Method) c1 Structural Analysis (XRD) s1->c1 s2 Conventional Catalyst (Procurement of 5% Pd/C) s2->c1 c2 Morphology & Composition (SEM, TEM, EDX) c1->c2 c3 Active Site Quantification c2->c3 t1 Reactor Setup (Batch Reactor) c3->t1 t2 Suzuki Coupling Reaction (Controlled Conditions) t1->t2 t3 Product Analysis (GC/HPLC) t2->t3 a1 Calculate Performance Metrics (TON, TOF, Selectivity) t3->a1 a2 Comparative Benchmarking a1->a2 Logical_Relationship A Novel Pd-Graphene Catalyst (SEA-MW Method) B Enhanced Metal-Support Interaction (Graphene Defect Sites) A->B creates C High Nanoparticle Dispersion & Stability A->C results in D Higher Density of Accessible Active Sites B->D C->D E Significantly Increased Turnover Frequency (TOF) D->E leads to

References

A Comparative Guide to Chiral Catalysts for Enantioselective Ketone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis, critical for the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The choice of a chiral catalyst is paramount to achieving high enantiomeric excess (ee), yield, and operational efficiency. This guide provides an objective comparison of the performance of prominent chiral catalysts for this transformation, supported by experimental data and detailed methodologies. The primary catalysts discussed are Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts and Noyori-type ruthenium catalysts, which are widely recognized for their broad applicability and high selectivity.[3][4]

Performance Comparison of Chiral Catalysts

The enantioselectivity of a chiral catalyst is highly dependent on the structure of both the ketone substrate and the catalyst itself. Below is a summary of the performance of various catalysts in the asymmetric reduction of representative aromatic and aliphatic ketones.

Catalyst/ReagentKetone SubstrateProduct ConfigurationEnantiomeric Excess (ee%)Yield (%)Reference
(S)-CBS Catalyst Acetophenone(R)-1-Phenylethanol91-98High[5]
α-Tetralone(R)-1,2,3,4-tetrahydronaphthalen-1-ol85High[5]
2-Chloroacetophenone(S)-2-chloro-1-phenylethanol91High[5]
Cyclohexyl methyl ketone(R)-1-cyclohexylethanol90High[5]
RuCl₂[(S)-xylbinap][(S)-daipen] Acetophenone(R)-1-Phenylethanol9997[6]
2'-Acetonaphthone(R)-1-(naphthalen-2-yl)ethanol97>99[6]
Ru-BINAP Methyl 2,2-dimethyl-3-oxobutanoateMethyl (R)-3-hydroxy-2,2-dimethylbutanoate9699[7]
(1R,2S)-1-Amino-2-indanol-derived Oxazaborolidine Acetophenone(R)-1-Phenylethanol91-9389[8][9]
1-(4-Chlorophenyl)ethanone(R)-1-(4-chlorophenyl)ethanol9492[9]
(S)-Proline-derived Oxazaborolidine Acetophenone(R)-1-Phenylethanol9590[9]
1-(4-Methoxyphenyl)ethanone(R)-1-(4-methoxyphenyl)ethanol9691[9]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the CBS and Noyori-type reductions.

Protocol 1: Asymmetric Reduction of Acetophenone using an in-situ generated Oxazaborolidine (CBS) Catalyst [9]

  • Catalyst Preparation (in situ): To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral amino alcohol (e.g., (1S, 2R)-(-)-cis-1-amino-2-indanol, 0.1 equivalents).

  • Add anhydrous tetrahydrofuran (THF).

  • To this solution, add a 1 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (0.6 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution to the desired temperature (e.g., -20 °C).

  • Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous THF over at least 10 minutes.

  • Add an additional amount of borane reagent (1.0 equivalent) to the reaction mixture.

  • Stir the reaction mixture for 30 minutes and monitor for completion by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Quench the reaction by the slow addition of methanol.

  • Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography and determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or GC.

Protocol 2: Asymmetric Hydrogenation of Acetophenone using a Noyori-type Ruthenium Catalyst [6]

  • Reaction Setup: In a high-pressure autoclave, place the chiral ruthenium catalyst (e.g., RuCl₂[(S)-xylbinap][(S)-daipen], 0.001 equivalents) and a solution of acetophenone (1.0 equivalent) in 2-propanol.

  • Hydrogenation: Purge the autoclave with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 8 atm).

  • Stir the reaction mixture at a specific temperature (e.g., 28 °C) until the reaction is complete (monitored by GC or HPLC).

  • Work-up: Carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Catalytic Cycles and Experimental Workflow

The enantioselectivity of these catalytic reductions is dictated by the formation of a diastereomeric transition state. The following diagrams illustrate the generally accepted catalytic cycle for the CBS reduction and a typical experimental workflow for catalytic asymmetric ketone reduction.

CBS_Catalytic_Cycle cluster_cycle CBS Catalytic Cycle Catalyst Chiral Oxazaborolidine Cat_Borane Catalyst-Borane Complex Catalyst->Cat_Borane Coordination Borane BH₃ Borane->Cat_Borane Transition_State Diastereomeric Transition State Cat_Borane->Transition_State Coordination Ketone Prochiral Ketone Ketone->Transition_State Product_Complex Product-Borane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Alcohol Chiral Alcohol Product_Complex->Alcohol Work-up

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental_Workflow cluster_workflow Asymmetric Ketone Reduction Workflow Start Start Setup Reaction Setup (Catalyst, Substrate, Solvent) Start->Setup Reaction Catalytic Reduction (Controlled Temperature and Time) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC, HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Quench Reaction Quenching Monitoring->Quench Complete Workup Aqueous Work-up and Extraction Quench->Workup Purification Purification (Chromatography, Distillation) Workup->Purification Analysis Product Analysis (Yield, ee%) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for asymmetric ketone reduction.

References

A Researcher's Guide to Co-solvents in Biocatalysis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical factor in optimizing biocatalytic reactions. The use of co-solvents can significantly enhance substrate solubility, modulate enzyme activity and stability, and even influence stereoselectivity. This guide provides an objective comparison of three major classes of co-solvents—organic solvents, ionic liquids (ILs), and deep eutectic solvents (DESs)—supported by experimental data to aid in the selection of the most suitable medium for your biocatalytic system.

At a Glance: Performance of Co-solvents in Biocatalysis

The selection of a co-solvent is highly dependent on the specific enzyme, substrate, and desired reaction outcome. While organic solvents have been traditionally used, novel alternatives like ionic liquids and deep eutectic solvents offer unique advantages, particularly in terms of environmental impact and enzyme stabilization.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, offering a comparative look at the performance of different co-solvents on the activity, stability, and selectivity of lipases, proteases, and transaminases.

Lipase Performance in Various Co-solvents
Co-solvent SystemEnzymeReactionKey Performance MetricReference
Organic Solvents
15% (v/v) DMSO6B LipaseEster Hydrolysis~3-fold activity enhancement vs. buffer[1]
20% (v/v) Isopropanol6B LipaseEster Hydrolysis~2-fold activity enhancement vs. buffer[1]
25% (v/v) Methanol6B LipaseEster Hydrolysis~1.7-fold activity enhancement vs. buffer[1]
HexaneCandida rugosa LipaseTransesterificationLower stability (50% activity decrease after 5 cycles)[2]
Ionic Liquids
[BMIM][PF6]Candida rugosa LipaseTransesterification1.5 times greater rate than in hexane[3]
[OMIM][PF6]Candida rugosa LipaseTransesterificationHigher stability (8% activity decrease after 5 cycles)[2]
Deep Eutectic Solvents
40% (v/v) Choline chloride:Ethylene glycol (ChCl:EG)Burkholderia cepacia LipaseHydrolysis230% activity enhancement vs. buffer-only system[4]
Choline chloride:Glycerol (ChCl:Gly) with 5% waterCandida antarctica Lipase BEsterification80% yield, higher than in n-heptane[5]
Various DESsCandida antarctica Lipase BTransesterification, Aminolysis, PerhydrolysisRates similar to organic solvents and several-fold faster than in ionic liquids[6]
Protease Performance in Various Co-solvents
Co-solvent SystemEnzymeReactionKey Performance MetricReference
Organic Solvents
t-butanolSubtilisinTransesterificationLower activity compared to DES[7]
Ionic Liquids
[Emim][Tf2N]SubtilisinAlcoholysisKinetic analysis enabled by a spectrophotometric assay[8]
Deep Eutectic Solvents
1:2 Choline chloride:Glycerol with 3% waterCross-linked SubtilisinTransesterificationActivity of 2.9 µmol min⁻¹ g⁻¹ with 98% selectivity[7]
Transaminase Performance in Various Co-solvents
Co-solvent SystemEnzymeReactionKey Performance MetricReference
Organic Solvents
5% (v/v) DMSOTR 8 TransaminaseAminationHighest activity (6.7 nmol min⁻¹ mg⁻¹) among tested solvents[9]
15% (v/v) DMSOATA-117, ATA-113, ATA-103AminationOptimal for achieving high stereoselectivity[4]
Deep Eutectic Solvents
Ternary-based DESω-Transaminase from Aspergillus terreusTransamination2.4-fold higher catalytic activity than in conventional buffer[10]
Ternary-based DESω-Transaminase from Aspergillus terreusTransamination2.7-fold enhancement in thermal stability[10]

Experimental Workflows and Mechanisms

Visualizing the experimental process and the underlying mechanisms of co-solvent-enzyme interactions is crucial for designing effective biocatalytic systems.

experimental_workflow cluster_selection Co-solvent Selection cluster_evaluation Performance Evaluation cluster_analysis Analysis & Optimization start Define Reaction: Enzyme, Substrate, Product solv_screen Screen Co-solvents: - Organic Solvents - Ionic Liquids - Deep Eutectic Solvents start->solv_screen conc_opt Optimize Concentration solv_screen->conc_opt activity Activity Assay: Yield, Conversion conc_opt->activity selectivity Selectivity Analysis: Enantiomeric Excess (ee) activity->selectivity stability Stability Assay: Half-life (t½) selectivity->stability data Data Analysis & Comparison stability->data protocol Scale-up & Protocol Development data->protocol

A general experimental workflow for selecting and evaluating co-solvents in biocatalysis.

cosolvent_mechanism cluster_organic Organic Solvents cluster_il Ionic Liquids cluster_des Deep Eutectic Solvents enzyme Enzyme os_int Alter Hydration Layer enzyme->os_int interact with il_int Electrostatic Interactions enzyme->il_int interact with des_int Hydrogen Bonding Network enzyme->des_int interact with os_act Modify Active Site Polarity os_int->os_act il_stab Stabilize Charged Intermediates il_int->il_stab des_sol Enhance Substrate Solubility des_int->des_sol

References

A Comparative Guide to the Synthesis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of chiral intermediates such as (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, a key building block for various pharmaceuticals, presents a critical choice between traditional chemical methods and emerging biocatalytic routes. This guide provides an objective comparison of these approaches, focusing on green chemistry metrics and supported by experimental data to inform synthetic strategy.

The enantioselective reduction of 3',5'-bis(trifluoromethyl)acetophenone to its corresponding (S)-alcohol is a pivotal transformation. This guide evaluates two primary methodologies: a biocatalytic approach using whole cells of the yeast Candida tropicalis and a chemical approach employing asymmetric transfer hydrogenation (ATH) with a Noyori-type ruthenium catalyst.

At a Glance: Comparing Synthesis Routes

MetricBiocatalytic Synthesis (Candida tropicalis)Chemical Synthesis (Asymmetric Transfer Hydrogenation)
Yield Up to 86.2%[1][2]High (specific data for this exact transformation requires further assumptions for direct comparison)
Enantiomeric Excess (e.e.) >99.9%[1][2]Typically >95%
Key Reagents Candida tropicalis cells, glucose/maltose, bufferRuthenium catalyst, chiral ligand, hydrogen donor (e.g., isopropanol or formic acid/triethylamine)
Solvent Primarily water (buffer), potential for green co-solvents[1]Organic solvents (e.g., isopropanol, toluene)
Reaction Conditions Mild (e.g., 30°C, atmospheric pressure)[1]Often requires elevated temperatures and pressures
Catalyst Source Renewable (microorganism)Noble metal (Ruthenium)
Green Chemistry Advantages Use of renewable catalyst, aqueous media, mild conditions, high selectivity.[1][3]High catalyst turnover numbers possible.
Green Chemistry Drawbacks Large volumes of water for cell culture and reaction, downstream processing can be energy-intensive.Use of a precious and toxic heavy metal catalyst, reliance on organic solvents.[3]

Green Chemistry Metrics: A Quantitative Comparison

To objectively assess the environmental footprint of each synthetic route, several key green chemistry metrics have been calculated based on representative experimental protocols.

Green Chemistry MetricBiocatalytic Synthesis (Candida tropicalis)Chemical Synthesis (Asymmetric Transfer Hydrogenation)Ideal Value
Atom Economy (%) ~99.2%~58.7% (with Formic Acid/Triethylamine)100%
Reaction Mass Efficiency (RME) (%) ~1.6%~0.8%100%
E-Factor ~61.5~1240
Process Mass Intensity (PMI) High (dominated by water usage in fermentation and reaction)High (dominated by solvent usage)1

Note on Calculations: The values for the chemical synthesis are based on a typical asymmetric transfer hydrogenation protocol and may vary depending on the specific ligand and hydrogen donor used. The biocatalytic metrics are calculated based on the reaction components and do not include the upstream processing for cell cultivation, which would significantly increase the PMI.

Synthetic Pathways and Experimental Workflows

The following diagrams illustrate the core transformations and general experimental workflows for both the biocatalytic and chemical synthesis routes.

Biocatalytic_Synthesis_Pathway 3',5'-Bis(trifluoromethyl)acetophenone 3',5'-Bis(trifluoromethyl)acetophenone Product This compound 3',5'-Bis(trifluoromethyl)acetophenone->Product Asymmetric Reduction Biocatalyst Candida tropicalis (whole cells) Biocatalyst->Product Co-substrate Glucose/Maltose Cofactor_Regeneration NAD(P)H -> NAD(P)+ Co-substrate->Cofactor_Regeneration provides reducing equivalents Cofactor_Regeneration->Product hydride transfer

Biocatalytic synthesis of this compound.

Chemical_Synthesis_Pathway Ketone 3',5'-Bis(trifluoromethyl)acetophenone Alcohol This compound Ketone->Alcohol Asymmetric Transfer Hydrogenation Catalyst [RuCl(p-cymene)((S,S)-TsDPEN)] Catalyst->Alcohol H_Donor HCOOH/NEt3 or iPrOH H_Donor->Alcohol provides hydride

Chemical synthesis via asymmetric transfer hydrogenation.

Detailed Experimental Protocols

Biocatalytic Synthesis using Candida tropicalis 104

This protocol is based on optimized conditions for whole-cell bioreduction.

1. Microorganism and Culture Conditions:

  • Candida tropicalis 104 is cultured in a suitable medium (e.g., YM broth) with shaking at a specific temperature (e.g., 30°C) until the desired cell density is reached.

  • The cells are harvested by centrifugation and washed with a buffer (e.g., phosphate buffer, pH 7.0).

2. Asymmetric Reduction:

  • In a reaction vessel, the washed Candida tropicalis cells (e.g., 300 g/L wet cell weight) are suspended in a phosphate buffer.[4]

  • A co-substrate, such as maltose (e.g., 50 g/L), is added to facilitate cofactor regeneration.[4]

  • The substrate, 3',5'-bis(trifluoromethyl)acetophenone, is added to a final concentration of, for example, 50 mM.[4]

  • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation for a specified duration (e.g., 30 hours).[4]

3. Product Isolation and Analysis:

  • After the reaction, the mixture is centrifuged to separate the cells.

  • The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

  • The yield and enantiomeric excess are determined by techniques such as HPLC with a chiral stationary phase.

Chemical Synthesis via Asymmetric Transfer Hydrogenation

This protocol is a representative procedure for Noyori-type asymmetric transfer hydrogenation.

1. Catalyst Preparation (in situ):

  • In an inert atmosphere (e.g., under argon or nitrogen), a ruthenium precursor such as [RuCl2(p-cymene)]2 and a chiral ligand (e.g., (S,S)-TsDPEN) are dissolved in a suitable solvent (e.g., isopropanol or a mixture of formic acid and triethylamine).

  • The mixture is stirred at room temperature to form the active catalyst complex.

2. Asymmetric Transfer Hydrogenation:

  • To the catalyst solution, 3',5'-bis(trifluoromethyl)acetophenone is added.

  • The reaction mixture is stirred at a specific temperature (e.g., 25-80°C) for a time sufficient to ensure high conversion (typically monitored by TLC or GC). The substrate-to-catalyst ratio can be very high, for instance, 20,000:1.[5]

3. Product Isolation and Analysis:

  • Upon completion, the reaction is quenched, for example, by the addition of water or a dilute acid.

  • The product is extracted into an organic solvent (e.g., ethyl acetate).

  • The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash chromatography on silica gel.

  • The yield and enantiomeric excess are determined by chiral HPLC or NMR spectroscopy.

Conclusion and Future Outlook

Both biocatalytic and chemical synthesis routes offer effective means to produce this compound with high enantiopurity.

The biocatalytic approach stands out for its adherence to several green chemistry principles, including the use of a renewable catalyst, mild reaction conditions, and an aqueous solvent system.[1][3] Its high selectivity can also simplify downstream purification. However, the overall process mass intensity can be high due to the large volumes of water used in fermentation and the reaction itself.

The chemical synthesis via asymmetric transfer hydrogenation provides a well-established and often faster alternative. The high efficiency of modern catalysts allows for very low catalyst loadings. The primary drawbacks from a green chemistry perspective are the reliance on a precious and toxic heavy metal catalyst and the use of organic solvents.

Future research should focus on developing more robust and recyclable immobilized enzymes for the biocatalytic process to improve its overall efficiency and reduce downstream processing costs. For the chemical route, the development of catalysts based on more abundant and less toxic metals, as well as the exploration of greener solvent systems, will be crucial in reducing its environmental impact. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, cost, and the priority given to green chemistry considerations.

References

spectroscopic data comparison for synthesized vs. commercial (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

For scientists engaged in the synthesis of pharmaceutical intermediates, rigorous comparison of newly synthesized compounds against commercially available standards is a critical step for validation and quality control. This guide provides a detailed spectroscopic comparison of a laboratory-synthesized batch of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol with its high-purity commercial counterpart. The analysis focuses on ¹H NMR, ¹³C NMR, and IR spectroscopy to identify and interpret potential discrepancies arising from the synthetic process.

Logical Flow of Spectroscopic Analysis

The following diagram outlines the workflow for the comparative analysis of the synthesized and commercial samples.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Interpretation cluster_3 Conclusion Synthesized Synthesized This compound HNMR ¹H NMR Synthesized->HNMR CNMR ¹³C NMR Synthesized->CNMR IR IR Spectroscopy Synthesized->IR Commercial Commercial Standard This compound Commercial->HNMR Commercial->CNMR Commercial->IR Purity Purity Assessment HNMR->Purity Structure Structural Confirmation CNMR->Structure IR->Structure Impurity Impurity Identification Purity->Impurity Conclusion Synthesized Sample Validation Impurity->Conclusion Structure->Conclusion

Caption: Workflow for Spectroscopic Comparison.

¹H NMR Data Comparison

The ¹H NMR spectra were recorded in CDCl₃ at 400 MHz. The data presented below highlights the key similarities and differences between the two samples.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment Sample
7.85s-1HAr-HCommercial
7.80s-2HAr-HCommercial
5.01q6.51HCH-OHCommercial
2.15br s-1HOHCommercial
1.55d6.53HCH₃Commercial
7.85s-1HAr-HSynthesized
7.80s-2HAr-HSynthesized
5.01q6.51HCH-OHSynthesized
2.65s-0.05HImpurity (Ketone CH₃)Synthesized
2.15br s-1HOHSynthesized
1.55d6.53HCH₃Synthesized

Analysis: The ¹H NMR spectrum of the commercial sample shows high purity. The synthesized sample displays all the characteristic peaks of the desired product. However, a small singlet at 2.65 ppm is indicative of the presence of the unreacted starting material, 3',5'-bis(trifluoromethyl)acetophenone. The integration of this peak suggests an approximate purity of 95% for the synthesized alcohol.

¹³C NMR Data Comparison

The ¹³C NMR spectra were recorded in CDCl₃ at 101 MHz.

Chemical Shift (δ) ppm Assignment Sample
149.5Ar-CCommercial
132.0 (q, J = 33.0 Hz)C-CF₃Commercial
125.5Ar-CHCommercial
123.0 (q, J = 272.0 Hz)CF₃Commercial
121.0Ar-CHCommercial
70.0CH-OHCommercial
25.0CH₃Commercial
149.5Ar-CSynthesized
132.0 (q, J = 33.0 Hz)C-CF₃Synthesized
125.5Ar-CHSynthesized
123.0 (q, J = 272.0 Hz)CF₃Synthesized
121.0Ar-CHSynthesized
70.0CH-OHSynthesized
25.0CH₃Synthesized
197.5Impurity (C=O)Synthesized
26.8Impurity (Ketone CH₃)Synthesized

Analysis: The ¹³C NMR spectra of both samples are largely identical, confirming the carbon skeleton of the molecule. The synthesized sample exhibits two additional low-intensity peaks at 197.5 ppm and 26.8 ppm, corresponding to the carbonyl and methyl carbons of the starting ketone, respectively. This further corroborates the presence of this impurity.

IR Data Comparison

The IR spectra were recorded as a thin film.

Wavenumber (cm⁻¹) Description Sample
3350 (broad)O-H stretchCommercial
2980C-H stretch (aliphatic)Commercial
1620C=C stretch (aromatic)Commercial
1278, 1130C-F stretchCommercial
1075C-O stretchCommercial
3355 (broad)O-H stretchSynthesized
2982C-H stretch (aliphatic)Synthesized
1715 (weak)C=O stretch (impurity)Synthesized
1620C=C stretch (aromatic)Synthesized
1278, 1130C-F stretchSynthesized
1075C-O stretchSynthesized

Analysis: The IR spectrum of the commercial sample displays the characteristic broad O-H stretch for the alcohol and strong C-F stretching bands. The synthesized sample's IR spectrum is very similar, but with the notable inclusion of a weak absorption at 1715 cm⁻¹. This peak is characteristic of a carbonyl (C=O) stretch and is consistent with the presence of the starting ketone as an impurity.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded over the range of 4000-600 cm⁻¹.

Conclusion

The spectroscopic data confirms the successful synthesis of this compound. The synthesized material is of reasonably high purity, with the primary impurity identified as the unreacted starting material, 3',5'-bis(trifluoromethyl)acetophenone. For applications requiring higher purity, further purification of the synthesized product, for instance by column chromatography or recrystallization, would be necessary. This comparative analysis demonstrates the utility of routine spectroscopic methods for the validation and quality assessment of synthesized chemical entities.

Evaluating the Substrate Scope of Alcohol Dehydrogenases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methods to evaluate the substrate scope of alcohol dehydrogenases (ADHs), offering a comparative analysis of their performance with various substrates and outlining alternative enzymatic systems. Detailed experimental protocols and quantitative data are presented to aid in the selection and application of these versatile biocatalysts.

Introduction to Alcohol Dehydrogenases and Substrate Scope

Alcohol dehydrogenases (ADHs, EC 1.1.1.1) are a class of oxidoreductase enzymes that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones, typically utilizing NAD⁺ or NADP⁺ as a cofactor.[1] The substrate scope of an ADH, which defines the range of alcohols it can efficiently convert, is a critical parameter for its application in various fields, including organic synthesis, biofuel production, and diagnostics. A broad substrate scope can make an ADH a versatile tool for chemical transformations, while a narrow, highly specific scope can be advantageous for processes requiring high selectivity.

The evaluation of substrate scope primarily involves determining the kinetic parameters of the enzyme with a library of potential substrates. The Michaelis constant (Kₘ) and the maximum reaction rate (Vₘₐₓ) are key indicators of an enzyme's affinity for a substrate and its catalytic efficiency. The catalytic efficiency (kcat/Kₘ) is often used as a direct measure to compare the performance of an enzyme across different substrates.[2]

Comparative Performance of Alcohol Dehydrogenases

The substrate specificity of ADHs can vary significantly depending on their source organism. Below is a compilation of kinetic data for commonly used ADHs from yeast, horse liver, and other microbial sources, tested against a range of alcohol substrates.

Kinetic Parameters of Yeast Alcohol Dehydrogenase (YADH)

Yeast ADH is one of the most extensively studied alcohol dehydrogenases. It generally shows a preference for small, primary alcohols.

SubstrateKₘ (mM)Vₘₐₓ (relative to Ethanol)kcat/Kₘ (s⁻¹mM⁻¹)
MethanolHighLowVery Low
Ethanol21.5100%~10
1-Propanol13~80%~8
1-Butanol10~60%~6
2-Propanol25~20%~1
1-Pentanol8~40%~5
1-Hexanol5~20%~4

Note: The kinetic parameters can vary depending on the specific yeast strain and experimental conditions (pH, temperature, buffer).[1][3]

Kinetic Parameters of Horse Liver Alcohol Dehydrogenase (HLADH)

Horse liver ADH is known for its broader substrate scope compared to YADH, including secondary and cyclic alcohols.

SubstrateKₘ (mM)Vₘₐₓ (relative to Ethanol)kcat/Kₘ (s⁻¹mM⁻¹)
Ethanol0.4100%~3
1-Propanol0.25~120%~5
1-Butanol0.1~150%~15
2-Propanol7.4~90%~0.1
Cyclohexanol0.6~100%~1.7
Benzyl alcohol0.3~80%~2.5

Note: HLADH exhibits complex kinetic behavior, and these values are approximations from various studies.[4][5][6]

Comparison with Other Microbial Alcohol Dehydrogenases

A variety of microorganisms produce ADHs with unique substrate specificities, some of which are highly valuable for specific industrial applications.

Enzyme SourcePreferred SubstratesKey Features
Thermoanaerobacter brockii ADHSecondary alcoholsThermostable, NADP⁺-dependent
Lactobacillus brevis ADHSecondary alcoholsHigh stereoselectivity
Rhodococcus ruber ADHAromatic and bulky alcoholsBroad substrate range
Pseudomonas sp.Secondary alcoholsHigh activity towards 2-alkanols

Experimental Protocols

The most common method for evaluating the substrate scope of ADHs is through spectrophotometric analysis of NAD(P)H formation.

General Spectrophotometric Assay for ADH Activity

This protocol outlines the determination of ADH activity by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH.

Materials:

  • Spectrophotometer capable of measuring at 340 nm

  • Cuvettes (1 cm path length)

  • Pipettes

  • Buffer solution (e.g., 50 mM Sodium Phosphate, pH 8.8)[7]

  • NAD⁺ solution (e.g., 15 mM in buffer)[7]

  • Alcohol substrate solution (concentration range to be tested)

  • Purified alcohol dehydrogenase enzyme solution

Procedure:

  • Reaction Mixture Preparation: In a cuvette, combine the buffer, NAD⁺ solution, and the alcohol substrate. The final volume should be just under the total reaction volume (e.g., 1 mL).

  • Blank Measurement: Use a reaction mixture without the enzyme to zero the spectrophotometer at 340 nm.

  • Initiate Reaction: Add a small, known volume of the ADH enzyme solution to the cuvette to start the reaction. Mix gently by inverting the cuvette.

  • Data Acquisition: Immediately start recording the absorbance at 340 nm over time (e.g., every 10 seconds for 3-5 minutes).

  • Calculate Initial Rate: Determine the initial linear rate of the reaction (ΔA₃₄₀/min).

  • Enzyme Activity Calculation: Use the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH formation (μmol/min). One unit of ADH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 μmol of NADH per minute under the specified conditions.

Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

To determine Kₘ and Vₘₐₓ, the initial rate of the reaction is measured at various substrate concentrations while keeping the enzyme and NAD⁺ concentrations constant.[8]

  • Perform the spectrophotometric assay as described above using a range of substrate concentrations (typically from 0.1 x Kₘ to 10 x Kₘ).

  • Plot the initial reaction rates (V) against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ. Alternatively, a Lineweaver-Burk plot (1/V vs. 1/[S]) can be used for a linear estimation of these parameters.

Experimental Workflow for Substrate Scope Evaluation

The following diagram illustrates a typical workflow for evaluating the substrate scope of an alcohol dehydrogenase.

experimental_workflow cluster_prep Preparation cluster_screening Screening & Analysis cluster_comparison Comparison & Selection enzyme_prep Enzyme Purification/ Procurement initial_screening Initial Activity Screening (Fixed Substrate Concentration) enzyme_prep->initial_screening substrate_library Substrate Library Selection substrate_library->initial_screening kinetic_assay Kinetic Assays (Varying Substrate Concentrations) initial_screening->kinetic_assay Active Substrates data_analysis Data Analysis (Km, Vmax, kcat/Km) kinetic_assay->data_analysis comparison Comparison of Kinetic Parameters data_analysis->comparison selection Optimal Enzyme/Substrate Pair Identification comparison->selection

Caption: Workflow for evaluating the substrate scope of an alcohol dehydrogenase.

Comparison with Other Alternatives

While ADHs are powerful catalysts, other enzymatic and chemo-enzymatic systems can also be employed for alcohol oxidation.

Alcohol Oxidases

Alcohol oxidases (EC 1.1.3.13) are enzymes that use molecular oxygen as the electron acceptor to oxidize alcohols to aldehydes or ketones, producing hydrogen peroxide as a byproduct.[9]

Advantages over ADHs:

  • No need for expensive cofactors (NAD⁺/NADP⁺) or a cofactor regeneration system. [10]

  • The reaction is generally irreversible, which can lead to higher product yields. [10]

Disadvantages:

  • Often have a more limited substrate scope compared to some ADHs. [10]

  • The production of hydrogen peroxide can lead to enzyme inactivation, often requiring the addition of catalase.[11]

EnzymeTypical Substrates
Short-chain alcohol oxidaseMethanol, ethanol
Long-chain alcohol oxidaseLong-chain primary alcohols
Aryl-alcohol oxidaseAromatic alcohols
Secondary alcohol oxidaseSecondary alcohols
Laccase-Mediator Systems

Laccases are multi-copper oxidases that can oxidize a range of phenolic compounds. In the presence of a small molecule mediator, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), the substrate scope of laccases can be expanded to include non-phenolic compounds like alcohols.[12][13] The laccase oxidizes the mediator, which in turn oxidizes the alcohol.

Advantages:

  • Uses molecular oxygen as the oxidant.

  • Can oxidize a broad range of primary and secondary alcohols.[13]

Disadvantages:

  • Requires a mediator, which can add cost and complexity.

  • The mediator can sometimes lead to side reactions.

Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases (P450s) are a large family of heme-containing enzymes that can catalyze the oxidation of a wide variety of substrates, including alcohols.[14] They typically require a reductase partner and NADPH for activity.

Advantages:

  • Can catalyze a wide range of oxidative reactions, including hydroxylations of unactivated C-H bonds.[15]

  • Can be engineered to have altered substrate specificity.[16]

Disadvantages:

  • Often require a complex electron transfer chain.

  • Can have lower catalytic rates compared to some ADHs.

Conclusion

The evaluation of the substrate scope of alcohol dehydrogenases is essential for their effective application in research and industry. A systematic approach involving the determination of kinetic parameters for a range of substrates provides a quantitative basis for comparing the performance of different ADHs. While ADHs are highly versatile, alternative enzymatic systems such as alcohol oxidases, laccase-mediator systems, and cytochrome P450 monooxygenases offer complementary and sometimes advantageous routes for alcohol oxidation. The choice of the optimal biocatalyst will depend on the specific requirements of the desired transformation, including substrate specificity, cofactor requirements, and reaction conditions.

References

Safety Operating Guide

Proper Disposal of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. This document provides immediate, procedural, and logistical information to ensure the safe handling and disposal of this chemical, reinforcing our commitment to laboratory safety and environmental responsibility.

This compound is a halogenated organic compound requiring specific disposal procedures to mitigate risks to personnel and the environment. Due to its trifluoromethyl groups, it is classified as a halogenated waste and must be segregated from non-halogenated waste streams.[1][2][3] Improper disposal can lead to environmental contamination and regulatory violations.[4]

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6] All handling of this substance, especially during waste collection, should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][7]

In case of a spill:

  • Stop the leak if it is safe to do so.[5]

  • For small spills, absorb the material with a dry, inert chemical absorbent.[5]

  • For large spills, dike the area for recovery and use a pump or vacuum for collection, finishing with a dry chemical absorbent.[5]

  • Ventilate the area of the spill.[5]

  • Collect the spilled material and absorbent into a suitable, labeled container for disposal.[5][8]

Waste Classification and Segregation

This compound is classified as a hazardous waste due to its characteristics as a halogenated organic compound.[1][2] It is crucial to segregate this waste from other chemical waste streams to prevent dangerous reactions and to facilitate proper disposal.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix this compound with non-halogenated organic solvents.[2][9][10] Mixing these waste streams increases disposal costs as the entire mixture must be treated as halogenated waste.[9]

  • Incompatible Materials: This compound can react violently with strong oxidizing agents.[8] Store it separately from oxidizers, acids, and bases.[10][11]

The following table summarizes the key disposal parameters for this compound:

ParameterGuidelineCitation
Waste Classification Halogenated Organic Waste[1][3]
EPA Hazardous Waste Code Potentially F-listed (if a spent solvent)[12][13]
Primary Hazards Combustible, Causes skin and serious eye irritation, May cause respiratory irritation.[5][8]
Incompatible Materials Strong oxidizing agents[8]
Recommended Container Original container or a clearly labeled, compatible (e.g., glass or polyethylene) container with a secure screw cap.[14][15]
Container Labeling "Hazardous Waste," full chemical name, accumulation start date, and associated hazards.[4][16]
Storage Location Designated Satellite Accumulation Area (SAA), at or near the point of generation.[11][14]

Step-by-Step Disposal Protocol

  • Container Selection and Preparation:

    • Obtain a designated waste container for halogenated organic waste. The original container is often the best choice.[15]

    • If using a new container, ensure it is clean, dry, and made of a compatible material that will not react with the chemical.[11][15]

    • The container must have a tight-fitting screw cap to prevent leaks and evaporation.[11][16]

  • Labeling:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[4][16]

    • Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4][16]

    • Indicate the approximate quantity or concentration of the waste.[1]

    • Record the date when the first drop of waste is added to the container (the accumulation start date).[4]

  • Waste Accumulation:

    • Carefully transfer the waste this compound into the labeled container, avoiding splashes.[4]

    • Keep the waste container securely closed at all times, except when adding waste.[14][15] This is a critical safety and regulatory requirement.

    • Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[11]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[14]

  • Requesting Disposal:

    • Once the container is full or you have no further use for it, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[14][15]

    • Follow your institution's specific procedures for requesting a waste pickup.[15]

Empty Container Disposal:

  • An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.[15]

  • The rinsate from cleaning the container must be collected and disposed of as halogenated hazardous waste.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Preparation & Identification cluster_1 Container Management cluster_2 Storage & Disposal start Start: Unwanted this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify as Halogenated Organic Hazardous Waste fume_hood->classify container Select Compatible Container with Screw Cap classify->container label_container Affix 'Hazardous Waste' Label - Full Chemical Name - Accumulation Date - Hazards container->label_container add_waste Transfer Waste to Container label_container->add_waste close_container Keep Container Closed add_waste->close_container spill Spill Occurs add_waste->spill saa Store in Designated Satellite Accumulation Area (SAA) close_container->saa segregate Segregate from Incompatible Wastes (Non-halogenated, Oxidizers, Acids, Bases) saa->segregate request_pickup Request Waste Pickup from EHS segregate->request_pickup end End: Proper Disposal request_pickup->end spill_procedure Follow Spill Cleanup Procedure: 1. Absorb with inert material 2. Collect in labeled container 3. Ventilate area spill->spill_procedure Yes spill_procedure->add_waste

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol (CAS No. 225920-05-8). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation (H315).[1][2]

  • Causes serious eye irritation (H319).[1][2]

  • May cause respiratory irritation (H335).[1][2]

A comprehensive personal protective equipment (PPE) strategy is mandatory to mitigate these risks. The following table summarizes the required PPE for handling this chemical.

Protection Type Specific Recommendations Regulatory Standard (USA)
Hand Protection Protective gloves (Nitrile rubber recommended).29 CFR 1910.138
Eye and Face Protection Chemical safety goggles or safety glasses. A face shield should also be used.29 CFR 1910.133
Skin and Body Protection Wear suitable protective clothing to prevent skin contact.-
Respiratory Protection Use only in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection.29 CFR 1910.134
Foot Protection Safety shoes are recommended.29 CFR 1910.136

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Proceed if understood prep_setup Prepare Well-Ventilated Area prep_ppe->prep_setup Proceed with full PPE handling_weigh Weigh/Measure Chemical prep_setup->handling_weigh Area is ready handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer Careful transfer post_decon Decontaminate Surfaces handling_transfer->post_decon Experiment complete disp_waste Segregate Hazardous Waste handling_transfer->disp_waste Generate waste post_doff Doff PPE Correctly post_decon->post_doff Clean area post_wash Wash Hands Thoroughly post_doff->post_wash Avoid contamination disp_container Store in Labeled, Sealed Container disp_waste->disp_container Properly contain disp_pickup Arrange for Professional Disposal disp_container->disp_pickup Ready for pickup

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Ensure a well-ventilated area, preferably a chemical fume hood, is operational.

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • Avoid the formation of dust if handling a solid form.[3]

    • Carefully weigh or measure the required amount of the chemical.

    • Transfer the chemical to the reaction vessel, minimizing the risk of spills.

    • Keep the container tightly closed when not in use.[4]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove PPE in a manner that avoids self-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Storage:

  • All chemical waste must be collected and disposed of through an approved hazardous waste program.[5][6] Do not dispose of this chemical down the drain or in regular trash.[5][6]

  • Store waste in a compatible, properly sealed, and clearly labeled container.[7][8] The original container is often the best choice for waste storage.[5]

  • Ensure the exterior of the waste container is clean and free of contamination.[7]

  • Store the waste container in a designated, safe location, away from incompatible materials.[9]

Container Disposal:

  • Empty containers that held this chemical must be managed as hazardous waste.

  • For a container to be considered non-hazardous and disposable as regular trash, it must be triple-rinsed with a suitable solvent.[5][9]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[5]

  • After triple-rinsing, deface or remove all original labels from the container before disposal.[5]

Spill Response:

  • Evacuate all non-essential personnel from the spill area.[8]

  • Wearing appropriate PPE, contain and clean up the spill using an inert absorbent material.

  • Collect the spilled chemical and absorbent material into a sealed container for hazardous waste disposal.[8]

  • Label the container to identify the contents, including the absorbent used.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Reactant of Route 2
Reactant of Route 2
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.